1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
Description
The exact mass of the compound 3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 602923. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-7-5-2-1-4(8(11)12)3-6(5)15(13,14)9-7/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWMYALCCTNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326592 | |
| Record name | NSC602923 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90779-46-7 | |
| Record name | NSC602923 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 6-Carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin-6-Carboxylic Acid)
Authored by: A Senior Application Scientist
Introduction
6-Carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a key derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal chemistry and drug development. Its rigid benzothiazole scaffold, coupled with the reactive carboxylic acid moiety, provides a versatile platform for the synthesis of novel therapeutic agents. The precise characterization of its three-dimensional structure is paramount for understanding its interaction with biological targets and for the rational design of new drug candidates. This guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of this compound, grounded in established scientific principles and methodologies.
Foundational Physicochemical Properties
A thorough structural analysis begins with an understanding of the fundamental properties of the molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₅S | PubChem |
| Molecular Weight | 227.19 g/mol | PubChem |
| IUPAC Name | 1,1-dioxo-3-oxo-1,2-benzothiazole-6-carboxylic acid | PubChem |
| Appearance | White to off-white crystalline powder | (Predicted) |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Predicted) |
The Strategic Workflow for Structural Elucidation
A multi-technique approach is essential for an unambiguous structural determination. Each technique provides a unique piece of the puzzle, and their combined data allows for a comprehensive understanding of the molecule's connectivity, stereochemistry, and solid-state conformation.
Caption: A logical workflow for the structural elucidation of saccharin-6-carboxylic acid.
Mass Spectrometry: The First Step in Molecular Verification
Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Due to the acidic nature of the carboxylic acid and the N-H proton, negative ion mode (ESI-) is often preferred. In this mode, the molecule will be observed as the deprotonated species [M-H]⁻.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: The expected exact mass for the [M-H]⁻ ion (C₈H₄NO₅S⁻) is 226.9816. The experimentally observed mass should be within a 5 ppm error margin of this theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For saccharin-6-carboxylic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will provide an unambiguous assignment of all protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| H-4 | ~8.2 | d | 1H |
| H-5 | ~8.0 | dd | 1H |
| H-7 | ~8.4 | d | 1H |
| COOH | >12 | br s | 1H |
| NH | >11 | br s | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will identify all the unique carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (amide) | ~160 |
| C=O (acid) | ~165 |
| Aromatic CH | 120-140 |
| Aromatic C (quaternary) | 130-150 |
2D NMR Experiments (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of the aromatic CH carbons.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹.
-
Analysis: Look for the characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) (Expected) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (amide) | ~3200 |
| C=O stretch (carboxylic acid) | ~1700 |
| C=O stretch (amide) | ~1680 |
| S=O stretch (sulfone) | ~1350 and ~1150 |
X-ray Crystallography: The Definitive 3D Structure
Expertise & Experience: While NMR provides the solution-state structure, single-crystal X-ray diffraction provides the absolute, unambiguous solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural determination.
Workflow for X-ray Crystallography
Caption: The workflow for single-crystal X-ray crystallography.
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, acetone).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a controlled temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure using specialized software (e.g., SHELX). The final output is a detailed 3D model of the molecule.
Conclusion
The structural analysis of 6-carboxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a systematic process that relies on the synergistic application of multiple analytical techniques. From the initial confirmation of molecular weight by mass spectrometry to the detailed connectivity mapping by NMR and the definitive 3D structure from X-ray crystallography, each step provides critical information. This guide outlines a robust and scientifically sound workflow for researchers and drug development professionals to ensure the accurate and comprehensive characterization of this important molecule and its derivatives.
References
-
PubChem. 6-Carboxysaccharin. National Center for Biotechnology Information. [Link]
1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid chemical properties
An In-Depth Technical Guide to 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
Introduction
This compound, also known by the synonym Saccharin-6-carboxylic acid, is a heterocyclic organic compound featuring a benzothiazole core structure. Its chemical framework is built upon the well-known artificial sweetener, saccharin, with the addition of a carboxylic acid group at the 6-position of the benzene ring. This modification introduces a highly versatile functional group, transforming the molecule from a simple sweetener into a valuable building block for chemical synthesis.
The compound's significance lies in its dual functionality: the acidic sultam (a cyclic sulfonamide) ring characteristic of saccharin and the reactive carboxylic acid group. This unique combination makes it a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, known to be a component in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in chemical and drug development.
Physicochemical and Structural Properties
The core identity and physical characteristics of this compound are summarized below. These properties are fundamental for its handling, storage, and application in synthetic protocols.
Structural Representation
The molecule consists of a benzene ring fused to a thiazole ring, with two oxygen atoms double-bonded to the sulfur atom and a ketone group at the 3-position, forming the characteristic saccharin-like sultam structure. The carboxylic acid group is attached at the 6-position.
Core Reactivity
The reactivity of this molecule is dominated by its two functional groups, making it a versatile synthetic intermediate.
-
Carboxylic Acid Group: The -COOH group undergoes standard reactions. It can be converted to an acid chloride using reagents like thionyl chloride or phosphorus pentachloride, or to an ester via Fischer esterification. [4]These activated derivatives are then readily converted into amides by reaction with ammonia or primary/secondary amines. This reactivity is crucial for its use as a scaffold in building larger molecules.
-
Sultam N-H Group: The acidic proton on the nitrogen can be removed by a base. The resulting anion is a potent nucleophile, allowing for N-alkylation or N-arylation reactions, similar to the use of saccharin in variations of the Gabriel synthesis for preparing primary amines. [5] This dual reactivity allows for sequential or orthogonal functionalization, providing a strategic advantage in multi-step syntheses.
Spectroscopic Profile
While detailed published spectra are scarce, the spectroscopic characteristics can be predicted based on the functional groups present.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹), two distinct C=O stretching bands for the ketone and carboxylic acid groups (around 1700-1750 cm⁻¹), an N-H stretching band (around 3200-3300 cm⁻¹), and strong symmetric and asymmetric stretching bands for the sulfonyl (SO₂) group (around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹). [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display signals for the three aromatic protons on the benzene ring, with splitting patterns determined by their positions relative to the two substituents. Two highly deshielded, exchangeable singlets corresponding to the acidic protons of the carboxylic acid (>12 ppm) and the sultam N-H group would also be expected.
-
¹³C NMR: The spectrum would show signals for the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (160-180 ppm), along with six distinct signals for the aromatic carbons.
-
Applications and Research Interest
The primary documented utility of this compound is as a chemical intermediate.
-
Agrochemicals: A patent has described its role as a precursor in the production of mesosulfuron-methyl, a sulfonylurea herbicide. [4]The carboxylic acid is converted to a carboxamide, which is a key step in the synthesis of the final active ingredient.
-
Drug Discovery and Medicinal Chemistry: The benzothiazole nucleus is a well-established "privileged scaffold" found in numerous pharmacologically active compounds, including agents with anticancer, antibacterial, antifungal, and neuroprotective properties. [2][3][7]Molecules like Riluzole, used to treat amyotrophic lateral sclerosis, feature this core structure. [2]The carboxylic acid moiety on the title compound serves as a critical "handle" for synthetic chemists to generate libraries of novel benzothiazole derivatives. These derivatives can be screened for various biological activities, making it a valuable starting material for drug discovery programs. For instance, the related benzothiazole-6-carboxylic acid has been used to synthesize inhibitors of capsule formation in pathogenic E. coli. [8][9]
Safety and Handling
According to supplier safety data, this compound is classified with the following GHS hazard statements: * H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a versatile chemical building block. Its properties are defined by the stable, electron-deficient saccharin-like core and the synthetically tractable carboxylic acid group. While its most direct application lies in the agrochemical field, its structural similarity to biologically active scaffolds makes it a compound of high interest for medicinal chemists and drug development professionals. The ability to selectively modify either the carboxylic acid or the sultam nitrogen provides a robust platform for creating diverse molecular architectures for further investigation.
References
- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (2017).
-
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Saccharin. Wikipedia. [Link]
-
Benzothiazoles. American Elements. [Link]
-
Carboxylic Acids. American Elements. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]
-
Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. (2020). International Journal of Engineering Research & Science (IJOER). [Link]
-
Saccharin. PubChem, National Center for Biotechnology Information. [Link]
-
This compound price & availability. MOLBASE. [Link]
-
An Efficient Acid and Metal-Free One-Pot Synthesis of Benzothiazoles from Carboxylic Acids. (2018). MDPI. [Link]
-
Saccharin. Britannica. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. [Link]
-
A Review: Saccharin Discovery, Synthesis, and Applications. (2020). Ibn Al Haitham Journal for Pure and Applied Science. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). RSC Medicinal Chemistry. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem. [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2019). Journal of Medicinal Chemistry. [Link]
-
Benzothiazole 6 Carboxylic Acid 96%. Cenmed Enterprises. [Link]
-
Benzothiazole. Wikipedia. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). MDPI. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
- 5. Saccharin - Wikipedia [en.wikipedia.org]
- 6. ijoer.com [ijoer.com]
- 7. mdpi.com [mdpi.com]
- 8. ベンゾチアゾール-6-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. cenmed.com [cenmed.com]
An In-depth Technical Guide to the Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
Foreword: The Strategic Importance of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
This compound, more commonly known as saccharin-6-carboxylic acid, is a key heterocyclic compound that serves as a pivotal intermediate in the development of novel therapeutic agents and functional materials. Its rigid benzothiazole scaffold, combined with the reactive carboxylic acid moiety, provides a versatile platform for medicinal chemists and materials scientists. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable molecule, providing not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for researchers in the field.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached from two principal retrosynthetic perspectives. The first strategy involves the late-stage functionalization of the pre-formed saccharin ring system. The second, and often more convergent, approach entails the construction of the benzothiazole ring from a precursor that already bears the desired carboxylic acid functionality or a suitable precursor. This guide will detail both pathways, offering a comparative analysis of their respective advantages and limitations.
Caption: Retrosynthetic approaches to saccharin-6-carboxylic acid.
Chapter 2: Pathway 1: The Functionalization of Saccharin
This synthetic route leverages the readily available and inexpensive starting material, saccharin. The core strategy is to introduce a functional group at the 6-position of the aromatic ring that can be subsequently converted to a carboxylic acid. This is typically achieved through a nitration, reduction, diazotization, cyanation, and hydrolysis sequence.
Step 1: Nitration of Saccharin to 6-Nitrosaccharin
The electrophilic nitration of saccharin is a critical first step. The electron-withdrawing nature of the sulfonyl and carbonyl groups directs the incoming nitro group primarily to the 6-position.
Experimental Protocol:
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet, 10.0 g (54.6 mmol) of saccharin is suspended in 28.2 mL of acetic anhydride. The mixture is cooled to 0-5 °C in an ice bath. Concentrated nitric acid (28.2 mL) is then added dropwise over 30 minutes, ensuring the temperature is maintained below 10 °C. Dry air is bubbled through the solution during the addition to remove any nitrogen oxides formed. The reaction mixture is stirred at 5-10 °C for 4 hours. The product, 6-nitrosaccharin, precipitates from the solution and can be collected by filtration, washed with cold water, and dried.[1]
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as both a solvent and a scavenger for water, which would otherwise react with the nitric acid and reduce its nitrating efficacy.
-
Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Dry Air Bubbling: Removes dissolved nitrogen oxides (e.g., N₂O₄) which can lead to side reactions and decrease the purity of the product.
Step 2: Reduction of 6-Nitrosaccharin to 6-Aminosaccharin
The nitro group of 6-nitrosaccharin is then reduced to an amine to yield 6-aminosaccharin. This transformation is a key step in preparing the molecule for the subsequent diazotization reaction. Several reducing agents can be employed for this purpose, with ammonium sulfide being a common choice in laboratory settings.[2]
Experimental Protocol:
A suspension of 6-nitrosaccharin in aqueous ammonium sulfide is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated 6-aminosaccharin is collected by filtration, washed with water, and dried.
Expert Insights:
While effective, the use of ammonium sulfide can be associated with unpleasant odors and the formation of sulfur-containing byproducts. Alternative reduction methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-acid reductions (e.g., Sn/HCl or Fe/HCl), can also be employed and may offer advantages in terms of work-up and purity.
Step 3 & 4: Diazotization of 6-Aminosaccharin and Sandmeyer Reaction
The conversion of the amino group to a carboxylic acid is achieved via a two-step sequence: diazotization to form a reactive diazonium salt, followed by a Sandmeyer reaction to introduce a nitrile group.
Experimental Protocol:
6-Aminosaccharin is dissolved in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the arenediazonium salt.[3] This diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to facilitate the Sandmeyer reaction, replacing the diazonium group with a nitrile (cyano) group to form 6-cyanosaccharin.[3]
Mechanistic Considerations:
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical, which then reacts with the cyanide ion.
Caption: Simplified mechanism of the Sandmeyer reaction.
Step 5: Hydrolysis of 6-Cyanosaccharin
The final step in this pathway is the hydrolysis of the nitrile group of 6-cyanosaccharin to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Experimental Protocol:
6-Cyanosaccharin is heated under reflux in an aqueous acidic solution (e.g., H₂SO₄/H₂O) or a basic solution (e.g., NaOH/H₂O). The reaction proceeds through an amide intermediate. Upon completion of the hydrolysis, the reaction mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the final product, this compound. The product is then collected by filtration, washed with cold water, and dried.
Chapter 3: Pathway 2: Synthesis from a Toluene Derivative
This pathway offers a more convergent approach, where the carboxylic acid functionality is introduced early in the synthesis. A common starting material for this route is 4-nitrotoluene-2-sulfonic acid.
Step 1: Oxidation of 4-Nitrotoluene-2-sulfonic Acid
The methyl group of 4-nitrotoluene-2-sulfonic acid is oxidized to a carboxylic acid to form 4-nitro-2-sulfobenzoic acid. Various oxidizing agents can be used, with nitric acid being an effective choice.[4][5]
Experimental Protocol:
4-Nitrotoluene-2-sulfonic acid is reacted with nitric acid in an aqueous system at an elevated temperature (120-170 °C) and under pressure (up to 12 bar).[4] The reaction is typically carried out in an autoclave. After the reaction is complete, the mixture is cooled, and the product can be isolated.
Table 1: Comparison of Oxidizing Agents for Toluene Derivatives
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Nitric Acid | High temperature and pressure | Effective for deactivated substrates | Requires specialized equipment (autoclave) |
| Potassium Permanganate | Elevated temperature | Strong oxidizing agent | Can be difficult to control, produces MnO₂ waste |
| Sodium Dichromate/H₂SO₄ | Elevated temperature | High yielding for some substrates | Generates chromium waste |
Step 2: Reduction of the Nitro Group
The nitro group of 4-nitro-2-sulfobenzoic acid is then reduced to an amino group to yield 4-amino-2-sulfobenzoic acid. This can be achieved using standard reduction methods as described in Pathway 1 (Section 2.2).
Step 3: Formation of the Sulfonamide
The sulfonic acid group is converted to a sulfonyl chloride, which is then reacted with ammonia to form the corresponding sulfonamide.
Experimental Protocol:
4-Amino-2-sulfobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the sulfonyl chloride. The resulting sulfonyl chloride is then carefully reacted with ammonia to yield 4-carboxy-2-sulfamoylbenzoic acid.
Step 4: Cyclization to Form the Saccharin Ring
The final step is the intramolecular cyclization of 4-carboxy-2-sulfamoylbenzoic acid to form this compound. This is typically achieved by heating the compound, which drives off a molecule of water.
Sources
- 1. CN113242856A - N-nitrosaccharin - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0916653B1 - Process for the preparation of 4-nitro-2-sulphobenzoic acid - Google Patents [patents.google.com]
- 5. JPH11217367A - Production of 4-nitro-2-sulfobenzoic acid - Google Patents [patents.google.com]
The Emergence of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Preamble: The Strategic Value of Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the concept of "privileged structures" remains a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of novel therapeutics. The benzothiazole core, a fused heterocyclic system of benzene and a thiazole ring, is a quintessential example of such a scaffold. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This guide delves into a specific, highly functionalized variant of this family: the 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid scaffold. While not as extensively explored as its simpler benzothiazole cousins, this core, which can be viewed as a derivative of saccharin (a well-known benzisothiazol-3-one 1,1-dioxide), presents a unique combination of structural rigidity, hydrogen bonding capabilities, and a carboxylic acid handle for further chemical elaboration. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and potential applications of this promising class of compounds.
Section 1: Foundational Chemistry and Rationale for Exploration
The this compound core is an intriguing hybrid of two key pharmacophores: the benzothiazole and the saccharin nucleus. The benzothiazole moiety is known for its diverse biological activities, which are attributed to its ability to participate in various non-covalent interactions with biological macromolecules.[1] The saccharin scaffold, while famous as an artificial sweetener, has also been investigated for a range of therapeutic applications, with some derivatives showing activity as inhibitors of carbonic anhydrases, proteases, and kinases.[2][3]
The combination of these features in the this compound scaffold suggests a high potential for biological activity. The trioxo- substitution pattern, in particular, creates a highly electron-withdrawing environment, which can influence the acidity of the N-H proton and the overall electronic distribution of the molecule, potentially leading to novel binding modes with target proteins. The carboxylic acid group at the 6-position serves as a versatile handle for the synthesis of a wide array of derivatives, such as esters, amides, and more complex conjugates, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).
Section 2: Synthetic Pathways to the Core Scaffold
The synthesis of the this compound core is not as widely documented as that of simpler benzothiazoles. However, a key pathway has been elucidated through patent literature, which describes its formation as a co-product in the synthesis of its corresponding carboxamide. This process begins with the oxidation of 2,5-dimethyl-benzenesulfonamide.
Experimental Protocol: Oxidation of 2,5-Dimethyl-benzenesulfonamide
This protocol is adapted from the process described in patent WO2017115137A1.[4]
Objective: To synthesize 2-sulfamoyl-terephthalic acid and this compound via the oxidation of 2,5-dimethyl-benzenesulfonamide.
Materials:
-
2,5-Dimethyl-benzenesulfonamide
-
Potassium permanganate (KMnO4) or other suitable strong oxidizing agent
-
Sulfuric acid (H2SO4)
-
Sodium metabisulfite (Na2S2O5)
-
Hydrochloric acid (HCl)
-
Water
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a temperature probe, suspend 2,5-dimethyl-benzenesulfonamide in an aqueous solution of sulfuric acid.
-
Oxidation: Gradually add potassium permanganate to the suspension while maintaining the temperature between 20-50°C. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 20-30°C and quench the excess oxidizing agent by the portion-wise addition of sodium metabisulfite until a starch iodide paper test indicates the absence of the oxidant.
-
Acidification and Precipitation: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid to a pH of 1-2. This will precipitate the acidic products.
-
Isolation: Cool the mixture to 25-30°C and stir for 1 hour to ensure complete precipitation. Filter the solid, wash with cold water, and dry under vacuum at 55-60°C.
Expected Outcome:
This process yields a mixture of two main products: 2-sulfamoyl-terephthalic acid and this compound. The ratio of these products can be influenced by the reaction conditions. The patent literature suggests that the carboxylic acid can be formed in significant amounts, up to 25-50% of the product mixture.[4]
Diagram of the Synthetic Pathway
Caption: Synthetic route to the core scaffold.
Section 3: Strategies for Derivatization and SAR Exploration
The presence of the carboxylic acid moiety at the 6-position is a key feature that enables a wide range of synthetic modifications. Standard carboxylic acid chemistry can be employed to generate libraries of derivatives for biological screening.
Esterification
Esterification of the carboxylic acid can be achieved through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by conversion to the acid chloride followed by reaction with an alcohol. This modification is useful for increasing lipophilicity and potentially improving cell permeability.
Amidation
Amidation can be performed by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) followed by the addition of a primary or secondary amine. This allows for the introduction of a diverse range of substituents and the creation of molecules with varying hydrogen bonding capabilities. The corresponding carboxamide has been synthesized by reacting the 2-sulfamoyl-terephthalic acid dimethyl ester with ammonium hydroxide.[4]
Bioisosteric Replacement
The carboxylic acid can be replaced with bioisosteres such as tetrazoles or sulfonamides to explore different binding interactions and improve pharmacokinetic properties.
Diagram of Derivatization Strategies
Caption: Derivatization of the core scaffold.
Section 4: Potential Biological Applications and Future Directions
While specific biological data for this compound derivatives are not extensively reported in peer-reviewed literature, the known activities of the parent scaffolds provide a strong rationale for their investigation in several therapeutic areas.
| Potential Therapeutic Area | Rationale based on Parent Scaffolds | Potential Molecular Targets |
| Oncology | Benzothiazole derivatives have shown potent anticancer activity.[5] Saccharin derivatives have been investigated as carbonic anhydrase inhibitors, some of which are implicated in tumor growth.[2] | Kinases, Topoisomerases, Carbonic Anhydrases, Tubulin |
| Infectious Diseases | Benzothiazoles exhibit broad-spectrum antimicrobial and antifungal activities.[1] The sulfonamide group is a classic antibacterial pharmacophore. | Bacterial and fungal enzymes, Cell wall synthesis pathways |
| Inflammatory Diseases | Certain benzothiazole derivatives possess anti-inflammatory properties. | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes |
| Metabolic Disorders | Some benzothiazole-containing compounds have shown antidiabetic effects.[6] | Aldose reductase, Peroxisome proliferator-activated receptors (PPARs) |
Future Research:
The this compound scaffold represents a largely untapped area of chemical space. Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a diverse library of derivatives and their screening against a wide range of biological targets is a critical next step.
-
Structure-Based Drug Design: Once active compounds are identified, computational studies, such as molecular docking, can be used to understand their binding modes and guide the design of more potent and selective analogues.
-
Pharmacokinetic Profiling: The evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for their development into viable drug candidates.
Conclusion
The this compound core is a promising, yet under-investigated, scaffold for the development of new therapeutic agents. Its synthesis is achievable, and its structure offers numerous avenues for chemical modification. By leveraging the known pharmacological profiles of the benzothiazole and saccharin nuclei, researchers can strategically design and synthesize novel derivatives with a high probability of biological activity. This technical guide provides a foundational understanding of this scaffold and aims to stimulate further research into its potential as a source of next-generation medicines.
References
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. PMC. [Link]
-
To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. PMC. [Link]
-
Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. [Link]
- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.
-
1,2-Benzothiazine 1,1-dioxide carboxylate derivatives as novel potent inhibitors of aldose reductase. PubMed. [Link]
-
Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. MDPI. [Link]
-
Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Update Publishing House. [Link]
-
Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central. [Link]
-
Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. ACS Publications. [Link]
-
Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. [Link]
-
Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]
-
Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed. [Link]
-
Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. PMC. [Link]
Sources
- 1. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1996005184A1 - Herbicidal saccharin carboxylic acid derivatives and method for their preparation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Potent Metabolic Modulator: Elucidating the Properties and Applications of GW501516 (Cardarine)
A Note on Chemical Identification: The initial query for CAS number 90779-46-7 identifies the compound 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-3-oxo-, 1,1-dioxide. However, publicly available scientific literature on the detailed properties and uses of this specific molecule is scarce. In contrast, the nature of this in-depth request strongly aligns with the extensive research conducted on the well-documented compound GW501516 , also known as Cardarine , which bears the CAS number 317318-70-0. This guide will, therefore, focus on GW501516, a compound of significant interest to researchers in metabolic diseases and drug development.
Introduction
GW501516 (Cardarine) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, it was initially investigated as a therapeutic candidate for metabolic and cardiovascular diseases, including dyslipidemia and type 2 diabetes.[2][3] Preclinical and early clinical studies revealed its remarkable ability to shift the body's energy preference from glucose to lipids, earning it the moniker of an "exercise mimetic".[4][5] Despite its promising metabolic effects, the development of GW501516 was halted in 2007 due to findings from animal studies that indicated a risk of rapid cancer development in multiple organs.[1][6]
Today, GW501516 is not approved for human use but remains a valuable tool in metabolic research.[7] It is also notoriously sold on the black market and abused by athletes for its performance-enhancing effects, leading to its prohibition by the World Anti-Doping Agency (WADA).[7] This guide provides a comprehensive technical overview of GW501516, focusing on its physicochemical properties, mechanism of action, pharmacological effects, and the critical safety concerns that have defined its trajectory.
Physicochemical Properties
GW501516 is a synthetic compound with a complex molecular structure. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [1] |
| Molecular Formula | C21H18F3NO3S2 | [1] |
| Molar Mass | 453.49 g·mol−1 | [1] |
| CAS Number | 317318-70-0 | [1] |
| Melting Point | 134-136°C | [8] |
| Solubility | Soluble in DMSO | [8] |
| Appearance | White to beige powder | [8] |
Mechanism of Action: A Deep Dive into PPARδ Agonism
GW501516 exerts its effects by selectively activating the PPARδ nuclear receptor. It exhibits high affinity (Ki = 1 nM) and potency (EC50 = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to other PPAR isoforms (PPARα and PPARγ).[1][8]
Upon binding to PPARδ, GW501516 initiates a cascade of molecular events that reprogram cellular metabolism. The activated PPARδ receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, such as PGC-1α, leading to the upregulation of genes involved in fatty acid metabolism and energy expenditure.[1][9]
The primary consequence of this genetic reprogramming is a metabolic shift towards fatty acid oxidation.[10] In skeletal muscle, for instance, GW501516 enhances the uptake and oxidation of fatty acids for energy, thereby preserving glucose.[11] This is the fundamental mechanism behind its endurance-enhancing properties.
Figure 1: Signaling pathway of GW501516 action.
Pharmacological Effects and Therapeutic Potential
The profound metabolic effects of GW501516 have been demonstrated in numerous preclinical and early-phase human studies.
-
Lipid Metabolism: In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and decrease very-low-density lipoprotein (VLDL).[1] Phase I and II clinical trials in humans also demonstrated improvements in lipid profiles, including reduced triglycerides and LDL cholesterol.[5][12] These effects are largely attributed to the upregulation of genes involved in reverse cholesterol transport and fatty acid catabolism.[13]
-
Insulin Sensitivity: By promoting fatty acid utilization and preserving glucose, GW501516 has been shown to improve insulin sensitivity.[2][12] In animal models of diet-induced obesity, it offered protection against the development of type II diabetes.[1]
-
Endurance and Physical Performance: One of the most striking effects of GW501516 is its ability to enhance physical endurance.[11] Studies in mice showed a dramatic improvement in running time and distance, an effect that was synergistic with exercise training.[14] This is a direct result of the PPARδ-mediated reprogramming of muscle fiber types towards a more oxidative phenotype.[11]
-
Hepatic Effects: GW501516 has been shown to reduce fat accumulation in the liver and suppress inflammation, making it a potential therapeutic for non-alcoholic fatty liver disease (NAFLD).[2][15]
The Double-Edged Sword: Carcinogenicity and Abandonment
Despite the promising therapeutic profile of GW501516, its clinical development was abruptly terminated in 2007. The decision was based on long-term animal studies that revealed a dark side to this potent metabolic modulator: carcinogenicity.
In these studies, GW501516 was found to cause the rapid development of cancer in multiple organs of both mice and rats, including the liver, bladder, stomach, and thyroid.[6][16] The doses at which these effects were observed were as low as 3 mg/kg/day.[1] While the exact mechanism of its carcinogenicity is still debated, it is believed to be linked to the activation of PPARδ, which can influence cellular proliferation and inflammation.[1]
These findings rendered long-term clinical studies in humans unethical and led to the cessation of all clinical development activities.[6][17] Health agencies, including Health Canada and WADA, have issued stern warnings about the serious health risks associated with its use.[17][18]
Experimental Protocols: A Representative Workflow
The evaluation of PPARδ agonists like GW501516 typically involves a combination of in vitro and in vivo studies. Below is a representative experimental workflow for assessing the metabolic effects of GW501516 in a rodent model of diet-induced obesity.
Sources
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. scivisionpub.com [scivisionpub.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 7. droracle.ai [droracle.ai]
- 8. GW-501516 | 317318-70-0 [chemicalbook.com]
- 9. PPARβ/δ Agonism with GW501516 Increases Myotube PGC-1α Content and Reduces BCAA Media Content Independent of Changes in BCAA Catabolic Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. connect.usama.dev [connect.usama.dev]
- 14. Regulating PPARδ signaling as a potential therapeutic strategy for skeletal muscle disorders in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment with PPARδ agonist alleviates non-alcoholic fatty liver disease by modulating glucose and fatty acid metabolic enzymes in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PPARβ/δ a potential target in pulmonary hypertension blighted by cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. recalls-rappels.canada.ca [recalls-rappels.canada.ca]
- 18. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical properties of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
An In-depth Technical Guide to the Theoretical Properties of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid (6-Carboxy-saccharin)
Abstract
This technical guide provides a comprehensive analysis of the , a unique heterocyclic compound also known as 6-carboxy-saccharin. Leveraging established computational chemistry methodologies, this document explores the molecule's optimized geometry, electronic structure, predicted spectroscopic signatures, and potential drug-like characteristics. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[1][2][3] By elucidating the fundamental theoretical properties of this specific derivative, this guide aims to provide a foundational resource for researchers, chemists, and drug development professionals, enabling informed decisions in experimental design and strategic application in areas such as fragment-based drug discovery and materials science.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, an amalgamation of a benzene ring and a thiazole ring, is a cornerstone of heterocyclic chemistry. Its derivatives are recognized for their remarkable structural versatility and a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4] This has cemented the benzothiazole moiety as a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets.[3]
The subject of this guide, this compound, is a distinctive member of this family. More specifically, it can be viewed as a derivative of saccharin, a well-known synthetic compound, bearing a carboxylic acid group at the 6-position of the benzothiazole core.[5] This carboxylic acid group not only modifies the molecule's physicochemical properties but also serves as a critical functional handle for further chemical elaboration, making it an intriguing candidate for fragment-based drug design and as an intermediate in the synthesis of more complex bioactive molecules.[6]
This whitepaper will delineate the theoretical and computational characterization of this molecule, providing predictive data on its structure, reactivity, and spectroscopic profile to accelerate its potential application in scientific research.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any molecule is to establish its precise identity and fundamental properties. This compound is a crystalline solid with a high melting point, indicative of a stable, polar structure.[7] Its key identifiers and computed properties are summarized in Table 1.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Synonyms | 6-Carboxy-saccharin, 3-Oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylic acid 1,1-dioxide | PubChem[5] |
| CAS Number | 90779-46-7 | Biosynth[7] |
| Molecular Formula | C₈H₅NO₅S | PubChem[5] |
| Molecular Weight | 227.20 g/mol | PubChem[5] |
| Melting Point | 355 °C | Biosynth[7] |
| SMILES | C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O | PubChem[5] |
| InChIKey | DVKWMYALCCTNKN-UHFFFAOYSA-N | PubChem[5] |
The molecule's structure is defined by the rigid benzothiazole core, which is endowed with three key functional groups that dictate its chemical behavior: a cyclic sulfonamide (the sultam ring), a ketone, and an aromatic carboxylic acid. The interplay of these groups is visualized in the diagram below.
Theoretical Computational Methodology
To probe the intrinsic properties of molecules without the need for empirical measurement, computational chemistry serves as an invaluable tool. Density Functional Theory (DFT) has emerged as a leading method due to its favorable balance of accuracy and computational cost, making it ideal for studying complex organic molecules.[8] For the analyses presented herein, a methodology consistent with established literature protocols for benzothiazole derivatives is proposed.[8][9]
Experimental Protocol: DFT Calculation Workflow
-
Initial Structure Generation: A 3D structure of this compound is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized using DFT.
-
Causality: This step is critical to find the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.
-
Method: The B3LYP hybrid functional with a 6-311G(d,p) basis set is a robust choice for this class of molecules.[8]
-
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the basis for predicting the molecule's infrared (IR) spectrum.
-
-
Property Calculation: Once the true minimum is confirmed, electronic properties and NMR chemical shifts are calculated.
The logical flow of this computational protocol is illustrated below.
Predicted Theoretical Properties
Optimized Molecular Geometry and Electronic Properties
The optimized geometry reveals a nearly planar benzothiazole core, a feature that facilitates π-stacking interactions in a solid state or at a receptor binding site. The electronic properties, particularly the Frontier Molecular Orbitals (FMOs), provide deep insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8]
Table 2: Predicted Electronic and Reactivity Descriptors
| Parameter | Predicted Value (Conceptual) | Implication |
| HOMO Energy | ~ -7.5 eV | Localized on the electron-rich benzene ring. |
| LUMO Energy | ~ -2.0 eV | Distributed across the electron-withdrawing sultam and carboxyl groups. |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates high kinetic stability. |
| Chemical Hardness (η) | ~ 2.75 eV | A hard molecule, resistant to change in electron configuration. |
| Electronegativity (χ) | ~ 4.75 eV | High electron-attracting power. |
The distribution of these frontier orbitals dictates how the molecule will interact in chemical reactions.
Predicted Spectroscopic Signatures
Theoretical calculations provide a powerful means to predict spectroscopic data, which can be used to verify the identity and purity of a synthesized compound.
Infrared (IR) Spectroscopy: The predicted IR spectrum is expected to show characteristic peaks for its functional groups. These theoretical frequencies are invaluable for assigning experimental spectra.
Table 3: Predicted Key IR Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | ~3300-2500 (broad) | O-H Stretch |
| Carboxylic Acid C=O | ~1710 | C=O Stretch |
| Ketone C=O | ~1685 | C=O Stretch |
| Aromatic C=C | ~1600, 1475 | C=C Ring Stretch |
| Sulfonamide S=O | ~1350 (asymmetric), ~1180 (symmetric) | S=O Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method allows for the accurate prediction of ¹H and ¹³C chemical shifts.[8] These predictions are instrumental in assigning complex spectra and confirming the regiochemistry of the molecule.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Conceptual)
| Atom Type | Predicted Chemical Shift (ppm) | Rationale |
| ¹H (Ar-H) | 7.8 - 8.5 | Protons on the aromatic ring are deshielded by electron-withdrawing groups. |
| ¹H (N-H) | ~11.0 | The acidic proton of the sulfonamide is significantly deshielded. |
| ¹H (COOH) | >12.0 | The carboxylic acid proton is highly deshielded and often broad. |
| ¹³C (C=O, Acid) | ~165 | Typical range for an aromatic carboxylic acid carbon. |
| ¹³C (C=O, Ketone) | ~180 | Ketone carbon adjacent to the sulfonamide group. |
| ¹³C (Ar-C) | 120 - 150 | Carbons of the benzene ring, with shifts influenced by attached groups. |
Potential in Drug Discovery and Development
While this guide focuses on theoretical properties, these properties provide a strong basis for predicting the molecule's potential in a pharmaceutical context.
Predicted ADMET Profile
Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for weeding out unpromising drug candidates. Based on its structure, 6-carboxy-saccharin is predicted to have properties that are generally favorable for a drug fragment or intermediate.
Table 5: Predicted Drug-Likeness and ADMET Properties
| Parameter | Prediction | Implication for Drug Development |
| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability. |
| Molecular Weight | 227.2 g/mol (< 500) | Favorable for absorption and distribution. |
| LogP (Lipophilicity) | Low to Moderate | Balanced solubility, avoiding extremes that hinder absorption. |
| H-Bond Donors | 2 | Good potential for target interaction. |
| H-Bond Acceptors | 5 | Good potential for target interaction. |
| Polar Surface Area (PSA) | ~109 Ų | Likely cell permeable, though may not cross the blood-brain barrier. |
Application in Fragment-Based Drug Design (FBDD)
The molecule's relatively small size, coupled with its desirable physicochemical properties and the presence of a reactive carboxylic acid handle, makes it an excellent candidate for FBDD. The benzothiazole core can serve as an anchor that binds to a pocket in a target protein, while the carboxylic acid can be used as a vector to "grow" the fragment into a more potent lead compound by forming amide or ester linkages with other chemical moieties. This strategy is a cornerstone of modern medicinal chemistry for developing novel therapeutics.
Conclusion
This technical guide has detailed the through the lens of modern computational chemistry. The analysis reveals a structurally rigid, kinetically stable molecule with well-defined electronic properties and predictable spectroscopic signatures. Its favorable drug-like characteristics, particularly its compliance with Lipinski's rules and the presence of a versatile carboxylic acid handle, underscore its potential as a valuable building block in medicinal chemistry. The predictive data presented herein serves as a robust foundation for future experimental work, guiding synthesis, characterization, and the strategic design of novel therapeutics built upon this promising benzothiazole scaffold.
References
-
Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and various biological activities of benzothiazole derivative: A review. [Link]
-
ResearchGate. Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. [Link]
-
Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]
-
National Institutes of Health (NIH). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
PubChem. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. [Link]
-
RSC Publishing. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. [Link]
-
ScienceDirect. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. [Link]
- Google Patents. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.
-
National Institutes of Health (NIH). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. [Link]
-
ResearchGate. Newly synthesized benzothiazolyl-1,2,3-triazole derivatives: Intramolecular charge transfer tuning, solvatofluorochromism and antiproliferative properties. [Link]
-
ChemSynthesis. 6-hydroxy-1,3-benzothiazole-2-carboxylic acid. [Link]
-
MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]
-
ResearchGate. (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
-
MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Modeling of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the molecular modeling of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, a saccharin derivative with significant potential in drug discovery. Saccharin-based scaffolds are recognized for their diverse biological activities, including anticancer and antimicrobial properties.[1] A prominent application of such sulfonamide-containing molecules is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various pathologies, including cancer.[2][3] Specifically, the tumor-associated isoform hCA IX is a validated target for cancer therapy.[4] This document outlines a complete in silico workflow, from ligand preparation and target selection to molecular docking and molecular dynamics simulations, designed to elucidate the compound's potential binding mechanisms and guide further rational drug design.
Introduction: The Scientific Rationale
This compound (PubChem CID: 353793), hereafter referred to as S6C, belongs to the benzisothiazole class.[5] Its core structure is that of saccharin, a scaffold known to be a bioisosteric replacement for sulfonamides and carboxylic acids in medicinal chemistry.[6] The sulfonamide group is a classic zinc-binding group (ZBG) renowned for its ability to inhibit metalloenzymes, most notably carbonic anhydrases (CAs).[2][3]
Tumor-associated human carbonic anhydrase IX (hCA IX) is a key enzyme in cancer biology.[4] It is overexpressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[4] Therefore, selective inhibition of hCA IX is a highly sought-after strategy in oncology. The structural features of S6C—a rigid heterocyclic core, a carboxylic acid for potential secondary interactions, and the critical sulfonamide ZBG—make it a compelling candidate for investigation as an hCA IX inhibitor.
This guide will use the hCA IX enzyme as the primary biological target to demonstrate a robust, field-proven molecular modeling workflow. The principles and protocols described herein are broadly applicable to other targets and small molecules.
Part I: Ligand and Receptor Preparation - The Foundation of Accuracy
The fidelity of any molecular modeling study is contingent upon the meticulous preparation of both the ligand (S6C) and the receptor (hCA IX). This phase ensures that the starting structures are chemically correct, energetically minimized, and appropriately parameterized for simulation.
Ligand Preparation Protocol
The goal is to generate a high-quality, low-energy 3D conformation of S6C with accurate partial atomic charges.
Step-by-Step Methodology:
-
Obtain 2D Structure: The canonical SMILES string for S6C, C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O, is obtained from a reliable source like PubChem.[5]
-
Generate 3D Conformation: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D structure into an initial 3D model.
-
Geometry Optimization: Perform a quantum mechanical (QM) geometry optimization to find a low-energy conformation. This is critical for capturing the correct bond lengths, angles, and dihedral angles.
-
Causality: A simple molecular mechanics minimization may not be sufficient for novel or strained ring systems. QM methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, provide a more accurate representation of the molecule's electronic structure and geometry.
-
-
Assign Partial Charges: Calculate partial atomic charges. For compatibility with biomolecular force fields like AMBER, the AM1-BCC charge model is a well-established and rapid method designed to reproduce the electrostatic potential of higher-level QM calculations.[7]
-
Trustworthiness: Accurate charge distribution is paramount as electrostatic interactions are a dominant force in protein-ligand binding. The AM1-BCC method provides a balance of speed and accuracy suitable for drug-like molecules.[7]
-
-
Generate Force Field Parameters: Use a tool like antechamber from the AmberTools suite to generate parameters for the General Amber Force Field (GAFF). GAFF is specifically designed for drug-like organic molecules and is compatible with the AMBER protein force fields.[8][9]
-
Final Output: The final prepared ligand should be saved in a format suitable for docking, such as the PDBQT format for AutoDock Vina, which includes atomic charges and torsional tree information.[10]
Receptor Preparation Protocol
This protocol focuses on preparing the hCA IX crystal structure for docking and simulation.
Step-by-Step Methodology:
-
Select PDB Structure: Choose a high-resolution crystal structure of hCA IX from the Protein Data Bank (PDB). For this guide, we will hypothetically use a structure like PDB ID: 5FL4, which is a human carbonic anhydrase IX complex.
-
Clean the PDB File:
-
Remove all non-essential water molecules. Some water molecules may be critical for binding and should be retained if there is experimental evidence for their role.
-
Remove any co-crystallized ligands, co-factors (except the catalytic Zn²⁺ ion), and alternate conformations.
-
-
Protonation and Charge Assignment: Add hydrogen atoms and assign protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) at a physiological pH of 7.4. This can be accomplished using web servers like H++ or tools within molecular modeling packages.
-
Expertise: The protonation state of histidine residues in the active site is particularly crucial as they often act as hydrogen bond donors or acceptors and coordinate with the catalytic zinc ion.
-
-
Assign Force Field: Apply a standard protein force field, such as AMBER's ff19SB, which is widely used and validated for protein simulations.[11]
-
Final Output: The prepared receptor is saved in PDB format for initial inspection and then converted to the PDBQT format for docking with AutoDock Vina. This format assigns charges and atom types to the receptor atoms.
Part II: Molecular Docking - Predicting Binding Hypotheses
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, providing a quantitative estimate of binding affinity.[12][13] We will use AutoDock Vina, a widely cited program known for its speed and accuracy.[10][14]
Docking Workflow Diagram
The following diagram illustrates the logical flow of the docking experiment.
Caption: Workflow for predicting the binding mode of S6C to hCA IX using molecular docking.
Molecular Docking Protocol
Step-by-Step Methodology:
-
Define the Search Space: Define a grid box that encompasses the entire active site of hCA IX. The box should be centered on the catalytic zinc ion and large enough to allow the ligand full rotational and translational freedom.
-
Execute Docking: Run AutoDock Vina using the prepared PDBQT files for the receptor and ligand, along with the grid box parameters.[15]
-
Self-Validation: The exhaustiveness parameter controls the thoroughness of the search. A higher value (e.g., 32 or 64) increases the probability of finding the global minimum energy pose, at the cost of longer computation time.
-
-
Analyze Results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).[10] The top-scoring poses should be visually inspected.
-
Expertise: The primary criterion for a plausible pose is the coordination of the sulfonamide group with the active site zinc ion. The nitrogen atom of the sulfonamide is expected to displace a water/hydroxide ligand and form a coordinate bond with Zn²⁺. Secondary interactions, such as hydrogen bonds between the ligand's carboxylic acid and polar residues (e.g., Thr199, Thr200), provide further validation.[3]
-
Data Presentation: Predicted Binding Affinities
The results from the docking simulation can be summarized for comparison.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interactions Observed |
| 1 | -8.5 | 0.00 | Sulfonamide-Zn²⁺ coordination; H-bond with Thr199 |
| 2 | -8.2 | 1.35 | Sulfonamide-Zn²⁺ coordination; Carboxylate-His64 interaction |
| 3 | -7.9 | 2.11 | Sulfonamide-Zn²⁺ coordination; Aromatic stacking with Phe131 |
(Note: Data are illustrative examples of typical docking results.)
Part III: Molecular Dynamics (MD) Simulation - Assessing Complex Stability
While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding pose stability and the characterization of interactions in a solvated, physiological-like environment.[16] We will use GROMACS, a highly efficient and popular MD engine.[17][18]
MD Simulation Workflow Diagram
Caption: A standard workflow for preparing, running, and analyzing an MD simulation.
MD Simulation Protocol
Step-by-Step Methodology:
-
System Building:
-
Take the top-ranked, chemically plausible docked pose of the S6C-hCA IX complex.
-
Place the complex in a periodic box of water (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.[16]
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained. This allows the solvent to equilibrate around the complex.
-
NPT Ensemble (Constant Pressure, Temperature): Continue equilibration at the target temperature and pressure (1 bar). This ensures the system reaches the correct density.
-
Trustworthiness: Monitoring temperature, pressure, and density for convergence during these steps is a critical self-validating check to ensure the system is properly equilibrated before the production run.
-
-
Production MD: Run the simulation for a sufficient length of time (e.g., 100-200 nanoseconds) with all restraints removed. Save the coordinates (the trajectory) at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD for the ligand indicates a stable binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds, zinc coordination) over time. Tools like VMD (Visual Molecular Dynamics) are invaluable for this analysis.[19][20][21]
-
Conclusion and Future Directions
This guide has detailed a rigorous, multi-stage computational workflow for investigating the molecular interactions of this compound with the cancer target hCA IX. The combination of QM-based ligand parameterization, meticulous receptor preparation, predictive molecular docking, and robust MD simulation provides a powerful platform for generating credible hypotheses about the compound's mechanism of action.
The insights gained—specifically the stability of the binding pose and the nature of the key intermolecular interactions—serve as a direct foundation for the next phase of drug discovery. Future work should focus on using these validated models to design novel S6C derivatives with enhanced potency and selectivity, perform virtual screening of compound libraries, and calculate binding free energies for more accurate affinity predictions.
References
-
Title: 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid Source: PubChem Database URL: [Link][5]
-
Title: Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay Source: PubMed Central (PMC) URL: [Link][1]
-
Title: Synthesis of Novel Saccharin Derivatives Source: MDPI URL: [Link][22]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Source: PubMed Central (PMC) URL: [Link][10]
-
Title: AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings Source: Journal of Chemical Information and Modeling URL: [Link][14]
-
Title: GROMACS Tutorials Source: GROMACS Official Website URL: [Link][17]
-
Title: Running molecular dynamics simulations using GROMACS Source: Galaxy Training Network URL: [Link][16]
-
Title: The development of an Amber-compatible organosilane force field for drug-like small molecules Source: Royal Society of Chemistry URL: [Link][7]
-
Title: VMD - Visual Molecular Dynamics Source: University of Illinois at Urbana-Champaign URL: [Link][19]
-
Title: Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy Source: MDPI URL: [Link][4]
-
Title: Carbonic Anhydrase Inhibitors: X-ray and Molecular Modeling Study for the Interaction of a Fluorescent Antitumor Sulfonamide with Isozyme II and IX Source: Journal of the American Chemical Society URL: [Link][3]
-
Title: Molecular Docking: Shifting Paradigms in Drug Discovery Source: MDPI URL: [Link][12]
-
Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central (PMC) URL: [Link][13]
-
Title: A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds Source: PubMed Central (PMC) URL: [Link][9]
Sources
- 1. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of an Amber-compatible organosilane force field for drug-like small molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Database of Force-Field Parameters, Dynamics, and Properties of Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMBER - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 19. VMD - Visual Molecular Dynamics [ks.uiuc.edu]
- 20. Visual Molecular Dynamics (VMD) [it.kaust.edu.sa]
- 21. VMD: visual molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
solubility of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid in organic solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay reliability to in vivo bioavailability.[1] This guide provides a comprehensive technical overview of the solubility of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, more commonly known as 6-carboxysaccharin . Due to a scarcity of published quantitative data for this specific molecule, this document integrates theoretical principles with established experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for determining and understanding its solubility profile in relevant organic solvents. We will explore the molecular structure's influence on solubility, detail gold-standard experimental methodologies, and provide a template for systematic data acquisition and presentation.
Introduction: The Significance of 6-Carboxysaccharin and its Solubility
6-Carboxysaccharin is a derivative of saccharin, the first commercially available artificial sweetener.[2] The core structure is a 1,2-benzisothiazole featuring a sulfonyl group and a carbonyl group, which imparts a unique electronic and steric profile.[3] The addition of a carboxylic acid moiety at the 6-position dramatically alters the molecule's physicochemical properties compared to the parent saccharin, introducing a highly polar, acidic functional group.
Understanding the solubility of 6-carboxysaccharin is paramount for several stages of drug development:
-
Lead Optimization: Early-stage solubility data prevents the costly development of compounds with poor biopharmaceutical properties.[1][4]
-
Formulation Development: Knowledge of solubility in various solvents is essential for creating stable, effective dosage forms, whether for oral, parenteral, or topical delivery.
-
Process Chemistry: Purification and crystallization processes, critical for API quality, are designed around the differential solubility of the target compound in various solvent systems.[5]
This guide will address the core principles and practical steps necessary to characterize the solubility of this important compound.
Theoretical Framework: Predicting Solubility Behavior
The structure of 6-carboxysaccharin suggests a complex solubility profile. The molecule possesses both polar and non-polar characteristics, as well as acidic protons, which dictate its interactions with different solvents.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This is the most dominant feature for polarity. It can act as both a hydrogen bond donor and acceptor, favoring solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Its acidic nature (pKa estimated to be lower than benzoic acid's ~4.2) means it will be highly soluble in basic aqueous solutions and moderately soluble in polar organic solvents that can accept a hydrogen bond.
-
Sulfonyl Group (-SO2-): This is a highly polar, aprotic group that acts as a strong hydrogen bond acceptor. This feature contributes to solubility in polar solvents.
-
Imide Hydrogen (N-H): The proton on the nitrogen is acidic, with a pKa of 1.6 in the parent saccharin molecule.[6] This acidity enhances solubility in basic solvents and polar solvents capable of hydrogen bonding.
-
Aromatic Ring: The benzene ring provides a non-polar, hydrophobic character, which will favor solubility in less polar solvents like ethyl acetate or acetone to some extent.
Predictive Analysis: Based on these features, we can predict a solubility hierarchy. 6-Carboxysaccharin is expected to be most soluble in highly polar, aprotic solvents like DMSO and DMF, where strong dipole-dipole interactions and hydrogen bonding can occur.[3] Good solubility is also expected in polar protic solvents like methanol and ethanol. Solubility will likely decrease in solvents of intermediate polarity such as acetone and ethyl acetate, and it is expected to be poor in non-polar solvents like toluene or hexanes.
Experimental Determination of Thermodynamic Solubility
While theoretical prediction is useful, precise quantitative data must be obtained experimentally. The Saturation Shake-Flask Method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[4][7]
3.1. The Saturation Shake-Flask Method
This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, representing the thermodynamic solubility.
Workflow Diagram: Below is a Graphviz diagram illustrating the logical flow of the Shake-Flask method for determining the solubility of 6-Carboxysaccharin.
Caption: Experimental workflow for the Shake-Flask solubility determination.
3.2. Detailed Step-by-Step Protocol
Materials:
-
6-Carboxysaccharin (solid)
-
Selected organic solvents (e.g., DMSO, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene)
-
2 mL glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Procedure:
-
Preparation: Add an excess amount of solid 6-carboxysaccharin to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.[8]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean analysis vial. This filtration step is crucial to remove any undissolved microparticles.[9]
-
Analysis: Quantify the concentration of 6-carboxysaccharin in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method. The concentration is determined by comparing the sample's response to a calibration curve prepared from standards of known concentrations.
-
Data Reporting: The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically reported in units of mg/mL or µg/mL.
3.3. Alternative Method: Potentiometric Titration
For acidic compounds like 6-carboxysaccharin, potentiometric titration can be a powerful method to determine solubility, especially pH-dependent solubility profiles.[10] This technique involves titrating a solution of the compound and monitoring the pH to determine the point at which the compound precipitates, allowing for the calculation of its intrinsic solubility.[10][11] This method is particularly advantageous when evaluating solubility in aqueous or mixed aqueous-organic systems.[10]
Data Presentation and Interpretation
Table 1: Solubility of Saccharin and Predicted Solubility of 6-Carboxysaccharin in Various Organic Solvents at 25°C
| Solvent | Solvent Type | Saccharin Solubility (g/100mL)[13] | Predicted 6-Carboxysaccharin Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Very High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Very High |
| Methanol | Polar Protic | Soluble | High |
| Ethanol | Polar Protic | 3.23 (1 g in 31 mL) | High |
| Acetone | Polar Aprotic | 8.33 (1 g in 12 mL) | Moderate to High |
| Ethyl Acetate | Moderately Polar | Soluble | Moderate |
| Toluene | Non-polar | Sparingly soluble | Low |
| Chloroform | Non-polar | Slightly soluble | Very Low |
| Water | Polar Protic | 0.35 | Low (pH-dependent) |
Note: The qualitative predictions for 6-carboxysaccharin are based on chemical principles and must be confirmed by experimental data as outlined in Section 3.
Conclusion and Future Directions
This guide establishes a foundational understanding of the solubility of 6-carboxysaccharin and provides a detailed, actionable protocol for its experimental determination. The Shake-Flask method remains the most reliable approach for generating the precise thermodynamic solubility data required for informed decision-making in drug discovery and development.[7] Future work should focus on the systematic execution of these protocols across a range of pharmaceutically relevant solvents and temperatures. Additionally, investigating the pH-solubility profile in aqueous buffers is a critical next step for understanding how this compound will behave under physiological conditions, which is essential for predicting its oral bioavailability.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Available at: [Link]
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]
-
ResearchGate. (n.d.). Determination and Correlation of Solubility and Solution Thermodynamics of Saccharin in Different Pure Solvents. Available at: [Link]
-
ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Available at: [Link]
-
ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]
-
YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Available at: [Link]
-
Sciencemadness Wiki. (n.d.). Saccharin. Available at: [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]
-
Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Saccharin. Available at: [Link]
-
ResearchGate. (n.d.). The physical properties of saccharin. Available at: [Link]
-
Wikipedia. (n.d.). Saccharin. Available at: [Link]
-
ZIO. (2026). What is the solubility of Saccharin Sodium in alcohol?. Available at: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Engineering Journal IJOER. (2020). Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. Available at: [Link]
-
Britannica. (n.d.). saccharin. Available at: [Link]
-
Ibn Al Haitham Journal for Pure and Applied Science. (n.d.). A Review: Saccharin Discovery, Synthesis, and Applications. Available at: [Link]
-
Physical Chemistry Research. (2023). Regular Article. Available at: [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Saccharin | artificial sweetener, sugar substitute, food additive | Britannica [britannica.com]
- 3. ijoer.com [ijoer.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. physchemres.org [physchemres.org]
- 6. Saccharin - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is an enduring challenge in medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the 1,2-benzothiazole scaffold has emerged as a "privileged structure," consistently appearing in molecules with significant biological activity.[1][2] This technical guide focuses on a specific, yet largely unexplored, derivative: 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid . While direct research on this compound is nascent, its structural relationship to saccharin and the broader benzothiazole family points toward a wealth of potential applications.[3][4] This document will serve as a comprehensive resource, elucidating the synthesis, potential biological activities, and detailed experimental workflows for leveraging this compound in drug discovery and development. By examining the established pharmacology of related structures, we will project the most promising research avenues for this versatile chemical entity.
Introduction: The Promise of the Benzothiazole Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of therapeutic agents.[5] Its derivatives are known to exhibit a remarkable array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[5][6][7] The unique electronic properties and rigid bicyclic structure of the benzothiazole core allow for specific interactions with a variety of biological targets.[2]
This compound, a derivative of the 1,2-benzothiazole scaffold, shares structural similarities with saccharin, a well-known artificial sweetener that has recently garnered attention for its anticancer properties.[3][8] The presence of the carboxylic acid group at the 6-position provides a crucial handle for synthetic modification, enabling the creation of diverse libraries of compounds for biological screening.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the oxidation of 2,5-dimethyl-benzenesulfonamide.[9]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₅S | [10] |
| Molecular Weight | 227.20 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| CAS Number | 90779-46-7 | [10] |
The presence of the carboxylic acid and the sulfonamide-like functionality makes this molecule a versatile starting material for a variety of chemical transformations.
Caption: Overview of a synthetic route to the target compound.
Potential Research Applications in Medicinal Chemistry
Drawing parallels from the extensive research on saccharin and benzothiazole derivatives, we can identify several high-potential research avenues for this compound.
Anticancer Drug Discovery
The saccharin scaffold has shown surprising efficacy against various cancer cell lines.[4][8] This activity is often attributed to the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.[8] The structural similarity of our target compound to saccharin makes it a prime candidate for the development of novel anticancer agents.
Potential Molecular Targets:
-
Carbonic Anhydrases (CAs): Specifically, tumor-associated isoforms like CA IX and CA XII.[8]
-
Kinases: Many benzothiazole derivatives are known to inhibit protein kinases involved in cancer signaling pathways.[11]
-
Histone Deacetylases (HDACs): Some saccharin derivatives have shown HDAC inhibitory activity.[11]
Antimicrobial Agent Development
Benzothiazole derivatives have a long history as potent antimicrobial agents, effective against a broad spectrum of bacteria and fungi.[1][5][12] The development of new antimicrobial drugs is a critical area of research due to the rise of antibiotic resistance.
Potential Mechanisms of Action:
-
Inhibition of essential bacterial enzymes.
-
Disruption of microbial cell wall synthesis.
-
Interference with microbial DNA replication.
Enzyme Inhibitor Design
The rigid benzothiazole scaffold is ideal for designing specific enzyme inhibitors. Saccharin itself is known to inhibit enzymes like human mast cell tryptase and serine endopeptidases.[3] By modifying the carboxylic acid group of this compound, researchers can create a library of compounds to screen against various enzyme targets.
Potential Enzyme Targets:
Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the synthesis of derivatives and the evaluation of their biological activity.
General Synthesis of Amide Derivatives
The carboxylic acid functionality is readily converted to an amide, a common functional group in many bioactive molecules.
Protocol:
-
Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of amide derivatives.
In Vitro Anticancer Activity Screening
A standard MTT assay can be used to evaluate the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds can be determined using a broth microdilution method.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate.
-
Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its structural relationship to the well-established pharmacophores of saccharin and other benzothiazoles provides a strong rationale for its investigation in anticancer, antimicrobial, and enzyme inhibitor research. The synthetic accessibility of its carboxylic acid group allows for the creation of diverse chemical libraries, which can be efficiently screened using the detailed protocols provided in this guide. Further research into this compound and its derivatives is highly encouraged and has the potential to yield new and effective treatments for a range of diseases.
References
-
Abdel-Wahab, B. F., et al. (2018). Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds. PubMed, [Link][3]
-
Al-Soud, Y. A., et al. (2009). Synthesis of some new N-saccharin derivatives of possible biological activity. Iraqi National Journal of Chemistry, [Link]
-
Sharma, P. C., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online, [Link][1][5]
-
Abdel-Wahab, B. F., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. PubMed Central, [Link][4]
-
El-Faham, A., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. PMC - NIH, [Link][11]
-
Sharma, P. C., et al. (2013). Medicinal significance of benzothiazole scaffold: an insight view. PubMed, [Link][5]
-
American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily, [Link][8]
-
Google Patents. (2017). WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. Google Patents, [9]
-
Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, [Link][6]
-
Kamal, A., et al. (2015). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science, [Link][7]
-
PubChem. (2026). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. PubChem, [Link][10]
-
Kumar, S., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, [Link][12]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the chemistry of saccharins: from synthetic novelties towards biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. benthamscience.com [benthamscience.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
- 10. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
Methodological & Application
experimental protocol for derivatizing 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
An Application Note for the Derivatization of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
This compound, a derivative of saccharin, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid, bicyclic structure combined with two distinct reactive functional groups—a carboxylic acid at the 6-position and an acidic N-H proton within the thiazole ring—makes it a versatile scaffold for chemical elaboration.[2][3] The derivatization of this molecule opens avenues for the synthesis of novel polymers, bioactive compounds, and functional materials. For instance, its derivatives have been explored for creating heat-resistant polymers and as precursors for pharmacologically active agents.[1]
This application note provides detailed, field-proven protocols for the selective derivatization of the carboxylic acid moiety of this compound. We will focus on two fundamental and widely applicable transformations: esterification and amide bond formation. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Chemical Principles and Strategic Considerations
The target molecule possesses two primary sites for chemical reaction: the carboxylic acid and the sulfonimide N-H group. The N-H proton is notably acidic, with a pKa comparable to that of saccharin (pKa ≈ 1.6), making it susceptible to deprotonation and subsequent reaction under basic conditions.[3] This necessitates a careful selection of reagents and reaction conditions to achieve selective modification of the carboxylic acid.
-
Esterification: While classic Fischer esterification (refluxing in alcohol with a strong acid catalyst) is a possibility, it requires harsh conditions that may not be suitable for all substrates.[4] A milder and highly efficient alternative is the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[5] This method proceeds at room temperature under neutral to mildly basic conditions, minimizing side reactions and preserving sensitive functional groups.
-
Amide Formation: Direct condensation of a carboxylic acid and an amine requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt.[6][7] A more robust strategy involves the initial "activation" of the carboxylic acid. One of the most reliable methods is the conversion to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[8][9] The resulting acyl chloride readily reacts with a wide range of amines, even at low temperatures, to form the desired amide with high efficiency.
Below is a diagram illustrating the key reactive sites on the parent molecule.
Caption: Key reactive sites on the core scaffold.
Protocol 1: Synthesis of Alkyl Esters via DCC/DMAP Coupling
This protocol describes a mild and efficient method for converting the carboxylic acid to an ester using an alcohol, facilitated by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Principle: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol, acting as the nucleophile, attacks this intermediate. DMAP serves as a potent nucleophilic catalyst that intercepts the O-acylisourea to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester. The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[5]
Materials and Reagents
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, tert-butanol), anhydrous
-
Dicyclohexylcarbodiimide (DCC) (Caution: Potent allergen)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bars
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve or suspend it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Addition of Reagents: Add the desired alcohol (1.5 eq) and DMAP (0.1 eq) to the solution. Stir the mixture at room temperature until all solids are dissolved, if possible.
-
Initiation of Coupling: Cool the flask in an ice bath to 0 °C. In a single portion, add DCC (1.1 eq) to the reaction mixture.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (DCU) is indicative of reaction progress. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup - Filtration: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize precipitation of DCU. Filter the mixture through a pad of celite or a fritted funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure ester.
Characterization
-
IR Spectroscopy: Look for the appearance of a strong C=O stretching band for the ester at approximately 1720 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid. The characteristic SO₂ stretches should remain around 1130-1300 cm⁻¹.[1]
-
¹H NMR Spectroscopy: Expect to see new signals corresponding to the alkyl group of the alcohol used, and a downfield shift of the aromatic protons adjacent to the newly formed ester group.
-
Mass Spectrometry: Confirm the molecular weight of the desired ester product.
Caption: Workflow for Esterification via DCC/DMAP Coupling.
Protocol 2: Synthesis of Amides via Acyl Chloride Intermediate
This protocol details a classic and highly effective two-step process for amide synthesis. The carboxylic acid is first converted to an acyl chloride, which is then reacted with an amine without intermediate purification.
Principle: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride. This activation step is irreversible as the byproducts (SO₂ and HCl) are gaseous and are removed from the reaction, driving it to completion.[9] The acyl chloride then reacts rapidly with a primary or secondary amine in an addition-elimination sequence to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added in the second step to neutralize the HCl generated.
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂) (Caution: Corrosive, reacts violently with water)
-
Toluene or Dichloromethane (DCM), anhydrous
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Desired primary or secondary amine (e.g., ammonia, benzylamine, morpholine)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and stir bars
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Heating mantle or oil bath
-
Ice bath
-
Rotary evaporator
Step-by-Step Methodology
Step A: Formation of the Acyl Chloride
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add this compound (1.0 eq).
-
Addition of Reagents: Suspend the acid in anhydrous toluene or DCM. Add thionyl chloride (2.0-3.0 eq) dropwise. Add one drop of anhydrous DMF as a catalyst.
-
Reaction: Heat the mixture to reflux (for toluene, ~110 °C; for DCM, ~40 °C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is often beneficial to co-evaporate with anhydrous toluene two or three times to ensure all SOCl₂ is removed. The resulting crude acyl chloride is a solid and is used immediately in the next step.
Step B: Amide Formation 5. Setup for Amination: Dissolve the crude acyl chloride from Step 4 in anhydrous DCM and cool the flask in an ice bath to 0 °C. 6. Amine Addition: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this amine solution dropwise to the stirred acyl chloride solution at 0 °C. 7. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction by TLC. 8. Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. 9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 10. Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure amide. A patent describing the synthesis of the parent carboxamide reported a yield of 82.5% after filtration and drying.[8]
Characterization
-
IR Spectroscopy: Look for the appearance of a strong amide C=O stretch (Amide I band) around 1640-1680 cm⁻¹ and an N-H bend (Amide II band, for primary/secondary amides) around 1550 cm⁻¹.[1]
-
¹H NMR Spectroscopy: Observe signals for the amine fragment and a characteristic broad signal for the N-H proton(s) of the amide.
-
Mass Spectrometry: Confirm the molecular weight of the desired amide product.
Caption: Workflow for Amide Formation via Acyl Chloride.
Summary of Protocols and Data
For ease of comparison, the key parameters and expected analytical data for both protocols are summarized below.
Table 1: Reaction Parameter Summary
| Parameter | Protocol 1: Esterification | Protocol 2: Amide Formation |
|---|---|---|
| Reaction Type | DCC/DMAP Coupling | Acyl Chloride Formation & Amination |
| Key Reagents | DCC, DMAP, Alcohol | SOCl₂, Amine, Base (e.g., TEA) |
| Solvent | Anhydrous DCM | Anhydrous Toluene/DCM |
| Temperature | 0 °C to Room Temperature | Reflux, then 0 °C to Room Temp |
| Reaction Time | 12 - 18 hours | 4 - 10 hours (total) |
| Key Advantage | Mild conditions | High reactivity, broad amine scope |
| Key Disadvantage | DCU byproduct removal | Harsh/corrosive initial step (SOCl₂) |
Table 2: Key Infrared (IR) Spectroscopy Peaks
| Functional Group | Starting Material (S-6-CA) | Ester Product | Amide Product |
|---|---|---|---|
| O-H (Carboxylic Acid) | ~3000 cm⁻¹ (broad) | Absent | Absent |
| C=O (Carboxylic Acid) | ~1700 cm⁻¹ | Absent | Absent |
| C=O (Ester) | Absent | ~1720 cm⁻¹ | Absent |
| C=O (Amide I) | Absent | Absent | ~1640-1680 cm⁻¹ |
| N-H (Amide II) | Absent | Absent | ~1550 cm⁻¹ (if applicable) |
| SO₂ (Sulfonimide) | ~1130-1300 cm⁻¹ | ~1130-1300 cm⁻¹ | ~1130-1300 cm⁻¹ |
References
-
Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. Engineering Journal IJOER. [Link]
-
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.
-
Saccharin. Wikipedia. [Link]
- Herbicidal saccharin carboxylic acid derivatives and method for their preparation.
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine. Organic Syntheses. [Link]
-
Fischer Esterification. Master Organic Chemistry. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Carboxylic acid reactions overview. Khan Academy. [Link]
Sources
- 1. ijoer.com [ijoer.com]
- 2. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saccharin - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
- 9. Khan Academy [khanacademy.org]
Application Notes & Protocols: Leveraging 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid as a Versatile Scaffold in Solid-Phase Synthesis for Drug Discovery
Abstract
The quest for novel therapeutic agents is greatly accelerated by the assembly of diverse molecular libraries. Solid-phase synthesis (SPS) stands as a cornerstone technology in this endeavor, enabling the rapid and efficient construction of compound collections. This document details the application of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, a saccharin derivative, as a rigid and versatile scaffold for solid-phase combinatorial chemistry. We present a strategic guide and detailed protocols for the immobilization of this scaffold onto a solid support, its subsequent diversification, and the final cleavage to yield a library of novel chemical entities. The unique electronic and structural features of the benzothiazole core make it an attractive starting point for exploring new chemical space in drug discovery programs.[1][2][3]
Introduction: The Rationale for a Saccharin-Based Scaffold
This compound belongs to the saccharin family of compounds, which are well-recognized for their chemical stability and diverse biological activities, including roles as catalysts and pharmacologically active agents.[4][5] The benzothiazole moiety is a privileged structure in medicinal chemistry, found in a range of approved drugs and investigational compounds.[3][6] Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functionalities, a desirable trait for designing molecules that interact with specific biological targets.
The presence of a carboxylic acid group on this scaffold provides a convenient and robust handle for attachment to a variety of commercially available solid-phase resins, such as Wang and Rink Amide resins.[7] This allows for the core structure to be securely anchored while synthetic modifications are performed, with the final products readily cleaved for purification and screening. This application note outlines a proposed workflow for utilizing this scaffold in the generation of a small-molecule library.
Core Strategy: Scaffold Immobilization and Diversification
Our proposed strategy is centered on a divergent synthetic approach, as illustrated in the workflow below. The core scaffold is first immobilized on a solid support through its carboxylic acid functionality. Subsequent chemical transformations are then carried out on the resin-bound scaffold. This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin beads.
Figure 1: Proposed workflow for the solid-phase synthesis of a chemical library using the benzothiazole scaffold.
Detailed Experimental Protocols
Materials and Equipment:
-
Resin: Wang Resin (100-200 mesh, substitution level of 0.8-1.2 mmol/g)
-
Scaffold: this compound
-
Reagents: N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), various alkyl halides or other electrophiles for diversification.
-
Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, HPLC for analysis.
Protocol 1: Immobilization of the Scaffold onto Wang Resin
This protocol describes the esterification of the scaffold's carboxylic acid to the hydroxyl groups of Wang resin. The efficiency of this loading step is critical for the overall yield of the synthesis.
Rationale: The use of DIC as a coupling agent with a catalytic amount of DMAP is a standard and effective method for loading carboxylic acids onto Wang resin.[7] DCM is chosen as the solvent to promote resin swelling and facilitate the reaction.
Step-by-Step Procedure:
-
Resin Swelling: Place Wang resin (1 g, 1.0 mmol) in a solid-phase synthesis vessel. Add DCM (10 mL) and shake for 30 minutes to swell the resin beads. Drain the solvent.
-
Scaffold Activation: In a separate flask, dissolve this compound (681 mg, 3.0 mmol, 3 equiv.) in a minimal amount of DMF (5 mL) and add DCM (10 mL). Add DMAP (61 mg, 0.5 mmol, 0.5 equiv.).
-
Coupling Reaction: Add the scaffold solution to the swollen resin. Then, add DIC (470 µL, 3.0 mmol, 3 equiv.) to the resin slurry.
-
Reaction Incubation: Shake the reaction vessel at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 1 hour. Wash as in step 5.
-
Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by cleaving a small amount of resin and quantifying the released scaffold by UV-Vis spectroscopy or LC-MS.
| Parameter | Condition | Rationale |
| Resin | Wang Resin | Standard for synthesis of C-terminal acids, cleavable with TFA.[7] |
| Scaffold Equivalents | 3.0 | Drives the reaction to completion. |
| Coupling Reagent | DIC / DMAP | Efficient and widely used for esterification to hydroxyl-functionalized resins. |
| Solvent | DCM / DMF | Good swelling properties for polystyrene resins and solubility for reagents. |
| Reaction Time | 12-16 hours | Sufficient time for high loading efficiency. |
| Capping | Acetic Anhydride / Pyridine | Prevents formation of deletion sequences in subsequent steps. |
Protocol 2: Diversification via N-Alkylation of the Resin-Bound Scaffold
This protocol outlines a method for creating diversity by alkylating the nitrogen atom of the saccharin moiety. The acidic nature of the N-H proton in saccharin derivatives facilitates its deprotonation and subsequent reaction with electrophiles.[8]
Rationale: The use of a non-nucleophilic base like DBU is intended to deprotonate the acidic N-H of the saccharin core without promoting side reactions. A polar aprotic solvent like DMF is ideal for this type of reaction on a solid support.
Step-by-Step Procedure:
-
Resin Preparation: Take the resin-bound scaffold (0.2 g, approx. 0.2 mmol) and swell it in DMF (2 mL) for 20 minutes.
-
Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (90 µL, 0.6 mmol, 3 equiv.) to the resin slurry and shake for 10 minutes.
-
Alkylation: Add a solution of the desired alkyl halide (e.g., benzyl bromide, 0.6 mmol, 3 equiv.) in DMF (1 mL).
-
Reaction Incubation: Shake the reaction vessel at 50 °C for 6 hours. The progress can be monitored by taking a few resin beads, cleaving them, and analyzing the product by LC-MS.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Figure 2: Simplified schematic of the N-alkylation reaction on the solid-supported scaffold.
Protocol 3: Cleavage of the Final Product from the Resin
This final step releases the synthesized molecule from the solid support for purification and characterization.
Rationale: A standard cleavage cocktail for Wang resin is a high concentration of TFA.[7] TIS is included as a scavenger to trap any reactive carbocations that may be formed during cleavage, preventing side reactions with sensitive functionalities on the product.
Step-by-Step Procedure:
-
Resin Preparation: Place the dried, functionalized resin (approx. 0.2 g) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Shake at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the filtrate under reduced pressure (roto-evaporation) to remove the bulk of the TFA.
-
Precipitation: Add cold diethyl ether (10 mL) to the concentrated residue to precipitate the crude product.
-
Purification: Centrifuge the mixture, decant the ether, and dry the crude product. The final compound can be purified by reverse-phase HPLC.
| Parameter | Condition | Rationale |
| Cleavage Reagent | 95% Trifluoroacetic Acid (TFA) | Strong acid that effectively cleaves the benzyl ester linkage of Wang resin.[7] |
| Scavenger | Triisopropylsilane (TIS) | Traps reactive cationic species generated during cleavage. |
| Reaction Time | 2-3 hours | Sufficient for complete cleavage without significant product degradation. |
| Isolation Method | Precipitation with cold diethyl ether | Standard procedure to obtain the crude product from the cleavage solution. |
Conclusion and Outlook
The protocols described herein provide a comprehensive framework for the utilization of this compound as a novel scaffold in solid-phase combinatorial synthesis. This approach offers a streamlined path to generating libraries of structurally related molecules built around a medicinally relevant core. The true power of this method lies in the potential for extensive diversification at the saccharin nitrogen, enabling the exploration of structure-activity relationships. Further work could explore functionalization of the aromatic ring prior to immobilization to create additional points of diversity. This scaffold represents a valuable addition to the toolkit of medicinal chemists and drug discovery professionals.
References
- Albericio, F., Lloyd-Williams, P., & Giralt, E. (1997). Convergent solid-phase peptide synthesis. Methods in Enzymology, 289, 313–336.
- Gupta, A., et al. (2007). Iodine-Catalyzed, One-Pot, Solid-Phase Synthesis of Benzothiazole Derivatives.
- Tang, J., Wu, L. L., & Huang, X. (2003). Convenient solid-phase synthesis of benzothiazole derivatives. Chinese Chemical Letters, 14(9), 885-886.
- Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(63), 38623-38650.
- Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Colucci, M. A., et al. (2021).
-
Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis. Retrieved from [Link]
- MDPI. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(24), 8089.
- MDPI. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(13), 5178.
- PubMed. (2018). Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 18(10), 3045-3048.
-
Tang, J., & An, J. (2000). Solid-phase combinatorial synthesis of benzothiazole and 2,3-dihydro-[1][9]-benzothiazepine derivatives. Tetrahedron Letters, 41(25), 4921-4924.
- Vasilev, A. A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412.
- Aslanov, T. A., et al. (2020). Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. International Journal of Engineering Research & Science, 6(10), 1-6.
- PubMed Central. (2017). A Linker for the Solid-Phase Synthesis of Hydroxamic Acids and Identification of HDAC6 Inhibitors.
- PubMed Central. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 20(44), 8631-8635.
- PubMed Central. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 26(16), 4994.
- PubMed Central. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(24), 8089.
- NIH. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(10), 1869-1891.
-
ResearchGate. (2000). Solid-phase combinatorial synthesis of benzothiazole and 2,3-dihydro-[1][9]-benzothiazepine derivatives. Retrieved from [Link]
-
ResearchGate. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Novel Saccharin Derivatives. Retrieved from [Link]
-
ResearchGate. (2001). Solidphase combinatorial synthesis of benzothiazoles, benzimidazoles, and benzoxazoles using a traceless linker. Retrieved from [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid phase combinatorial synthesis of benzothiazoles and evaluation of topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. experts.umn.edu [experts.umn.edu]
The Strategic Application of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid in Modern Kinase Inhibitor Design
Introduction: A Privileged Scaffold for Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets in oncology and beyond. The development of small molecule kinase inhibitors has revolutionized cancer therapy, yet challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical scaffolds. The benzothiazole core is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of biological targets, including the ATP-binding site of kinases. This application note details the utility of a specialized benzothiazole derivative, 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid , as a versatile building block for the synthesis of next-generation kinase inhibitors. Its unique structural and electronic features, including a cyclic sulfonamide (saccharin) motif and a strategically placed carboxylic acid handle, provide a robust platform for generating libraries of potent and selective kinase inhibitors.
The saccharin substructure is not merely a passive scaffold; its cyclic sulfonamide can participate in crucial hydrogen bonding interactions within the kinase active site, mimicking the interactions of the adenine region of ATP. Furthermore, the carboxylic acid at the 6-position serves as a versatile chemical handle for diversification. Through well-established synthetic methodologies, this functional group allows for the introduction of various pharmacophores, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This guide provides detailed protocols for the synthesis of this key building block, its derivatization into a candidate inhibitor library, and the subsequent biochemical screening to identify and characterize potent kinase inhibitors.
Section 1: Synthesis of the Core Building Block
Protocol 1: Synthesis of this compound
This protocol is based on the oxidative cyclization of 2,5-dimethylbenzenesulfonamide.
Step 1: Oxidation of 2,5-Dimethylbenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,5-dimethylbenzenesulfonamide (1.0 eq) in a suitable solvent such as a mixture of water and pyridine.
-
Addition of Oxidant: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (approximately 4.0-5.0 eq), portion-wise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.
-
Reaction Monitoring: Heat the reaction mixture to reflux (around 90-100°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the careful addition of a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation of Intermediate: Filter the mixture through a pad of celite to remove the MnO₂. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. The intermediate, 2-sulfamoylterephthalic acid, will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
Reaction Setup: Place the dried 2-sulfamoylterephthalic acid (1.0 eq) in a round-bottom flask.
-
Dehydration and Cyclization: Add a dehydrating agent such as acetic anhydride or thionyl chloride and heat the mixture gently (e.g., 60-80°C). The cyclization reaction will result in the formation of the desired product.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and carefully quench the excess reagent (e.g., by slowly adding to ice-water). The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Section 2: Library Synthesis and Derivatization
The carboxylic acid moiety of the core building block is the primary site for diversification. Standard amide coupling and Suzuki cross-coupling reactions are powerful tools to generate a library of compounds with diverse chemical functionalities.
Workflow for Library Synthesis
Caption: Diversification of the core building block.
Protocol 2: Amide Library Synthesis via EDC/HOBt Coupling
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and a suitable amine (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Reaction: Cool the mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
This protocol can be adapted for parallel synthesis to rapidly generate a library of amide derivatives by using a diverse set of primary and secondary amines.
Section 3: In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, a robust and high-throughput screening method is required to assess their inhibitory activity against a panel of target kinases. Luminescence-based assays that quantify ATP consumption are widely used for this purpose due to their sensitivity and scalability.
Protocol 3: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilution) of each compound in DMSO.
-
Prepare a "no inhibitor" control (DMSO only) and a positive control using a known inhibitor (e.g., Staurosporine).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
In the assay plate, add 2.5 µL of the serially diluted test compound or control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for Kinase Inhibition Assay
Application Notes and Protocols for the Amide Coupling of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
For an audience of: Researchers, scientists, and drug development professionals
Introduction: The Significance of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxamides
1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid, also known as 6-carboxysaccharin, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzothiazole core is a recognized pharmacophore present in a wide array of biologically active molecules.[1][2][3] The derivatization of the 6-carboxylic acid moiety into a diverse library of amides allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting 1,1,3-trioxo-1,2-benzothiazole-6-carboxamides are key intermediates and final products in the synthesis of potential therapeutic agents.[4]
This guide provides a comprehensive overview of the reaction conditions for the amide coupling of this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.
Mechanistic Considerations and Strategic Choices in Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[5] Direct reaction is generally not feasible as amines are basic and will deprotonate the carboxylic acid to form a non-reactive ammonium carboxylate salt.[6][7] Therefore, the use of coupling reagents is essential to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[6][7]
The 1,1,3-trioxo-1,2-benzothiazole moiety is strongly electron-withdrawing. This electronic feature can influence the reactivity of the 6-carboxylic acid group. While it enhances the acidity of the carboxylic proton, it can also decrease the nucleophilicity of the corresponding carboxylate. This makes the choice of an appropriate coupling reagent and reaction conditions crucial for achieving high yields and purity. For electron-deficient carboxylic acids, more potent coupling reagents or optimized conditions are often necessary.[8]
Common Coupling Reagents and Their Mechanisms
A variety of coupling reagents are available, each with its own mechanism of action and suitability for different substrates.[5]
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then attacked by the amine to form the amide bond. EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[9]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling reagents.[5] They react with the carboxylate to form an active ester, which then rapidly reacts with the amine.[5] HATU is generally considered more reactive and can be particularly effective for challenging couplings, including those involving electron-deficient acids or sterically hindered amines.[8]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent that forms an active ester intermediate.
The Role of Additives and Bases
-
Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents. They act as acyl transfer agents, converting the initial active intermediate into a more stable but still reactive HOBt or HOAt ester. This strategy can increase reaction yields and, crucially, suppress side reactions such as racemization when coupling chiral carboxylic acids.[9]
-
Bases (DIPEA, Et3N): A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), is essential in most coupling reactions. Its primary role is to neutralize the acidic proton of the carboxylic acid, forming the carboxylate anion which is the active nucleophile in the initial activation step.[5] The base also neutralizes any acidic byproducts formed during the reaction. An excess of the base is typically used to drive the reaction to completion.
Experimental Protocols
The following protocols are designed to be robust starting points for the coupling of this compound with a range of primary and secondary amines. Optimization may be required based on the specific properties of the amine coupling partner.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for a Broad Range of Amines)
This protocol is highly effective for a wide variety of amines, including those that are sterically hindered or electron-deficient.[10]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.1 - 1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Causality Behind Choices:
-
HATU: Chosen for its high reactivity, making it suitable for the potentially less nucleophilic carboxylate of the electron-deficient starting material.[8]
-
DIPEA: A bulky, non-nucleophilic base that effectively deprotonates the carboxylic acid without competing in the coupling reaction.[5] An excess ensures complete deprotonation and neutralization of byproducts.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the ionic intermediates.[11]
-
Aqueous Work-up: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)
This protocol is a reliable and more economical option, particularly for less challenging amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)
-
Anhydrous DCM (Dichloromethane) or DMF
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.5 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM (if DMF was used, perform an aqueous workup as in Protocol 1).
-
Wash the organic layer with deionized water (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Causality Behind Choices:
-
EDC/HOBt: This combination forms a reactive HOBt ester, which is an efficient acylating agent and helps to minimize side reactions.[8]
-
0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exothermic reaction and can minimize potential side reactions.[12]
-
DCM: A less polar solvent than DMF, which can be advantageous for purification as the urea byproduct from EDC is less soluble and can sometimes be partially removed by filtration.
Data Presentation: Comparison of Coupling Conditions
The choice of coupling reagent can significantly impact the reaction time and yield. The following table summarizes typical observations for the coupling of a generic carboxylic acid, which can be extrapolated to this compound.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Typical Yield Range | Key Considerations |
| HATU | DIPEA | DMF | 1-4 hours | 80-95% | Highly efficient, good for difficult couplings, higher cost.[8] |
| HBTU | DIPEA | DMF | 2-6 hours | 75-90% | Slightly less reactive than HATU, good general-purpose reagent.[12] |
| EDC/HOBt | DIPEA/Et₃N | DCM/DMF | 12-24 hours | 60-85% | Cost-effective, good for standard couplings, longer reaction times.[8] |
| DCC/HOBt | DIPEA/Et₃N | DCM | 12-24 hours | 60-85% | Dicyclohexylurea (DCU) byproduct is poorly soluble, can complicate purification.[6] |
Visualization of Reaction Mechanisms and Workflows
Amide Coupling General Mechanism
Caption: Step-by-step experimental workflow for HATU coupling.
Troubleshooting and Field-Proven Insights
-
Low or No Reaction:
-
Moisture: Ensure all reagents and solvents are anhydrous. Coupling reagents, especially HATU, are moisture-sensitive.
-
Reagent Quality: Use fresh, high-quality coupling reagents.
-
Insufficient Base: Ensure at least 2-3 equivalents of a non-nucleophilic base are used.
-
Steric Hindrance: For highly hindered amines, consider increasing the reaction temperature (e.g., to 40-50 °C) or using a more potent coupling reagent system.
-
-
Side Reactions:
-
Epimerization (for chiral amines/acids): If racemization is a concern, ensure HOBt or HOAt is used as an additive. Perform the reaction at lower temperatures (0 °C to room temperature).
-
Reaction with Nucleophilic Side Chains: If the amine contains other nucleophilic groups (e.g., hydroxyl, thiol), they may need to be protected prior to the coupling reaction.
-
-
Purification Challenges:
-
Urea Byproducts: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup. The DCU byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration.
-
Polar Products: The amide products of this compound can be quite polar. A polar eluent system (e.g., DCM/Methanol or EtOAc/Methanol) may be required for column chromatography.
-
Conclusion
The amide coupling of this compound is a versatile and crucial reaction for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying mechanisms and carefully selecting the appropriate coupling reagents, additives, and reaction conditions, researchers can efficiently generate diverse libraries of amides. The protocols provided herein, particularly the robust HATU-mediated procedure, offer a solid foundation for successful synthesis in this important area of chemical research.
References
-
Reddy, K. R., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1469-1472. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Thakkar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-140. [Link]
- Teva Pharmaceutical Industries Ltd. (2017). Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. WO2017115137A1.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Cornella, J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11875. [Link]
-
Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(16), 4989-4999. [Link]
-
Khan Academy. (2013). mechanism of amide formation with DCC. [Link]
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2218-2221. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]
-
Guo, S., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(10), 1966. [Link]
-
Guchhait, S. K., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(9), 2942. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
Wang, X., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[5][8]hiazin-4-One Derivatives. Molecules, 28(10), 4078. [Link]
-
Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]
-
World Journal of Pharmaceutical Research. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF BENZOTHIAZOLE DERIVATIVES. [Link]
-
ResearchGate. (2025). Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole. [Link]
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
Application Note & Protocols: A Multi-technique Approach for the Characterization of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid
Abstract & Introduction
1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid, a derivative of the well-known saccharin core, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its rigid benzothiazole scaffold combined with a reactive carboxylic acid moiety makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The precise characterization of this compound and its related products is paramount to ensure structural integrity, quantify purity, and guarantee reproducible performance in downstream applications.
This guide provides a comprehensive, multi-technique workflow designed for researchers, quality control analysts, and drug development professionals. We move beyond a simple listing of methods to present an integrated strategy that combines mass spectrometry, chromatography, and spectroscopy. Each protocol is detailed with an emphasis on the scientific rationale behind parameter selection, ensuring that the described methods are robust, reliable, and scientifically sound.
The Analytical Workflow: An Integrated Strategy
The complete characterization of a molecule like this compound requires a phased approach. We advocate for a workflow that first confirms molecular identity, then quantifies purity and impurities, and finally provides detailed structural and functional group information.
Caption: Integrated workflow for comprehensive characterization.
Phase 1: Absolute Identity Confirmation
The first critical step is to confirm that the synthesized product is indeed the target molecule. This is achieved by determining its molecular weight and elucidating its unique structural framework.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly accurate mass measurement of the parent ion, which is a definitive indicator of the elemental composition.[1] Electrospray ionization (ESI) is the preferred method for this polar, acidic molecule, typically operating in negative ion mode to deprotonate the carboxylic acid.
Protocol: LC-ESI-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the product in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to a working concentration of 1-5 µg/mL.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a reverse-phase column.[3]
-
-
Mass Spectrometer Conditions (Negative ESI):
-
Ionization Mode: ESI-
-
Capillary Voltage: -3.5 kV
-
Drying Gas Temp: 325°C
-
Drying Gas Flow: 8 L/min
-
Scan Range: m/z 50 - 500
-
Data Acquisition: Full scan mode for accurate mass measurement.
-
Data Interpretation: The theoretical exact mass of C₈H₅NO₅S is 226.9888 Da. The deprotonated molecule [M-H]⁻ should be observed at m/z 226.97. A result within 5 ppm of this value provides high confidence in the elemental composition.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy probes the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, providing unambiguous evidence of the molecular structure, including the substitution pattern on the aromatic ring.[5][6]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans. Spectral width of 0-15 ppm.
-
¹³C NMR: Acquire 1024-2048 scans. Spectral width of 0-200 ppm.
-
Temperature: 25°C.
-
Expected Spectral Features:
| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Carboxylic Acid | ~13.0 - 13.5 | Broad Singlet | -COOH |
| Aromatic Protons | ~7.8 - 8.5 | Multiplets (d, dd) | 3 protons on the benzothiazole ring |
| Amide Proton | ~11.0 - 12.0 (often broad) | Broad Singlet | -NH- |
| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |
| Carboxylic Carbonyl | ~165 - 170 | -C OOH |
| Sultam Carbonyl | ~160 - 165 | C3-C =O |
| Aromatic Carbons | ~120 - 150 | 6 carbons of the benzene ring |
Note: The exact chemical shifts can be influenced by solvent and concentration. These ranges are based on typical values for substituted benzothiazoles and aromatic carboxylic acids.[5][7][8]
Phase 2: Purity Assessment and Quantification
Once identity is confirmed, the next crucial step is to determine the purity of the product. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this application.[9][10]
Caption: Principle of Reverse-Phase HPLC for purity analysis.
Protocol: RP-HPLC-UV Purity Assay
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the product in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Prepare a certified reference standard at the same concentration if quantitative analysis is required.
-
-
HPLC System and Conditions:
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Linear |
| 20.0 | 40 | 60 | Linear |
| 22.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Linear |
| 30.0 | 95 | 5 | Linear |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Phase 3: Functional Group Verification
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the specific functional groups present in the molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. It serves as a rapid and effective fingerprinting technique to confirm the presence of key structural motifs.[12]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the dry powder product directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32.
-
Expected Characteristic Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | O-H Stretch | 3300 - 2500 | Very Broad |
| Carboxylic Acid C=O | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Sultam C=O | C=O Stretch | ~1730 | Strong, Sharp |
| Sulfonamide S=O | Asymmetric & Symmetric Stretch | 1350 - 1300 & 1180 - 1160 | Strong, Sharp |
| Carboxylic Acid C-O | C-O Stretch | 1320 - 1210 | Strong |
Note: The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen-bonded dimerization. The presence of two distinct carbonyl peaks (from the carboxylic acid and the sultam ring) and the strong S=O stretches are key identifiers for this molecule.[13][14]
Conclusion
The analytical workflow presented in this document provides a robust framework for the complete and reliable characterization of this compound. By systematically combining the definitive structural information from NMR and HRMS, the quantitative purity data from HPLC, and the functional group confirmation from FT-IR, researchers can ensure the quality, identity, and integrity of their products. This multi-technique approach is essential for advancing research and development in fields that utilize this versatile chemical entity.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
- Salman, S. R., & Al-Sawsan, A. A. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578.
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Wang, Y., et al. (2018). High-throughput Quantification of Sodium Saccharin in Foods by Ambient Flame Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 66(21), 5482-5488. Retrieved from [Link]
-
Nikolaou, K., & Sflomos, K. (2009). METHODS OF ANALYSIS OF SACCHARIN. ResearchGate. Retrieved from [Link]
-
Maruthamuthu, D., et al. (n.d.). ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Retrieved from [Link]
- Lee, S., et al. (2025). Accurate Quantification of Saccharin Using Isotope Dilution Liquid Chromatography Mass Spectrometry (ID-LC/MS).
-
Ebead, T. H., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Magnetic Resonance in Chemistry, 58(11), 1056-1065. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Saccharin. PubChem Compound Database. Retrieved from [Link]
-
Tölgyessy, P., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis & characterization of saccharine derivatives. Retrieved from [Link]
-
de Oliveira, M. A., et al. (2004). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 40(2). Retrieved from [Link]
-
Witthayaphirom, C., et al. (2021). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. Foods, 10(10), 2482. Retrieved from [Link]
-
Taha, M., et al. (2020). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
P. Chaparro, C., et al. (2021). Measurement of Saccharin and trans-Resveratrol Metabolites in Urine as Adherence Markers for Small Quantity Lipid-Based Nutrient. eScholarship.org. Retrieved from [Link]
-
Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]
-
Asghar, M. A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Hahn, J. R., et al. (2017). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Journal of Visualized Experiments, (128), 56380. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]
-
MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Awale, A. G. (2013). Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino- 1,3-benzothiazole. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jascoinc.com [jascoinc.com]
- 12. Synthesis & characterization of saccharine derivatives | PDF [slideshare.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Derivatives
Introduction
1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid, also known as saccharin-6-carboxylic acid, is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid benzothiazole core, coupled with the reactive carboxylic acid functionality, makes it a valuable scaffold for the synthesis of a diverse range of derivatives with potential applications as enzyme inhibitors, therapeutic agents, and functional polymers.[1] The scale-up of the synthesis of this core molecule and its subsequent derivatization presents unique challenges related to reaction control, product isolation, and process safety.
This comprehensive guide provides detailed protocols and expert insights for the multi-kilogram scale synthesis of this compound and its conversion into key derivatives such as esters and amides. The methodologies are designed to be robust, scalable, and self-validating, with a strong emphasis on the underlying chemical principles and safety considerations.
Synthetic Strategy Overview
The most viable route for the large-scale synthesis of the target carboxylic acid commences with the oxidative transformation of 2,5-dimethyl-benzenesulfonamide. This multi-step process, adapted from established patent literature, involves the oxidation of the methyl groups, followed by cyclization and subsequent purification.[2] The resulting carboxylic acid serves as a versatile intermediate for further derivatization.
Caption: Overall workflow for the synthesis and derivatization of this compound.
Part 1: Scale-Up Synthesis of this compound
This section details the protocol for the synthesis of the target carboxylic acid, starting from 2,5-dimethyl-benzenesulfonamide. The process involves a catalyzed oxidation reaction that yields a mixture of products, from which the desired carboxylic acid is isolated.
Protocol 1.1: Oxidation of 2,5-Dimethyl-benzenesulfonamide
This protocol is adapted from the process described in patent WO2017115137A1.[2] The oxidation is performed using sodium hypochlorite in the presence of a nickel catalyst.
Materials and Equipment:
-
Large-volume, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
2,5-Dimethyl-benzenesulfonamide
-
(Bipyridine)Nickel(II) Chloride or similar Nickel(II) catalyst
-
Sodium hypochlorite (NaOCl) solution (commercial grade, e.g., 12% w/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium metabisulfite
-
Purified water
Procedure:
-
Catalyst Preparation: In the main reactor, under an inert atmosphere (e.g., nitrogen), prepare the nickel catalyst solution as specified in the source literature. For example, a solution of (Bipyridine)Nickel(II) Chloride can be prepared in situ.
-
Charge Starting Material: Charge the reactor with 2,5-dimethyl-benzenesulfonamide.
-
Controlled Addition of Oxidant: Begin slow, controlled addition of the sodium hypochlorite solution via the addition funnel. The reaction is exothermic, and the temperature should be carefully monitored and maintained within a specified range (e.g., 35-45°C) using the reactor's cooling jacket.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed to a satisfactory level (e.g., <1%).
-
Quenching and pH Adjustment: Once the reaction is complete, carefully quench any remaining oxidant by the controlled addition of a reducing agent like sodium metabisulfite. Subsequently, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This step is crucial as it initiates the precipitation of the acidic products.[2]
-
Isolation of Crude Product: Cool the acidified slurry to facilitate complete precipitation. The solid product, which is a mixture of 2-sulfamoyl-terephthalic acid and this compound, is then isolated by filtration.
-
Washing: Wash the filter cake with purified water to remove inorganic salts and residual acid.
Protocol 1.2: Purification of this compound
The crude product from the oxidation step is a mixture. The desired this compound can be purified based on its solubility properties. A general procedure for the purification of aromatic carboxylic acids involves pH-controlled dissolution and precipitation.[3]
Materials and Equipment:
-
Large-volume reactor or vessel with stirring and heating/cooling capabilities.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Sodium hydroxide (NaOH) solution (e.g., 2M).
-
Concentrated Hydrochloric Acid (HCl).
-
Organic solvent for recrystallization (e.g., ethanol, acetic acid).
Procedure:
-
Selective Dissolution: Suspend the crude solid mixture in water. Slowly add a base, such as 2M sodium hydroxide solution, to raise the pH. The more acidic 2-sulfamoyl-terephthalic acid and the target carboxylic acid will dissolve as their sodium salts. Careful control of the pH may allow for some fractional separation, though co-dissolution is likely.
-
Filtration of Insolubles: If any insoluble impurities are present, they can be removed by filtration at this stage.
-
Precipitation of the Target Compound: Slowly add concentrated hydrochloric acid to the aqueous solution to lower the pH. The this compound will precipitate out of the solution as the pH becomes acidic. The pH at which precipitation occurs should be carefully monitored to maximize the yield and purity of the desired product.
-
Isolation and Washing: Isolate the precipitated solid by filtration. Wash the filter cake with cold water to remove any remaining salts.
-
Recrystallization: For higher purity, the isolated solid can be recrystallized from a suitable solvent, such as aqueous ethanol or acetic acid.[4] Dissolve the acid in the minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 60-80°C) to a constant weight.
Part 2: Synthesis of Derivatives
The purified this compound is a versatile platform for the synthesis of various derivatives. The following protocols describe the preparation of the acid chloride, esters, and amides.
Protocol 2.1: Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carbonyl Chloride
Activation of the carboxylic acid to the corresponding acid chloride is a common first step for many derivatization reactions. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, reflux condenser, and a gas scrubber for acidic off-gases.
-
This compound.
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂).
-
Anhydrous toluene or another suitable inert solvent.
Procedure:
-
Reactor Setup: Charge the reactor with the purified carboxylic acid and anhydrous toluene. Ensure the system is dry and under an inert atmosphere.
-
Reagent Addition: Carefully add phosphorus pentachloride in portions to the stirred suspension. The reaction can be exothermic and will evolve hydrogen chloride gas, which must be directed to a scrubber.[5]
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete, as indicated by the cessation of gas evolution and the dissolution of the starting material.
-
Isolation: The product, 1,1,3-trioxo-1,2-benzothiazole-6-carbonyl chloride, can be isolated by removing the solvent and the volatile by-products (e.g., POCl₃ if PCl₅ is used) under reduced pressure. The crude acid chloride is often used directly in the next step without further purification.
Protocol 2.2: Esterification
Esters of this compound can be prepared by Fischer esterification or by reaction of the acid chloride with an alcohol. The latter is often more efficient for scale-up.
Materials and Equipment:
-
Jacketed reactor with stirring, temperature control, and an addition funnel.
-
1,1,3-Trioxo-1,2-benzothiazole-6-carbonyl chloride.
-
Desired alcohol (e.g., methanol, ethanol).
-
A non-nucleophilic base (e.g., triethylamine, pyridine).
-
Anhydrous solvent (e.g., dichloromethane, toluene).
Procedure:
-
Alcohol and Base Solution: In the reactor, prepare a solution of the alcohol and the base in the chosen anhydrous solvent.
-
Acid Chloride Addition: Cool the solution (e.g., to 0-5°C) and slowly add a solution of the acid chloride in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride.
-
Isolation and Purification: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude ester can be purified by recrystallization or column chromatography if necessary.
Protocol 2.3: Amidation
Amides are readily synthesized from the acid chloride and a primary or secondary amine.
Materials and Equipment:
-
Jacketed reactor with stirring, temperature control, and an addition funnel.
-
1,1,3-Trioxo-1,2-benzothiazole-6-carbonyl chloride.
-
Desired amine.
-
A non-nucleophilic base (e.g., triethylamine).
-
Anhydrous solvent (e.g., dichloromethane).
Procedure:
-
Amine Solution: In the reactor, dissolve the amine and the base in the anhydrous solvent.
-
Acid Chloride Addition: Cool the solution to 0-5°C and slowly add a solution of the acid chloride.
-
Reaction: Stir the reaction mixture, allowing it to warm to room temperature, until the starting materials are consumed.
-
Work-up and Isolation: The work-up procedure is similar to that for esterification. After quenching with water and washing the organic layer, the solvent is removed to yield the crude amide.
-
Purification: The amide can be purified by recrystallization from a suitable solvent system.[6]
Quantitative Data Summary
The following table provides expected yields and key parameters for the described synthetic steps. These values are indicative and may vary depending on the specific scale and equipment used.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Purity Target |
| 1.1 Oxidation | 2,5-Dimethyl-benzenesulfonamide | NaOCl, Ni-catalyst, HCl | Water | 70-80% (crude mixture) | N/A |
| 1.2 Purification | Crude oxidation mixture | NaOH, HCl | Water, Ethanol | 85-95% (from crude) | >98% (HPLC) |
| 2.1 Acid Chloride Formation | Purified Carboxylic Acid | PCl₅ or SOCl₂ | Toluene | >95% (crude) | Used directly |
| 2.2 Esterification (from Acid Chloride) | Acid Chloride | Alcohol, Triethylamine | Dichloromethane | 80-95% | >98% |
| 2.3 Amidation (from Acid Chloride) | Acid Chloride | Amine, Triethylamine | Dichloromethane | 85-98% | >98% |
Safety and Process Considerations for Scale-Up
Scaling up chemical syntheses introduces significant safety challenges that must be proactively managed.
-
Thermal Hazards: The initial oxidation reaction is highly exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the heat flow and to design an adequate cooling system to prevent thermal runaway.
-
Gas Evolution: The formation of the acid chloride with PCl₅ or SOCl₂ generates significant quantities of corrosive HCl gas. The reactor system must be equipped with a high-capacity scrubber to neutralize these off-gases.
-
Handling of Corrosive Reagents: Phosphorus pentachloride is highly corrosive and reacts violently with water.[5] All equipment must be scrupulously dried, and appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield, must be worn.
-
Solvent Selection: The choice of solvents should consider not only the reaction chemistry but also flammability, toxicity, and environmental impact. Where possible, greener solvent alternatives should be considered.
-
Material Transfer: The safe transfer of large quantities of solids and liquids requires engineered solutions, such as powder transfer systems and closed-loop pumping systems, to minimize operator exposure.
Caption: Key safety hazards and their corresponding mitigation strategies in the synthesis process.
References
-
Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride - Engineering Journal IJOER. Available at: [Link]
- Process for the purification of aromatic carboxylic acids - US6833472B2. Google Patents.
- Process for purification of aromatic carboxylic acids - US8492583B2. Google Patents.
- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - WO2017115137A1. Google Patents.
-
Phosphorus pentachloride - chemeurope.com. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Phosphorus pentachloride - Wikipedia. Available at: [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
- Herbicidal saccharin carboxylic acid derivatives and method for their preparation - WO1996005184A1. Google Patents.
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin - ACS Publications. Available at: [Link]
-
Making Phosphorus Pentachloride: A Powerful Chlorinating Agent (TCPO 2/5) - YouTube. Available at: [Link]
-
Phosphorus Pentachloride - Sciencemadness Discussion Board. Available at: [Link]
-
Preparation of PCl5 - Sciencemadness Discussion Board. Available at: [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. (video) - Khan Academy. Available at: [Link]
- Process for purification of carboxylic acids - US2255421A. Google Patents.
-
Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 6. Amide Synthesis [fishersci.dk]
Application Notes and Protocols for Developing Novel Assays Using 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
Introduction: Unlocking the Potential of a Privileged Scaffold
1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid is a unique heterocyclic compound that merges the structural features of benzothiazole and saccharin, two scaffolds renowned for their diverse and potent biological activities. The benzothiazole core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Similarly, the saccharin motif, beyond its use as an artificial sweetener, has been identified as a "privileged framework" in the design of enzyme inhibitors, notably targeting carbonic anhydrases that are implicated in cancer.[3][4]
The convergence of these two pharmacophores in this compound, coupled with a reactive carboxylic acid handle, presents a compelling opportunity for the development of novel chemical probes and therapeutic leads. The carboxylic acid moiety provides a versatile point for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the synthesis of a diverse library of derivatives.[2][4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. We present detailed protocols for a series of novel assays designed to probe its activity in key areas of biomedical research: carbonic anhydrase inhibition, anticancer cytotoxicity, and antimicrobial efficacy. Each protocol is grounded in established scientific principles and offers insights into the causality behind experimental choices, empowering researchers to generate robust and reliable data.
Section 1: Carbonic Anhydrase IX Inhibition Assay
Scientific Rationale
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a multitude of solid tumors and is generally absent in healthy tissues.[8] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[9] CA IX plays a crucial role in pH regulation, facilitating the survival and proliferation of cancer cells in acidic conditions.[9] The saccharin-like core of this compound makes it a prime candidate for a CA IX inhibitor. This assay provides a straightforward colorimetric method to assess the inhibitory potential of the compound against CA IX. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP), monitored at 405 nm.[3][10]
Experimental Workflow: CA IX Inhibition Assay
Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.
Detailed Protocol
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SCC-9) and appropriate culture media
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well sterile, flat-bottom cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound or positive control. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Expected Results & Troubleshooting:
-
A dose-dependent decrease in cell viability is expected for active compounds.
-
If cell density is too high or too low, the assay's linear range may be exceeded. Optimize seeding density for each cell line.
-
Ensure complete dissolution of formazan crystals before reading the absorbance to avoid inaccurate results.
Section 3: Antimicrobial Susceptibility Testing
Scientific Rationale
Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains. [5]This makes it imperative to evaluate the antimicrobial potential of this compound. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation. [1]This protocol provides a detailed procedure for performing a broth microdilution assay against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Standard antibiotics (e.g., Vancomycin for S. aureus, Gentamicin for E. coli)
-
0.5 McFarland turbidity standard
-
Sterile 96-well U-bottom microplates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in CAMHB in a separate 96-well plate to achieve concentrations that are twice the final desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Inoculation:
-
Transfer 100 µL of each twofold serial dilution of the compound from the preparation plate to the corresponding wells of a sterile 96-well U-bottom plate.
-
Add 100 µL of the diluted bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: 100 µL CAMHB + 100 µL diluted inoculum (no compound).
-
Sterility Control: 200 µL uninoculated CAMHB.
-
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [1] Data Analysis:
-
-
The MIC is reported as the concentration of the compound in the first clear well.
-
The growth control should be turbid, and the sterility control should be clear.
Expected Results & Troubleshooting:
-
If the compound is colored, it may interfere with visual reading. In such cases, a viability indicator like resazurin can be used.
-
Inconsistent inoculum density can lead to variable MIC results. Ensure the McFarland standard is well-calibrated.
-
Precipitation of the compound at high concentrations can occur. Note the concentration at which precipitation is observed.
Section 4: Exploring Structure-Activity Relationships (SAR)
The carboxylic acid group at the 6-position of the 1,1,3-trioxo-1,2-benzothiazole core is a prime handle for chemical derivatization, allowing for a systematic exploration of the structure-activity relationship. By synthesizing a library of ester and amide derivatives, researchers can probe how modifications at this position affect the compound's potency and selectivity across the assays described above.
Synthetic Protocols for Derivatization
A. Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst to form the corresponding ester. [6][11][12]
-
General Procedure:
-
To a solution of this compound in an excess of the desired alcohol (which also acts as the solvent), add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be purified by column chromatography.
-
B. Amide Synthesis via Acid Chloride: A robust method for amide formation involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine. [2][7]
-
General Procedure:
-
Gently reflux a mixture of this compound and thionyl chloride (SOCl₂) for 1-2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the amide by recrystallization or column chromatography.
-
SAR Study Design
By synthesizing a matrix of derivatives with varying electronic and steric properties (e.g., different alkyl and aryl esters and amides) and testing them in the aforementioned assays, a comprehensive SAR profile can be established. This will provide crucial insights into the pharmacophore and guide the design of more potent and selective analogues. Literature on benzothiazole derivatives suggests that substitutions at the C-2 and C-6 positions are critical for biological activity. [13]
Conclusion
This compound represents a promising starting point for the development of novel therapeutic agents. Its hybrid structure, combining the key features of benzothiazoles and saccharins, suggests a high potential for biological activity. The application notes and detailed protocols provided herein offer a robust framework for the systematic evaluation of this compound's inhibitory effects on carbonic anhydrase IX, its anticancer cytotoxicity, and its antimicrobial properties. Furthermore, the outlined synthetic strategies for derivatization pave the way for comprehensive structure-activity relationship studies, which are essential for optimizing lead compounds in the drug discovery pipeline. We are confident that the methodologies described will empower researchers to unlock the full therapeutic potential of this intriguing molecular scaffold.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 2022, 27(15), 4843. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 2015, 5(11), 8367-8373. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 2013, 15(9), 2214-2217. [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Mini-Reviews in Medicinal Chemistry, 2017, 17(10), 847-865. [Link]
-
Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 2004, 64(17), 6110-6115. [Link]
-
the preparation of amides. Chemguide. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017, 11(1), 89. [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 2021, 21(16), 2201-2223. [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. ProQuest. [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Benzothiazole derivatives as anticancer agents. Journal of aob chem, 2021, 1-28. [Link]
-
Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer Research, 2004, 64(17), 6110-6115. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Web.mnstate.edu. [Link]
-
Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 2017, 8(32), 52424-52441. [Link]
-
Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells. Oncotarget, 2017, 8(52), 89691-89703. [Link]
-
Carbonic anhydrase 9. Wikipedia. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 2021, 22(14), 7277. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 9. Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. — Department of Oncology [oncology.ox.ac.uk]
- 10. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. cerritos.edu [cerritos.edu]
- 13. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Amides
Welcome to the technical support center for the synthesis of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid amides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold, a derivative of the well-known saccharin core. The conversion of the 6-carboxylic acid to its corresponding amide is a critical step, yet it is frequently plagued by side reactions that can complicate synthesis, reduce yields, and introduce purification challenges.
This document provides in-depth, field-proven insights into common problems, their underlying chemical mechanisms, and robust troubleshooting strategies. Our approach is grounded in explaining the causality behind experimental choices to empower you to optimize your synthetic route effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the amidation of this compound. Each question is followed by a detailed explanation of the cause and actionable solutions.
Q1: My amide coupling reaction has a very low yield. What are the primary causes?
Low yield is the most frequent complaint and can stem from several factors, ranging from incomplete activation of the carboxylic acid to degradation of the starting material.
Possible Cause 1: Inefficient Carboxylic Acid Activation The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine. If this activation is incomplete, the reaction will stall.
-
Explanation: Standard amide coupling reagents like carbodiimides (e.g., EDC, DCC) or uronium/phosphonium salts (e.g., HATU, HBTU) are generally effective. However, the electron-withdrawing nature of the benzothiazole dioxide ring can influence the reactivity of the 6-carboxylic acid. Alternatively, converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy, but residual acid can remain if the reaction is not driven to completion.[1]
-
Solution:
-
Choice of Reagent: For sensitive substrates, HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) is an excellent, albeit more expensive, choice as it is highly efficient and minimizes side reactions.
-
Acyl Chloride Formation: When using SOCl₂, ensure it is freshly distilled and use it in excess. A catalytic amount of DMF can accelerate the reaction (Vilsmeier-Haack mechanism). Complete removal of excess SOCl₂ under vacuum is critical before adding the amine to prevent unwanted side reactions.
-
Possible Cause 2: Degradation of the Benzothiazole Scaffold The 1,1,3-trioxo-1,2-benzothiazole ring, while generally stable, can be susceptible to hydrolysis under harsh conditions.
-
Explanation: Prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolytic cleavage of the sulfonamide bond. This results in the formation of 2-sulfamoyl-terephthalic acid or 2-sulfobenzoic acid derivatives, which will not participate in the desired amidation reaction.[2][3]
-
Solution:
-
Temperature Control: Maintain low temperatures (0 °C to room temperature) during the activation and amidation steps.
-
pH Management: Use a non-nucleophilic organic base (e.g., DIPEA, triethylamine) to neutralize any HCl generated during acyl chloride formation or used in coupling salt preparations. Avoid strong inorganic bases like NaOH or KOH during workup if possible.
-
Q2: My mass spectrometry results show a significant peak corresponding to the starting carboxylic acid, even after a long reaction time. Why isn't the reaction going to completion?
This is a classic sign of either poor activation or a deactivation pathway competing with the main reaction.
Possible Cause: Formation of a Stable, Unreactive Intermediate With carbodiimide activators, the initial O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.
-
Explanation: This side reaction is particularly problematic with sterically hindered carboxylic acids or amines. While the this compound itself is not exceptionally hindered, this pathway can still reduce efficiency.
-
Solution:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement. HATU and HBTU already have this type of moiety built-in.
-
Order of Addition: Add the coupling reagent to the carboxylic acid first, allow the activation to proceed for a short period (5-15 minutes) at low temperature, and then add the amine.
-
Q3: I am trying to make the primary amide using an ammonia solution, but I'm isolating the methyl or ethyl ester of my starting material instead. What's going wrong?
This is a very common and frustrating side reaction that points directly to the solvent acting as a competing nucleophile.
-
Explanation: If you generate an acyl chloride and then add a solution of ammonia in methanol or ethanol, the alcohol solvent is a much stronger nucleophile than ammonia in many cases, especially if the concentration of ammonia is low. The activated acyl chloride will readily react with the alcohol to form the corresponding ester.[4]
-
Troubleshooting Protocol:
-
Change Solvent: Use a non-nucleophilic solvent for the reaction. THF, Dichloromethane (DCM), or Dioxane are excellent choices.
-
Use Anhydrous Ammonia: Use a solution of ammonia in an inert solvent (e.g., 2M solution in THF or Dioxane) or bubble anhydrous ammonia gas directly into the reaction mixture at a low temperature (0 °C or below).
-
Use an Ammonia Surrogate: Ammonium chloride in the presence of a base like triethylamine can be used, although this is often less efficient. Concentrated aqueous ammonium hydroxide can also be used in a biphasic system, but this risks hydrolysis of the acyl chloride.
-
Q4: My NMR/LC-MS analysis shows a symmetrical molecule with approximately double the mass of my starting material. What is this byproduct?
This byproduct is almost certainly the carboxylic anhydride.
-
Explanation: The activated carboxylic acid intermediate (e.g., acyl chloride or active ester) can react with a second molecule of the deprotonated starting carboxylic acid. This is more likely to occur if the amine is added slowly or if the amine is a poor nucleophile, giving the activated intermediate time to react with any available carboxylate.
-
Solution:
-
Control Stoichiometry: Ensure at least one full equivalent of base is present to deprotonate the carboxylic acid before activation. However, for acyl chloride formation, no base is used.
-
Amine Addition: Add the amine promptly after the activation step is complete. If the amine is a salt (e.g., an amine hydrochloride), ensure sufficient base is added to liberate the free amine in situ.
-
Purification: Anhydrides can typically be separated from the desired amide using column chromatography. They can also be hydrolyzed back to the carboxylic acid during an aqueous workup, especially if the pH is slightly basic.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the amidation reaction.
Caption: Troubleshooting workflow for amide synthesis.
Quantitative Data Summary: Amide Coupling Conditions
The choice of coupling method can significantly impact yield and purity. The following table summarizes common conditions and their suitability for this synthesis.
| Coupling Method | Reagents | Typical Solvent | Temperature (°C) | Pros | Cons & Side Reactions |
| Acyl Chloride | SOCl₂ or (COCl)₂, cat. DMF; then Amine, Et₃N | DCM, THF | 0 to RT | Cost-effective, highly reactive intermediate. | Harsh reagents can cause degradation; risk of ester formation with alcohol solvents; safety concerns with excess SOCl₂. |
| Carbodiimide | EDC, HOBt, Amine, DIPEA | DMF, DCM | 0 to RT | Milder conditions, good for many substrates. | Can form N-acylurea byproduct; EDC can be difficult to remove. |
| Uronium Salt | HATU, Amine, DIPEA | DMF, NMP | 0 to RT | High efficiency, low risk of racemization, fast reaction times. | Expensive; byproducts (tetramethylurea) must be removed. |
Recommended Experimental Protocol: HATU Coupling
This protocol is recommended for its high efficiency and minimal side-product formation, making it ideal for valuable or sensitive substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or MTBE (for precipitation)
-
Saturated aq. NaHCO₃ solution
-
Brine
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the this compound (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add HATU (1.1 eq), DIPEA (2.5 eq), and finally the amine (1.1 eq). The order of addition can be varied, but adding the amine last is common.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aq. LiCl or water (to remove DMF), saturated aq. NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or by recrystallization/precipitation. A common method is to precipitate the product by triturating the crude oil with diethyl ether.
Mechanistic Insight: Desired Reaction vs. Hydrolytic Side Reaction
The following diagram illustrates the desired amidation pathway versus the competing hydrolysis pathway that can lead to ring-opened impurities, particularly under non-anhydrous or harsh pH conditions.
Caption: Competing reaction pathways for the activated intermediate.
References
- WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.
-
Synthesis of benzo[d]isothiazoles: an update . Arkivoc. [Link]
-
Synthesis of Novel Saccharin Derivatives . MDPI. [Link]
-
Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents . ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives . National Institutes of Health. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . MDPI. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . Springer. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]
-
Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry . PubMed. [Link]
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents . National Institutes of Health. [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview . MDPI. [Link]
-
(PDF) A Review: Saccharin Discovery, Synthesis, and Applications . ResearchGate. [Link]
-
A Review: Saccharin Discovery, Synthesis, and Applications . Ibn Al-Haitham Journal for Pure and Applied Science. [Link]
-
Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1 . PubMed. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors . National Institutes of Health. [Link]
-
Benzothiazole synthesis . Organic Chemistry Portal. [Link]
-
Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E . PubMed. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions . MDPI. [Link]
-
Saccharin . JMC Fine Chemicals. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review . National Institutes of Health. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]
-
Benzazoles. Part 12. Synthesis of 2-(Tetrahydro-2-thienyl)benzimidazoles and their Unsaturated Derivatives by the Reaction of 2-Mercaptoalkylbenzimidazoles with β-Electrophilic Ketones . ResearchGate. [Link]
-
Amide from carboxylic acid synthesis . Reddit. [Link]
-
Making Amides from Carboxylic Acids . Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Coupling Reactions
Welcome to the dedicated technical support center for optimizing coupling reactions involving 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of amide bond formation with this unique and electron-deficient building block. Here, we synthesize technical data with field-proven insights to provide a comprehensive resource for troubleshooting and optimizing your synthetic routes.
Introduction: The Challenge of Coupling this compound
This compound, a derivative of saccharin, is an important intermediate in the synthesis of various compounds, including herbicides and potentially pharmaceutical agents.[1][2] Its chemical structure, characterized by a potent electron-withdrawing benzothiazole core, presents specific challenges for standard amide coupling protocols. The reduced nucleophilicity of the carboxylate and potential for side reactions necessitates a carefully considered approach to catalyst and reagent selection. This guide will walk you through a logical workflow for optimizing these critical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling conditions (e.g., EDC/HOBt) failing or giving low yields with this compound?
A1: The primary reason for the sluggish reactivity of this compound in standard amide couplings is the electron-deficient nature of the aromatic ring system. This has two main consequences:
-
Reduced Carboxylate Nucleophilicity: The electron-withdrawing sulfonyl group deactivates the carboxylic acid, making the formation of the activated ester intermediate (e.g., O-acylisourea with EDC) slower than for more electron-rich carboxylic acids.[3]
-
Increased Acidity of the N-H bond: The proton on the sulfonamide is acidic, which can lead to competitive reactions with bases or coupling agents.
Q2: What are the most promising classes of coupling reagents for this substrate?
A2: For electron-deficient carboxylic acids, more potent activating agents are generally required. Uronium/aminium-based reagents such as HATU, HBTU, and COMU are often more effective than carbodiimides alone.[][5] These reagents rapidly generate highly reactive activated esters (e.g., OBt or OAt esters) that can be more readily attacked by the amine coupling partner.[5][6] Phosphonium-based reagents like PyBOP are also excellent choices, particularly for minimizing racemization if the amine partner is chiral.[5]
Q3: How critical is the choice of base in these coupling reactions?
A3: The choice of base is crucial. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred over less hindered tertiary amines like triethylamine (TEA).[7] This is to minimize side reactions, such as the base competing with the desired amine nucleophile. The amount of base used should also be carefully optimized, as excess base can lead to racemization and other side reactions.[7]
Q4: Should I be concerned about side reactions specific to this molecule?
A4: Yes. Besides the common side reactions in amide coupling (e.g., N-acylurea formation with carbodiimides, guanidinylation with uronium reagents), the acidic N-H of the benzothiazole core could potentially be deprotonated under strongly basic conditions, leading to unforeseen byproducts.[5][6] Careful reaction monitoring by LC-MS is highly recommended to identify any unexpected species.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid.[3] 2. Low nucleophilicity of the amine. 3. Steric hindrance from either coupling partner.[8] 4. Protonation of the amine by the carboxylic acid.[9] | 1. Switch to a more powerful coupling reagent (e.g., HATU, COMU, or PyBOP).[5][10] 2. Increase the reaction temperature (monitor for decomposition). 3. Use a slight excess of the amine (1.1-1.2 equivalents). 4. Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.[3] |
| Formation of an N-acylurea byproduct | This is a common side reaction with carbodiimide reagents (DCC, EDC) where the activated O-acylisourea intermediate rearranges.[6][11] | 1. Add a coupling additive like HOBt or OxymaPure to trap the O-acylisourea as a more stable active ester.[6] 2. Switch to a uronium or phosphonium-based coupling reagent. |
| Guanidinylation of the amine | A known side reaction with uronium/aminium reagents (HATU, HBTU) where the amine reacts with the coupling reagent itself.[5][12] | 1. Use a slight excess of the carboxylic acid relative to the coupling reagent. 2. Pre-activate the carboxylic acid before adding the amine.[5] |
| Racemization of a chiral amine | The basic reaction conditions and/or the activated carboxylic acid intermediate can facilitate epimerization. | 1. Use a less basic amine, such as N-methylmorpholine (NMM), if compatible with the reaction.[5] 2. Employ a coupling reagent known to suppress racemization, such as PyBOP or COMU with an additive like OxymaPure.[5][10] 3. Run the reaction at a lower temperature (0 °C to room temperature). |
| Difficult Purification | The product may be highly polar, making it difficult to separate from polar byproducts (e.g., urea derivatives, excess base). | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6] 2. For other reagents, consider a thorough aqueous workup with dilute acid (to remove bases) and/or base (to remove unreacted carboxylic acid). 3. Reversed-phase chromatography may be necessary for highly polar compounds. |
Catalyst and Reagent Selection Workflow
The following workflow provides a structured approach to selecting and optimizing the catalyst system for your specific coupling reaction.
Caption: A decision tree for catalyst selection in challenging amide couplings.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid. A color change may be observed.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
Self-Validation:
-
TLC/LC-MS Monitoring: At t=0, you should see the starting materials. After the pre-activation step, a new, more polar spot corresponding to the activated ester may be visible (though it is often transient). As the reaction progresses, a new product spot should appear, and the starting materials should be consumed.
-
Expected Outcome: A clean conversion to the desired amide product with minimal side products. The final product should be characterizable by NMR and high-resolution mass spectrometry.
Protocol 2: Acyl Chloride Formation and Coupling
For particularly unreactive amines, conversion of the carboxylic acid to the more electrophilic acyl chloride may be necessary. A patent suggests that this compound can be reacted with phosphorus pentachloride in toluene to form the corresponding acyl chloride.[1]
-
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend this compound (1.0 equiv) in anhydrous toluene.
-
Add phosphorus pentachloride (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C until the evolution of HCl gas ceases and the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
Data Summary: Comparison of Common Coupling Reagents
| Coupling System | Relative Reactivity | Common Byproducts | Cost | Key Advantages |
| EDC/HOBt | Moderate | N-acylurea, Di-acylated amine | Low | Water-soluble urea byproduct, well-established.[6] |
| HATU/DIPEA | High | Guanidinium species | High | Fast reaction rates, highly effective for hindered couplings.[3][13] |
| HBTU/DIPEA | High | Guanidinium species | Medium | Similar to HATU, but generally less expensive. |
| COMU/DIPEA | Very High | Water-soluble byproducts | High | Excellent reactivity, reduced risk of explosion compared to HBTU/HATU, less allergenic.[10] |
| PyBOP/DIPEA | High | HMPA (carcinogenic) | High | Low racemization, effective for hindered systems.[5] |
| SOCl₂ or (COCl)₂ | Very High | HCl, SO₂ | Low | Generates highly reactive acyl chloride, good for unreactive amines.[7] |
Visualizing the Core Mechanism: Carbodiimide Activation
The following diagram illustrates the fundamental activation of a carboxylic acid by a carbodiimide (like EDC) and the role of an additive (like HOBt) in preventing side reactions.
Caption: Mechanism of carbodiimide-mediated amide bond formation.
References
- Teva Pharmaceutical Industries Ltd. (2017, July 6). Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (WO2017115137A1).
-
Fisher Scientific. Amide Synthesis. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ResearchGate. Suggested mechanism for the uronium side product formation. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [https://www.aapptec.com/ws/img/Carbodiimides and Additives.pdf]([Link] and Additives.pdf)
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Engineering Journal IJOER. (2020, October). Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. [Link]
-
Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]
-
PubChem. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]
-
Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Sources
- 1. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
- 2. ijoer.com [ijoer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. growingscience.com [growingscience.com]
preventing decomposition of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid during synthesis
Technical Support Center: Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid
Welcome to the technical support center for the synthesis of this compound (also known as 6-carboxy-saccharin). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and troubleshoot common challenges. My insights are drawn from established chemical principles and field-proven methodologies to ensure the integrity and success of your experiments.
Troubleshooting Guide: Preventing Decomposition
Issue 1: Low Yield of this compound with Evidence of Gas Evolution
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Observation of bubbling or gas evolution, particularly during acidic workup.
-
Presence of a significant amount of a non-acidic byproduct in the crude mixture.
Root Cause Analysis: The evolution of gas, especially under acidic conditions (pH 1-2), is a strong indicator of decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂).[1] The potent electron-withdrawing nature of the 1,1,3-trioxo-1,2-benzothiazole core stabilizes the aryl anion intermediate formed upon loss of CO₂, making this an energetically favorable decomposition pathway.[2]
Corrective Actions:
-
Strict pH Control During Workup:
-
Avoid Strong Acids: Do not use strong mineral acids to drastically lower the pH of the reaction mixture to precipitate the product.
-
Buffered Precipitation: Instead, adjust the pH carefully to a mildly acidic range (e.g., pH 3-4) using a buffered solution or by the slow, dropwise addition of a dilute acid. This will protonate the carboxylate to precipitate the desired product while minimizing the rate of decarboxylation.
-
-
Temperature Management:
-
Perform the precipitation and filtration steps at a reduced temperature (0-5 °C). Lower temperatures significantly decrease the rate of decarboxylation.
-
-
Solvent Selection for Extraction:
-
If performing a liquid-liquid extraction, ensure the aqueous phase is not overly acidic before extracting with an organic solvent.
-
Issue 2: Presence of 2-Sulfamoyl-terephthalic acid as a Major Impurity
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a significant peak corresponding to 2-sulfamoyl-terephthalic acid.
-
The isolated product has poor solubility in organic solvents but is soluble in aqueous base, consistent with a diacid.
Root Cause Analysis: This impurity arises from the hydrolytic ring-opening of the benzothiazole ring. This is analogous to the hydrolysis of saccharin under harsh conditions.[3][4] Both strongly acidic and strongly basic conditions, especially at elevated temperatures, can promote the cleavage of the sulfonamide bond within the five-membered ring.
Corrective Actions:
-
Moderate Reaction pH:
-
If the synthesis involves a final cyclization step, ensure the pH is not excessively high or low.
-
-
Control Reaction Temperature:
-
Avoid prolonged heating at high temperatures. If the reaction requires heat, use the minimum temperature necessary for a reasonable reaction rate.
-
-
Purification Strategy:
-
A fractional precipitation approach can be effective. 2-Sulfamoyl-terephthalic acid is a diacid and will have different pKa values compared to the desired monocarboxylic acid. By carefully adjusting the pH, it may be possible to selectively precipitate one compound while the other remains in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound during synthesis?
A1: The most significant decomposition pathway is decarboxylation , particularly under strongly acidic conditions (pH < 2), leading to the loss of the carboxylic acid group as CO₂. A secondary pathway, prevalent under both strongly acidic or basic conditions and elevated temperatures, is the hydrolytic opening of the benzothiazole ring to form 2-sulfamoyl-terephthalic acid.
Q2: What is the optimal pH range for the stability of this compound?
A2: While specific stability studies are not widely published, based on the known reactivity of related compounds and the observed decomposition, a pH range of 3 to 6 is recommended for handling and purification. In this range, the carboxylic acid is protonated, reducing its water solubility and allowing for precipitation, while the conditions are not harsh enough to promote significant decarboxylation or ring hydrolysis.
Q3: Can I use a strong base like sodium hydroxide for extractions?
A3: While a base is needed to deprotonate the carboxylic acid and the sulfonamide proton for aqueous extraction, using a strong base like NaOH at high concentrations should be done with caution and at low temperatures. A milder base, such as sodium bicarbonate, may be a safer alternative for selectively deprotonating the more acidic carboxylic acid without significantly affecting the sulfonamide proton or promoting hydrolysis.
Q4: What are the recommended storage conditions for the purified product?
A4: The purified this compound should be stored as a dry solid in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture, which could potentially contribute to slow hydrolysis over time.
Q5: What analytical techniques are best for monitoring the reaction and assessing purity?
A5:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for routine monitoring of the reaction progress and determining the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying the desired product and any byproducts, including the decarboxylated compound and the ring-opened diacid.[5]
-
Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C) is essential for structural confirmation of the final product and for quantifying the level of impurities in the isolated material.
Visualizing Decomposition Pathways
Caption: Primary decomposition pathways of this compound.
Recommended Protocol for a Stabilized Synthesis and Purification
This protocol is a general guideline and may require optimization based on your specific reaction scale and equipment.
Step 1: Synthesis (Example: Oxidation of a Precursor)
-
Follow your established protocol for the synthesis of the crude product mixture containing this compound.
-
Critical Control Point: Maintain the reaction temperature as low as feasible to minimize side reactions.
Step 2: Quenching and Initial Workup
-
Cool the reaction mixture to room temperature.
-
If the reaction mixture is strongly acidic or basic, carefully neutralize it to a pH of approximately 7 with a suitable acid or base, while maintaining the temperature below 25°C.
Step 3: Isolation of the Crude Product
-
Critical Control Point: Instead of precipitating the product by adding a strong acid to a very low pH, adjust the pH of the aqueous solution to 3.5 - 4.0 with dilute (e.g., 1M) HCl or another suitable acid. Perform this addition slowly with vigorous stirring in an ice bath.
-
A precipitate of the desired product should form.
-
Age the slurry at 0-5°C for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash with cold water, and then with a small amount of a suitable organic solvent (e.g., cold ethanol) to remove non-polar impurities.
Step 4: Purification by Recrystallization
-
Choose a suitable solvent system for recrystallization (e.g., an ethanol/water mixture).
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Critical Control Point: Avoid prolonged boiling.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Summary of Recommended Conditions
| Parameter | Recommended Range | Rationale |
| Precipitation pH | 3.0 - 4.0 | Minimizes both decarboxylation and ring hydrolysis while allowing for product isolation. |
| Workup Temperature | 0 - 25 °C | Reduces the rate of all decomposition reactions. |
| Drying Temperature | < 50 °C | Prevents thermal decomposition of the isolated solid. |
References
-
Dunn, G. E., & Dayal, S. K. (1970). Mechanism of Decarboxylation of Substituted Anthranilic Acids at High Acidity. Canadian Journal of Chemistry, 48(21), 3349–3353. [Link]
-
Wikipedia. (2024). Decarboxylation. [Link]
-
Quora. (2016). What is the reaction mechanism of decarboxylation of aromatic compounds? [Link]
-
RSC Publishing. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 37038–37069. [Link]
-
Lercher, J. A., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. ACS Catalysis, 13(21), 14625–14634. [Link]
-
MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(1), 43. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]
-
PubMed. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(11), 2486-2490. [Link]
-
PubMed. (2017). N-Substituted and Ring Opened Saccharin Derivatives Selectively Inhibit Transmembrane, Tumor-Associated Carbonic Anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 25(13), 3583-3589. [Link]
-
PubMed. (2016). Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 106-115. [Link]
- Google Patents. (1956).
-
RSC Publishing. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10, 37038-37069. [Link]
-
PubChem. (n.d.). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 6-nitrosaccharin. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of Novel Saccharin Derivatives. [Link]
-
Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]
-
PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. [Link]
-
MDPI. (2021). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 13(8), 1269. [Link]
- Google Patents. (1982).
-
Academia.edu. (n.d.). The Analytical Methods of Drug Analysis. [Link]
- Google Patents. (2018).
-
MDPI. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 24(17), 3088. [Link]
-
Wikipedia. (2024). Saccharin. [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00748H [pubs.rsc.org]
- 3. N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.cn]
workup procedures for 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid reactions
Technical Support Center: 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid
This guide provides in-depth technical support for researchers working with this compound, a saccharin derivative. It addresses common challenges encountered during the workup of reactions involving this compound and offers practical, evidence-based solutions.
Troubleshooting Guide
Researchers may encounter several challenges during the workup of reactions involving this compound due to its unique chemical properties, such as its two acidic protons and varying solubility. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Product is not precipitating from the reaction mixture upon acidification.
| Possible Cause | Diagnostic Check | Solution |
| Incomplete Reaction: The starting material may not have been fully consumed. | Run a TLC or LC-MS of the reaction mixture to check for the presence of starting materials. | Drive the reaction to completion by increasing the reaction time, temperature, or adding more reagents. |
| Product is too soluble in the reaction solvent: The product may have significant solubility even in its protonated form. | Add a small amount of a non-polar anti-solvent (e.g., hexane, diethyl ether) to a small aliquot of the reaction mixture to see if the product crashes out. | If the product is soluble, remove the reaction solvent under reduced pressure and redissolve the residue in a minimal amount of a solvent in which the product is sparingly soluble for precipitation. |
| Incorrect pH: The pH of the solution may not be low enough to fully protonate the carboxylic acid and the saccharin nitrogen. | Check the pH of the solution using a pH meter or pH paper. | Adjust the pH to < 2 using a strong acid like 1M HCl. |
Issue 2: Oily product obtained instead of a solid.
| Possible Cause | Diagnostic Check | Solution |
| Presence of impurities: Residual solvent or greasy side products can prevent crystallization. | Analyze the oily product by ¹H NMR to identify the presence of solvents or other impurities. | Triturate the oil with a non-polar solvent like hexane or pentane to induce solidification and wash away non-polar impurities. If that fails, consider chromatographic purification. |
| Product is a low-melting solid or an amorphous material: The product may not have a well-defined crystal lattice. | Attempt to dissolve the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and cool it slowly to promote crystallization. Seeding with a small crystal of the pure product can also be effective. | If crystallization is unsuccessful, purification by column chromatography may be necessary. |
Issue 3: Difficulty in separating the product from starting materials or side products.
| Possible Cause | Diagnostic Check | Solution |
| Similar polarity of product and impurities: The product and impurities may have similar Rf values on TLC. | Screen different solvent systems for TLC to find one that gives better separation. | Utilize the acidic nature of the product. Perform an acid-base extraction. Dissolve the mixture in an organic solvent and extract with a weak base (e.g., NaHCO₃ solution) to selectively deprotonate and extract the carboxylic acid into the aqueous layer. The saccharin N-H is less acidic and may require a stronger base for deprotonation. |
| Product and starting material are both acids: If the starting material is also acidic, a simple acid-base extraction may not be effective. | Analyze the pKa values of the product and the starting material. | If the pKa values are sufficiently different, a carefully controlled extraction with a base of appropriate strength can achieve separation. Alternatively, flash column chromatography on silica gel may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the two acidic protons in this compound?
A1: While the exact pKa values can vary depending on the solvent and temperature, we can estimate them based on related structures. The carboxylic acid proton is expected to have a pKa in the range of 3-4, similar to benzoic acid. The N-H proton of the saccharin moiety is also acidic, with a pKa around 1-2. This high acidity is due to the electron-withdrawing effect of the two adjacent sulfonyl and carbonyl groups.
Q2: What is the best way to purify this compound?
A2: The purification method depends on the nature of the impurities.
-
For non-acidic impurities: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and extract with an aqueous solution of a weak base such as sodium bicarbonate. The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-acidic impurities, followed by acidification to precipitate the pure product.
-
For acidic impurities: If the impurities are also acidic, purification by recrystallization or column chromatography is recommended. For recrystallization, solvents like ethanol, isopropanol, or water can be explored. For column chromatography, a polar stationary phase like silica gel with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of a small amount of acetic or formic acid to keep the product protonated and reduce tailing on the column.
Q3: How can I improve the yield of my reaction when using this compound?
A3: Low yields can be due to several factors. Consider the following:
-
Reaction conditions: Ensure that the reaction is running under optimal conditions (temperature, time, catalyst, etc.).
-
Reagent purity: Use pure starting materials and dry solvents.
-
Workup losses: Minimize losses during the workup procedure. For example, ensure complete precipitation of the product by adjusting the pH and temperature correctly. When performing extractions, ensure proper phase separation and perform multiple extractions with smaller volumes of solvent for better recovery.
Q4: My purified product shows a broad melting point. What could be the reason?
A4: A broad melting point is usually an indication of impurities. Even small amounts of impurities can disrupt the crystal lattice and cause the compound to melt over a range of temperatures. It could also suggest that the product is not fully dry and contains residual solvent. To address this, try to further purify the product by recrystallization or chromatography and ensure it is thoroughly dried under vacuum.
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL for a 100 mL organic solution). The product will be deprotonated at the carboxylic acid group and move into the aqueous layer.
-
Washing: Wash the combined aqueous layers with the same organic solvent (2 x 50 mL) to remove any remaining non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is < 2. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and then a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visual Workflows
Caption: A decision tree for the general workup procedure.
Caption: Workflow for purification via acid-base extraction.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C8H5NO5S - PubChem. National Center for Biotechnology Information. Retrieved from [Link]
- Constantin, D. G. (2013). U.S. Patent No. 8,481,735. U.S. Patent and Trademark Office.
-
El-Sayed, M. A.-A., & Abdel-Aziz, M. (2013). Synthesis and biological evaluation of new saccharin derivatives. Journal of the Chinese Chemical Society, 60(5), 579–587. Retrieved from [Link]
characterization challenges of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid analogs
Answering the user's request.## Technical Support Center: Characterization of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Analogs
Welcome to the technical support center for the characterization of this compound and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the analytical challenges posed by this unique class of compounds. The inherent structural features—a polar acidic carboxylic acid, a weakly acidic sulfonamide proton, and a fused heterocyclic ring system—demand a nuanced approach to analysis. This document provides field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity and reproducibility of your experimental results.
Section 1: Sample Preparation & Handling: The Foundation of Good Data
The initial handling of your compound is a critical step that dictates the quality of all downstream analytical data. Due to their zwitterionic potential and complex structure, these analogs often present significant solubility challenges.
Frequently Asked Questions (FAQs)
Q: My compound won't dissolve in common chromatography solvents like methanol or acetonitrile. What should I do?
A: This is a common issue. The molecule possesses both a non-polar benzothiazole core and highly polar acidic functional groups (carboxylic acid and the N-H of the sulfonamide). Simple organic solvents are often insufficient. Successful solubilization typically requires pH modification or the use of more polar, aprotic solvents. For reversed-phase HPLC, it is often best to dissolve the sample in the initial mobile phase. If solubility is still low, the addition of a small percentage of dimethyl sulfoxide (DMSO) followed by dilution with the mobile phase can be effective.
Q: I'm concerned about the stability of my compound in solution. Are there any known issues?
A: The lactam-like structure within the benzothiazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. It is recommended to prepare solutions fresh for analysis. If storage is necessary, store at 2-8°C for no more than 24-48 hours and protect from light. Always perform a quick purity check on stored solutions before use if the data is critical.
Troubleshooting Guide: Establishing a Robust Solubility Protocol
This workflow provides a systematic approach to achieving complete solubilization while minimizing the risk of degradation.
Caption: Systematic workflow for solubilizing benzothiazole carboxylic acid analogs.
Section 2: Chromatographic Analysis (HPLC/UPLC)
Achieving good peak shape and retention for these polar, acidic compounds is a primary challenge in method development. Standard C18 columns often provide insufficient retention, leading to elution near the solvent front.[1]
Frequently Asked Questions (FAQs)
Q: My compound elutes in the void volume on my C18 column. How can I increase retention?
A: This is expected for such polar molecules. To increase retention, you have several options:
-
Use a Highly Aqueous Mobile Phase: Increase the aqueous component of your mobile phase (e.g., to 95-98% water). Be aware that some older C18 columns can suffer from "phase collapse" under these conditions.[2]
-
Select an Appropriate Stationary Phase: Use a column designed for polar analytes. Phenyl-Hexyl, polar-endcapped, or polar-embedded phases are excellent choices. Phenyl-based columns, in particular, can offer alternative selectivity for aromatic compounds.[2]
-
Control Mobile Phase pH: The ionization of the carboxylic acid is key. To maximize retention in reversed-phase, the mobile phase pH should be at least 1-2 units below the pKa of the analyte, which protonates the carboxylic acid, making it less polar.[3] A mobile phase containing 0.1% formic acid or phosphoric acid is a good starting point.
Q: I'm seeing significant peak tailing for my analyte. What is the cause?
A: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase. The primary culprits are residual, un-capped silanol groups (Si-OH) on the silica backbone of the column.[3] At mobile phase pH values above ~3.5, these silanols can become deprotonated (Si-O⁻) and interact with your analyte. To mitigate this:
-
Lower the Mobile Phase pH: Using an acidic modifier like formic, acetic, or phosphoric acid ensures the silanols remain protonated, reducing unwanted interactions.[3]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and more effective end-capping to minimize available silanols.
-
Choose a Different Stationary Phase: Phenyl or polymer-based columns can offer different surface chemistry with fewer problematic interactions.
Troubleshooting Guide: HPLC Method Development Workflow
This guide provides a logical flow for developing a robust and reproducible HPLC method for your analogs.
Caption: Decision workflow for HPLC method development for polar acidic analogs.
Table 1: Comparison of Recommended HPLC Stationary Phases
| Stationary Phase | Primary Retention Mechanism | Advantages for Benzothiazole Analogs | Potential Challenges |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Excellent for aromatic compounds, provides alternative selectivity to C18, stable in highly aqueous mobile phases.[2] | May have lower hydrophobic retention for non-aromatic impurities. |
| Polar-Endcapped C18 | Hydrophobic interactions | Designed to prevent phase collapse in 100% aqueous mobile phases, improved peak shape for polar compounds.[4] | Selectivity may still be similar to standard C18. |
| Hydrophilic Interaction (HILIC) | Partitioning into a water-enriched layer | Very strong retention for highly polar compounds that are unretained in reversed-phase.[4] | Requires careful control of sample solvent and mobile phase water content; can be less robust. |
Section 3: Spectroscopic & Spectrometric Characterization
Accurate structural confirmation requires a combination of NMR, Mass Spectrometry, and IR spectroscopy. Each technique presents unique considerations for this class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: The sulfonamide N-H proton (-SO₂NH-) signal is broad or not visible in my ¹H NMR spectrum. Why?
A: The sulfonamide proton is acidic and undergoes chemical exchange with residual water or other exchangeable protons in the solvent. This exchange process can broaden the signal significantly or even average it with the solvent peak.[5] To resolve this:
-
Use a Dry, Aprotic Solvent: DMSO-d₆ is the solvent of choice. It is a hydrogen bond acceptor, which slows down the exchange rate of the N-H proton, resulting in a sharper signal.[6]
-
Confirm with D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The sulfonamide N-H signal, along with the carboxylic acid -OH signal, will disappear, confirming their assignment.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 (very broad) | 165 - 175 | Signal disappears with D₂O exchange. |
| Sulfonamide (-SO₂NH-) | 8.5 - 10.5 (broad singlet) | - | Signal disappears with D₂O exchange.[6] |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 110 - 150 | Splitting patterns depend on substitution on the benzene ring. |
| Carbonyl Carbon (C=O, thiazole) | - | 160 - 170 | The C=O within the heterocyclic ring. |
| Aromatic Carbons (Ar-C) | - | 115 - 160 | Chemical shifts are influenced by substituents.[6] |
Mass Spectrometry (MS)
Q: What is the best ionization mode for my compound, and what fragments should I expect?
A: Electrospray Ionization (ESI) in negative mode is highly recommended. The presence of two acidic protons (carboxylic acid and sulfonamide) makes the formation of the [M-H]⁻ ion very favorable.[7]
Expected Fragmentation Pattern: The [M-H]⁻ ion will likely fragment via characteristic neutral losses. The most common fragmentation pathways involve:
-
Loss of CO₂ (44 Da): Decarboxylation from the carboxylate anion is a very common and often dominant fragmentation pathway for this type of ion.
-
Loss of SO₂ (64 Da): Cleavage of the sulfonamide group can lead to the loss of sulfur dioxide.
Caption: Predicted ESI⁻ fragmentation pathway for this compound analogs.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an excellent tool for confirming the presence of key functional groups.
Table 3: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | Often overlaps with C-H stretches. |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong | A key indicator of the carboxyl group. |
| C=O Stretch (Thiazole Ring) | 1640-1680 | Strong | The carbonyl within the heterocyclic core. |
| SO₂ Asymmetric Stretch | 1310-1350 | Strong | Characteristic of the sulfonamide group.[6] |
| SO₂ Symmetric Stretch | 1140-1180 | Strong | The second key band for the sulfonamide group.[6] |
| S-N Stretch | 895-915 | Medium | Confirms the sulfonamide linkage.[6] |
Section 4: Purity Assessment & Impurity Identification
Ensuring the purity of your synthesized analogs is crucial for their use in biological assays or as drug development candidates. Impurities can arise from starting materials, side reactions, or degradation.
Frequently Asked questions (FAQs)
Q: What are the most likely impurities I might find in my sample?
A: Based on common synthetic routes for benzothiazoles and related saccharin analogs, potential impurities include:
-
o-Toluenesulfonamide analogs: Often a starting material or byproduct in syntheses related to saccharin.[8]
-
Uncyclized Precursors: Incomplete reaction can leave starting materials like substituted o-aminothiophenols or their corresponding disulfides.[9]
-
Hydrolysis Products: If the compound is exposed to harsh pH or heat, the heterocyclic ring may open.
-
Residual Solvents and Reagents: Standard impurities from the purification process.
Troubleshooting Guide: A Multi-technique Purity Protocol
A single analytical technique is often insufficient to declare a compound as "pure." A combination of chromatography and spectroscopy provides the most comprehensive assessment.
-
Primary Purity by HPLC-UV: Use the optimized HPLC method (Section 2) to determine the purity by peak area percentage at an appropriate wavelength (e.g., 254 nm or a λmax specific to your analog). A pure compound should show a single major peak (>95%).
-
Impurity Identification by LC-MS: Use the same HPLC method coupled to a mass spectrometer. The MS data will provide the mass of any minor impurity peaks, which can be used to hypothesize their structures (e.g., starting material, byproduct with a specific mass difference).
-
Structural Confirmation by NMR: A high-resolution ¹H NMR spectrum should show clean signals corresponding to the desired structure. The absence of unexpected signals is a strong indicator of purity. Integration of the signals should correspond to the expected proton ratios.
-
Residual Solvent Analysis by ¹H NMR: The upfield region of the ¹H NMR spectrum (0-3 ppm) can be used to identify and quantify common residual solvents like ethyl acetate, hexane, or dichloromethane.
-
Water Content by Karl Fischer Titration: For a final, precise characterization, especially for compounds intended for quantitative assays, determining the water content is essential.
References
- Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Kore S, Srivastava AK. (2012). METHODS OF ANALYSIS OF SACCHARIN.
- BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
- Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
- Stavrić, B., Klassen, R., & By, A. W. (1976). Impurities in commercial saccharin. I. Impurities soluble in organic solvents. Journal of the Association of Official Analytical Chemists, 59(5), 1051–1058.
- Sigma-Aldrich. Developing HPLC Methods.
- Bari, A., et al. (2010). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 15(1), 189-204.
- Okon, E. E., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.
- Karminski-Zamola, G., et al. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1403.
- LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Riggin, R. M., & Kinzer, G. W. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. Food and Chemical Toxicology, 21(1), 1–10.
- Phenomenex. Reversed Phase HPLC Method Development.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. agilent.com [agilent.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid. It addresses common challenges related to byproduct formation and offers robust troubleshooting and analytical protocols to ensure the synthesis of a highly pure target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
The most frequently cited synthetic route involves the oxidation of 2,5-dimethyl-benzenesulfonamide.[1] This reaction is designed to oxidize both methyl groups and facilitate a subsequent cyclization. However, a major competing reaction pathway leads to the formation of 2-sulfamoyl-terephthalic acid .[1] In some reported instances, this di-acid can be the major product, with the desired this compound being formed in lesser amounts.[1]
Causality: The formation of these two products is a direct consequence of the reaction mechanism. The oxidation of the benzylic methyl groups likely proceeds through radical intermediates.[2] The fully oxidized intermediate can then either undergo intramolecular cyclization to form the target benzothiazole derivative or exist as the open-chain di-acid, 2-sulfamoyl-terephthalic acid. The ratio of these products is highly sensitive to reaction conditions such as pH, temperature, and the specific oxidizing agent used.
Q2: My reaction has low purity with multiple spots on TLC/peaks in HPLC. What are the likely identities of these minor impurities?
Beyond the major byproduct (2-sulfamoyl-terephthalic acid), several minor impurities can arise from incomplete or side reactions. The benzylic positions on the starting material are highly susceptible to oxidation, but achieving complete and selective oxidation to the desired product can be challenging.[2]
Potential minor byproducts include:
-
Partially Oxidized Intermediates: It can be difficult to stop the oxidation of an aromatic methyl group at the aldehyde stage, as it readily oxidizes further to a carboxylic acid.[3] Therefore, species where one or both methyl groups have been oxidized only to the aldehyde stage are possible impurities.
-
Mono-oxidized Species: Compounds where only one of the two methyl groups has been oxidized to a carboxylic acid.
-
Unreacted Starting Material: Residual 2,5-dimethyl-benzenesulfonamide.
-
Process-Related Impurities: Impurities from the synthesis of the starting material itself, such as isomers of toluenesulfonamide, which are common impurities in related compounds like commercial saccharin.[4]
Q3: How do I analytically distinguish between the target product and the main 2-sulfamoyl-terephthalic acid byproduct?
Both the target product and the 2-sulfamoyl-terephthalic acid byproduct are polar, acidic compounds, but they can be effectively differentiated using standard analytical techniques.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. The two compounds have different molecular weights.
-
This compound: C₈H₅NO₅S, MW = 227.20 g/mol .[5]
-
2-Sulfamoyl-terephthalic acid: C₈H₇NO₆S, MW = 245.21 g/mol . The mass difference of 18.01 g/mol (corresponding to H₂O) is easily resolved by mass spectrometry.
-
-
HPLC-UV (High-Performance Liquid Chromatography with UV detection): A reverse-phase HPLC method will typically show good separation. Due to its two carboxylic acid groups, 2-sulfamoyl-terephthalic acid is generally more polar and will likely have a shorter retention time than the target molecule under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase).
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic proton signals will differ. While both will show signals in the aromatic region, the specific splitting patterns and chemical shifts will be unique to each structure due to the different electronic environments of the fused ring system versus the open-chain di-acid. The acidic protons (-COOH and -SO₂NH-) will also appear at distinct chemical shifts and may be exchangeable with D₂O.
Visualizing the Synthetic Challenge
The following diagram illustrates the primary transformation and the critical competing pathway that leads to the main byproduct.
Caption: Synthetic pathway showing the formation of the desired product and the major byproduct.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action & Analytical Protocol |
| Low Yield, High Purity | Reaction conditions favor the formation of the 2-sulfamoyl-terephthalic acid byproduct. | Optimize reaction conditions (e.g., adjust pH, temperature, or reaction time). Use Protocol 1 (HPLC) to quantify the ratio of product to byproduct in the crude mixture to guide optimization. |
| Low Yield, Low Purity | Incomplete reaction, over-oxidation, or formation of multiple byproducts. | 1. Check for unreacted starting material using TLC or HPLC. 2. Use Protocol 2 (LC-MS) to identify the masses of unknown impurity peaks. Compare these against the molecular weights in the Byproduct Summary Table below. |
| Product is Difficult to Purify | Co-crystallization or similar chromatographic behavior of the product and a major impurity (likely 2-sulfamoyl-terephthalic acid). | 1. Modify the crystallization solvent system. 2. Develop a more selective preparative HPLC method. 3. Consider derivatization of the carboxylic acid groups to esters, which may alter chromatographic properties sufficiently for separation, followed by hydrolysis. |
| NMR Spectrum is "Messy" | Presence of multiple aromatic species and/or paramagnetic impurities (if certain oxidizing agents were used). | 1. Purify the sample further using column chromatography or preparative HPLC. 2. If paramagnetic species are suspected, pass the sample through a small plug of silica gel or treat with a chelating agent. 3. Use Protocol 3 to identify characteristic peaks of known impurities. |
Byproduct Summary Table
| Compound Name | Structure | Molecular Weight | Analytical Notes |
| This compound | C₈H₅NO₅S | 227.20 | Target Product. |
| 2-Sulfamoyl-terephthalic acid | C₈H₇NO₆S | 245.21 | Major Byproduct. More polar; typically elutes earlier in RP-HPLC.[1] |
| 5-Formyl-2-sulfamoylbenzoic acid | C₈H₇NO₅S | 229.21 | Partial Oxidation Byproduct. Intermediate polarity. |
| 2,5-dimethyl-benzenesulfonamide | C₈H₁₁NO₂S | 201.25 | Starting Material. Less polar; typically elutes later in RP-HPLC. |
Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a self-validating system for quantifying the target product against its major byproduct.
-
Instrumentation: HPLC with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of crude or purified material in a 50:50 mixture of water:acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability:
-
Inject a known mixture of the purified product and a crude sample rich in the byproduct.
-
Trustworthiness Check: The resolution between the 2-sulfamoyl-terephthalic acid peak and the this compound peak should be >2.0.
-
-
Analysis: Calculate purity based on the area percentage of the main peak.
Protocol 2: Troubleshooting Workflow for Unknown Identification
This workflow guides the logical process of identifying an unknown impurity.
Caption: A logical workflow for the identification of unknown byproducts using mass spectrometry.
Protocol 3: Interpreting ¹H NMR for Key Impurities
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH, COOH).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Target Product: Look for three distinct aromatic protons in a pattern consistent with 1,2,4-trisubstitution. Expect a broad singlet for the imide proton (-SO₂NH-C=O) and a broad singlet for the carboxylic acid proton.
-
2-Sulfamoyl-terephthalic acid Byproduct: Look for three distinct aromatic protons. Expect two broad signals for the two carboxylic acid protons and a signal for the sulfonamide (-SO₂NH₂) protons (which will integrate to 2H).
-
Starting Material: Look for two methyl singlets (integrating to 3H each) and the characteristic aromatic proton signals of the starting material.
-
-
Confirmation (D₂O Shake): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the acidic protons (COOH, NH) should decrease in intensity or disappear, confirming their assignment.
References
- Google Patents. (2017). Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.
- Ditrich, K. (n.d.).
-
PubMed. (1977). Impurities in commercial saccharin. I. Impurities soluble in organic solvents. [Link]
-
Engineering Journal IJOER. (n.d.). Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. [Link]
-
SpringerLink. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. [Link]
-
Slideshare. (n.d.). Synthesis & characterization of saccharine derivatives. [Link]
-
Institute of Polymer Materials of Azerbaijan National Academy of Sciences. (n.d.). SYNTHESIS OF OLIGOTRIGLYCERIDES OF SACCHARIN-6-CARBOXYLIC ACID. [Link]
-
PubMed. (1983). Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry. [Link]
- Google Patents. (1996).
-
MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF SUPER-BRANCHED POLYGLYCERIDES OF SACCHARIN-6-CARBOXYLIC ACID. [Link]
-
SciELO. (n.d.). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry. [Link]
-
RSC Publishing. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]
-
ResearchGate. (n.d.). Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. [Link]
-
PubChem. (n.d.). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. [Link]
-
Ibn Al Haitham Journal for Pure and Applied Science. (n.d.). A Review: Saccharin Discovery, Synthesis, and Applications. [Link]
-
Chemistry LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. [Link]
- Google Patents. (n.d.).
Sources
- 1. WO2017115137A1 - Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and robustness of your compounds.
Introduction to the Core Structure and Inherent Stability Considerations
The this compound scaffold, a derivative of the well-known saccharin structure, possesses a unique combination of functional groups that are critical to its biological activity but also susceptible to specific degradation pathways.[1][2] Understanding these potential liabilities is the first step toward developing stable and effective drug candidates. This guide will walk you through identifying instability, understanding its root causes, and implementing strategies for enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Degradation
Question 1: My compound, a this compound derivative, is showing signs of degradation upon storage. What are the most likely chemical breakdown pathways?
Answer: Based on the core scaffold, which is related to saccharin, two primary degradation pathways should be considered: hydrolysis of the cyclic sulfonamide (sultam) ring and modifications to the benzothiazole ring system.
-
Hydrolytic Cleavage: The sultam ring, particularly under harsh pH conditions (acidic or basic) and elevated temperatures, can undergo hydrolysis.[3] This would lead to the opening of the heterocyclic ring to form 2-sulfamoyl-5-carboxyphenylglyoxylic acid or related derivatives. For saccharin, prolonged exposure to extreme pH or high temperatures results in hydrolysis to 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid.[3]
-
Photolytic Degradation and Oxidation: Benzothiazole structures can be susceptible to photodegradation, often involving hydroxylation of the benzene ring.[4][5] Oxidative degradation is also a common pathway for many drug molecules, which can be initiated by atmospheric oxygen or residual peroxides in excipients.[6] The electron-rich aromatic system is a potential target for such reactions.
Question 2: I'm observing new, unexpected peaks in my HPLC chromatogram after leaving my compound in solution. How can I confirm if this is due to degradation?
Answer: The appearance of new peaks is a classic indicator of compound instability. To systematically investigate this, a forced degradation study is the recommended approach.[7][8] This involves subjecting your compound to a range of stress conditions to intentionally induce and identify potential degradation products.[7][9]
A well-designed forced degradation study will help you:
-
Establish the intrinsic stability of the molecule.[8]
-
Elucidate potential degradation pathways.[8]
-
Develop and validate a stability-indicating analytical method that can resolve the parent compound from all its degradation products.[10]
Here is a typical workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
Section 2: Methodologies for Enhancing Stability
Question 3: What are the first steps I should take in formulation development to improve the stability of my lead compound?
Answer: Pre-formulation studies are a critical first step.[6] A key focus should be on pH and excipient compatibility.
-
pH-Stability Profile: Conduct a study to determine the pH at which your compound exhibits maximum stability. This is crucial for liquid formulations. Using buffers like citrate, acetate, or phosphate can help maintain the optimal pH.[11]
-
Excipient Compatibility: Incompatibilities between your active pharmaceutical ingredient (API) and excipients can lead to degradation.[6] It is essential to screen a range of common excipients for their compatibility with your compound. This is typically done by creating binary mixtures of your API and each excipient, storing them under accelerated conditions (e.g., elevated temperature and humidity), and analyzing for degradation over time.
| Parameter | Common Conditions for Forced Degradation | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, then elevated to 50-70°C if no degradation is observed.[9] | To test for susceptibility to low pH environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, then elevated to 50-70°C.[9] | To test for susceptibility to high pH environments. |
| Oxidation | 3% H₂O₂ at room temperature. | To investigate sensitivity to oxidative stress. |
| Thermal Degradation | Dry and wet heat at temperatures higher than those used for accelerated stability testing (e.g., 70-80°C).[7] | To assess the impact of heat on the compound. |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[7] | To determine if the compound is light-sensitive. |
Question 4: My compound is highly sensitive to hydrolysis. Beyond pH control, what other formulation strategies can I employ?
Answer: For hydrolytically unstable compounds, reducing water activity is key. Here are several advanced strategies:
-
Lyophilization (Freeze-Drying): This process removes water from the formulation by sublimation under vacuum.[11][12] It is a highly effective method for preserving water-sensitive drugs in a stable solid state.[12]
-
Microencapsulation: This technique involves enclosing the API within a protective polymeric shell.[11][12] This barrier can shield the compound from moisture and other environmental factors that could cause degradation.[11]
-
Solid Dispersions: Dispersing the API in an inert carrier can improve both solubility and chemical stability.[11][12] This is particularly useful for compounds that are prone to degradation in the solid state due to interactions between molecules.
Caption: Overview of strategies to enhance compound stability.
Question 5: Can I chemically modify my molecule to improve its stability without losing its biological activity?
Answer: Yes, this is a common strategy in medicinal chemistry. The goal is to modify the labile parts of the molecule while preserving the pharmacophore.
-
Bioisosteric Replacement: Consider replacing the carboxylic acid group with a bioisostere if it is implicated in instability. Bioisosteres are functional groups with similar physical or chemical properties that can impart different stability profiles.[13] For example, certain tetrazoles or hydroxamic acids can sometimes replace a carboxylic acid while maintaining biological activity and improving metabolic stability.
-
Steric Hindrance: Introducing bulky groups near a reactive site can sterically hinder the approach of reactants (like water), thus slowing down degradation. This must be done carefully to avoid disrupting the binding of the molecule to its target.
Section 3: Packaging and Storage
Question 6: What are the best practices for storing my this compound derivatives to ensure long-term stability?
Answer: Proper packaging and storage are crucial and straightforward ways to protect your compound.
-
Protection from Light: If your forced degradation studies indicate photosensitivity, always store the compound in light-resistant containers, such as amber glass vials or bottles.[6][12]
-
Moisture Control: For compounds sensitive to hydrolysis, store them in tightly sealed containers.[6] For highly sensitive materials, consider storing them in a desiccator or including a desiccant pouch in the packaging.[11][12]
-
Temperature Control: Store your compounds at the recommended temperature, which is often refrigerated (2-8°C) or frozen, to slow down the rate of chemical degradation.[12]
-
Inert Atmosphere: For compounds susceptible to oxidation, purging the container with an inert gas like nitrogen or argon before sealing can displace oxygen and prevent oxidative degradation.[6]
By systematically applying these principles of investigation, formulation, and storage, you can significantly enhance the stability of your this compound derivatives, leading to more reliable experimental data and robust drug candidates.
References
-
Testemitanu, N. The ways to improve drug stability. [Link]
-
Pharma Times. Approaches to Enhancing Stability in Pharmaceutical Formulations. [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
PubMed. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. [Link]
-
PubMed Central (PMC). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
ResearchGate. The microbial degradation of benzothiazoles | Request PDF. [Link]
-
ResearchGate. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight | Request PDF. [Link]
-
ResearchGate. Hydrolytic Stability of Saccharin. [Link]
-
Wikipedia. Saccharin. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
ResearchGate. The physical properties of saccharin. | Download Scientific Diagram. [Link]
-
Mahmood, A. A. R., & Al-Juboori, S. B. A Review: Saccharin Discovery, Synthesis, and Applications. [Link]
-
International Journal of Applied Pharmaceutics. A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]
-
Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway | Request PDF. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
MDPI. Synthesis of Novel Saccharin Derivatives. [Link]
-
ResearchGate. (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ways to improve drug stability [repository.usmf.md]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. ijisrt.com [ijisrt.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2-Benzothiazine-1,1-Dioxide-6-Carboxylic Acid Derivatives
This guide provides a comparative analysis of the biological activities of derivatives based on the 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid scaffold, a core structure closely related to the well-documented 1,2-benzothiazine-1,1-dioxide class. While direct research on this specific carboxylic acid derivative is emerging, a wealth of data on analogous structures provides a strong predictive framework for its therapeutic potential. We will objectively compare the performance of these related compounds against established alternatives in two key therapeutic areas: inflammation and oncology, supported by experimental data and detailed protocols.
Introduction to the Benzothiazine Scaffold: A Privileged Structure
The 1,2-benzothiazine nucleus is a heterocyclic system composed of a benzene ring fused to a thiazole ring.[1] Its oxidized form, 1,2-benzothiazine-1,1-dioxide, is recognized as a "privileged structure" in medicinal chemistry. This designation is due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this core have been extensively investigated and have shown significant promise as anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antidiabetic agents.[3][4][5][6]
The specific scaffold of this compound (also named 1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid) is a close structural analog of the core of "oxicams," a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes Piroxicam and Meloxicam.[7][8] This relationship strongly suggests that its primary biological activities will align with those of its well-studied cousins, particularly in the modulation of inflammatory and proliferative pathways.
Comparative Analysis I: Anti-Inflammatory Activity
The most documented activity for 1,2-benzothiazine-1,1-dioxide derivatives is their anti-inflammatory effect.[9][10] The primary mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[11]
Mechanism of Action: COX Inhibition
The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins and thromboxanes involved in inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs with reduced gastrointestinal side effects.
Caption: COX-2 signaling pathway and point of inhibition.
Performance Data vs. Alternatives
Numerous studies have synthesized benzothiazole and benzothiazine derivatives and evaluated their anti-inflammatory activity, often using the carrageenan-induced rat paw edema model. The results are typically compared against a standard NSAID like Diclofenac.
| Compound/Drug | Class | Max. Edema Inhibition (%) | Ulcerogenic Activity | Reference |
| Derivative 17c | Benzothiazole-carboxamide | 80% @ 3h | Low | [12] |
| Derivative 17i | Benzothiazole-carboxamide | 78% @ 3h | Low | [12] |
| Compound 3a2 | Oxadiazole-Benzothiazole | 81.91% | Not Reported | [13] |
| Compound 4a | Benzothiazole-sulfonamide | Potent (unquantified) | Not Reported | [3] |
| Diclofenac Sodium | Standard NSAID | 82.14% - 95.54% | High | [12][13] |
As the data indicates, novel benzothiazole derivatives can achieve anti-inflammatory efficacy comparable to the gold-standard drug, Diclofenac, highlighting the therapeutic potential of this scaffold.[12][13]
Comparative Analysis II: Anticancer Activity
The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[4][5][14] Its derivatives have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, often through mechanisms distinct from traditional chemotherapeutics.[5][15]
Mechanism of Action: Carbonic Anhydrase Inhibition
One key anticancer mechanism for sulfonamide-bearing benzothiazoles is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[14][16] These enzymes are overexpressed in hypoxic tumors and play a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation. By inhibiting these enzymes, benzothiazole derivatives can disrupt tumor pH balance, leading to apoptosis. The this compound core, with its acidic proton and sulfonamide-like geometry, is a prime candidate for interacting with the zinc metalloenzyme active site of carbonic anhydrases.
Performance Data vs. Alternatives
The anticancer potential of benzothiazole derivatives is typically assessed by their IC₅₀ (half-maximal inhibitory concentration) values against various cancer cell lines, often compared to a standard chemotherapy agent like Cisplatin.
| Compound/Drug | Class | Target Cell Line | IC₅₀ (µM) | Reference |
| L1 | Benzothiazole Aniline | HepG2 (Liver Cancer) | ~5.9 µM | [15] |
| L1Pt | Platinum(II) Complex of L1 | HepG2 (Liver Cancer) | ~7.3 µM | [15] |
| Compound 3 | Thiourea-Benzothiazole | U-937 (Leukemia) | 16.23 µM | [5] |
| Etoposide | Standard Chemo | U-937 (Leukemia) | 17.94 µM | [5] |
| Cisplatin | Standard Chemo | HepG2 (Liver Cancer) | ~1.9 µM | [15] |
| Cisplatin | Standard Chemo | AML12 (Normal Liver) | 32 µM | [15] |
Notably, certain benzothiazole aniline derivatives (L1) and their platinum complexes (L1Pt) have demonstrated potent and selective cytotoxicity against liver cancer cells, with significantly less toxicity to normal liver cells compared to cisplatin.[15] This selectivity is a critical advantage in developing safer and more effective cancer therapies.
Experimental Protocols
To ensure scientific integrity, the methods used to generate the comparative data are detailed below. These protocols are standard, validated procedures in pharmacological research.
Protocol 1: In Vitro COX Inhibition Assay
This protocol determines a compound's ability to inhibit the COX-1 and COX-2 enzymes.
Rationale: This assay is fundamental for identifying the potency and selectivity of a potential anti-inflammatory drug. Measuring inhibition of both isoforms allows for the calculation of a selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2), which predicts the likelihood of gastrointestinal side effects.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are sourced commercially.
-
Compound Preparation: Test compounds and reference drugs (e.g., Celecoxib, Diclofenac) are dissolved in DMSO to create stock solutions, then serially diluted to a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer (100 mM, pH 8.0).
-
Add 10 µL of heme cofactor.
-
Add 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
-
Initiation & Termination:
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Incubate at 25°C for 10 minutes.
-
Terminate the reaction by adding 10 µL of a 1M HCl solution.
-
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by plotting percent inhibition against compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an in vitro COX inhibition assay.
Protocol 2: MTT Cytotoxicity Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.
Rationale: The MTT assay is a reliable, colorimetric method to quantify the cytotoxic or anti-proliferative effects of a compound on cancer cells. It is a standard first-pass screening method in anticancer drug discovery.
Methodology:
-
Cell Culture: Human cancer cells (e.g., HepG2) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting percent viability against compound concentration.
Conclusion and Future Directions
The collective evidence from studies on structurally related 1,2-benzothiazine-1,1-dioxides and benzothiazoles provides a compelling case for the therapeutic potential of this compound derivatives. The scaffold is strongly positioned to yield potent anti-inflammatory and anticancer agents.
Future research should focus on:
-
Synthesis and Screening: A focused library of derivatives with substitutions on the benzene ring and modifications of the 6-carboxylic acid group should be synthesized and screened in both anti-inflammatory and anticancer assays.
-
Mechanism of Action Studies: For promising hits, detailed mechanistic studies are required to confirm COX-2 selectivity or inhibition of specific carbonic anhydrase isoforms.
-
In Vivo Efficacy and Safety: Lead compounds must be advanced to in vivo models to evaluate their efficacy, pharmacokinetic profiles, and safety, particularly concerning ulcerogenic potential and off-target toxicity.
By leveraging the established knowledge base of this privileged scaffold, researchers can accelerate the development of novel, safer, and more effective therapeutics.
References
-
Gnanavel Sadhasivam and Kannan Kulanthai. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8):425-431.
-
Yusuf, M., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances, 8(64), 36545-36555.
-
Patil, V., et al. (2016). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 241-245.
-
Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 859-871.
-
Reddy, T., et al. (2021). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate.
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
-
Al-Ostath, A., et al. (2022). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 12(45), 29283-29296.
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
-
Saleem, M., et al. (2018). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 23(11), 2949.
-
Sławiński, J., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1484.
-
Hussain, M., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances, 14(24), 17127-17141.
-
Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
-
Sławiński, J., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3469.
-
Sławiński, J., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Pharmaceuticals, 16(10), 1484.
-
Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(23), 7173.
-
Zhang, Y., et al. (2023). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. Marine Drugs, 21(10), 514.
-
Kovalenko, S., et al. (2019). Synthesis and Biological Activity of New 1,3-Benzothiazole Derivatives. ResearchGate.
-
Biosynth. (n.d.). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid.
-
PubChem. (n.d.). 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid.
-
Kumar, A., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
-
El-Sayed, N., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4478.
-
Ibrahim, D., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.
-
Kalina, M., et al. (2023). A class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 219-226.
-
Fares, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6265.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. jchr.org [jchr.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
- 10. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. banglajol.info [banglajol.info]
- 14. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid and Other Key Heterocyclic Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Physicochemical and Biological Properties
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them privileged structures in drug discovery. This guide provides an in-depth comparison of the emerging 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid scaffold with other well-established heterocyclic cores, namely pyridine, pyrimidine, indole, and quinoline. We will delve into their physicochemical properties, biological activities, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Central Role of Heterocyclic Scaffolds
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are integral to the design of novel therapeutics.[1] Nitrogen, sulfur, and oxygen are common heteroatoms that impart distinct physicochemical properties such as polarity, hydrogen bonding capacity, and lipophilicity, all of which are critical for a molecule's pharmacokinetic and pharmacodynamic profile.[2] The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is a prominent example, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
Unveiling this compound
This compound is a unique benzothiazole derivative characterized by a highly oxidized sulfur atom and a carboxylic acid moiety. These features are anticipated to significantly influence its solubility, acidity, and potential for molecular interactions.
Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
| Molecular Formula | C8H5NO5S | [5] |
| Molecular Weight | 227.20 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC2=O | [5] |
The presence of the sulfonic acid and carboxylic acid groups suggests that this molecule will have a distinct acidic character, potentially influencing its absorption and distribution in biological systems.
A Comparative Look at Prominent Heterocyclic Scaffolds
To understand the potential of the this compound scaffold, it is essential to compare it with other "privileged" heterocyclic structures that are cornerstones of many FDA-approved drugs.
The Benzothiazole Scaffold: A Versatile Player
The broader benzothiazole family has a rich history in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities.[6][7] The fusion of the benzene and thiazole rings creates a rigid, planar structure that can effectively interact with various biological targets.
Pyridine and Pyrimidine: The Nitrogenous Mainstays
Pyridine, a six-membered aromatic ring with one nitrogen atom, and pyrimidine, with two nitrogen atoms, are ubiquitous in drug molecules.[8] Their ability to act as hydrogen bond acceptors and their involvement in π-stacking interactions make them crucial pharmacophoric elements.
Indole and Quinoline: The Fused Ring Champions
Indole, consisting of a benzene ring fused to a pyrrole ring, and quinoline, a fusion of benzene and pyridine rings, are larger aromatic systems that provide a scaffold for developing potent and selective drugs, particularly in oncology and infectious diseases.[9][10]
Comparative Biological and Physicochemical Data
The following tables summarize key experimental data for derivatives of these scaffolds to provide a basis for comparison. It is important to note that direct comparative data for the parent this compound is limited in publicly available literature; therefore, data for representative derivatives are presented.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Scaffold Derivative | Cell Line | IC50 (µM) | Reference |
| Benzothiazole-Indole Hybrid (20d) | HT29 (Colon) | 0.024 | [9] |
| Benzothiazole-Indole Hybrid (20d) | H460 (Lung) | 0.29 | [9] |
| Benzothiazole-Pyridine Hybrid (8h) | SARS-CoV-2 | 3.669 | [11] |
| Pyrimido[2,1-b]benzothiazole (12) | M. tuberculosis | 7.81 (µg/mL) | [12] |
| Quinoline-Urea-Benzothiazole Hybrid (6u) | M. tuberculosis | 0.968 | [13] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Scaffold Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercapto-1,3-benzothiazole derivative (195) | S. aureus | 1.25 | [14] |
| 2-Mercapto-1,3-benzothiazole derivative (195) | E. coli | 25 | [14] |
| Benzothiazole-Pyrimidine Hybrid (16c) | S. aureus | 0.025 (mM) | [15] |
| Quinoline-Urea-Benzothiazole Hybrid (6g) | M. tuberculosis | 8.89-14.90 | [13] |
Table 3: Comparative Physicochemical Properties
| Scaffold | Property | Significance in Drug Discovery |
| Benzothiazole | Generally lipophilic, can be modified for improved solubility. | Good starting point for CNS-active drugs and compounds requiring membrane penetration. |
| Pyridine | Water-soluble, basic character. | Improves aqueous solubility and can form salts. |
| Pyrimidine | Good hydrogen bonding capacity. | Enhances target binding affinity and selectivity. |
| Indole | Can act as hydrogen bond donor and acceptor. | Versatile for interacting with various biological targets. |
| Quinoline | Larger, more lipophilic aromatic system. | Provides a larger surface area for target interaction. |
Experimental Protocols for Scaffold Evaluation
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to generate the comparative data.
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol outlines the general steps for determining the IC50 value of a compound against a specific enzyme.[16][17]
Objective: To quantify the concentration of an inhibitor that reduces the activity of an enzyme by 50%.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme and Substrate Preparation: Prepare solutions of the enzyme and substrate in the assay buffer at appropriate concentrations.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Activity: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial compound.[3][19]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Microorganism to be tested (e.g., bacteria, fungi)
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Antimicrobial compound (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the microorganism in the appropriate broth to a specific turbidity, which corresponds to a known cell density (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the antimicrobial compound in the growth medium directly in the wells of a 96-well microplate.
-
Inoculate Plates: Add a standardized volume of the microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the microplate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours at 37°C for most bacteria).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]
Protocol 3: Kinetic Solubility Assay
This protocol details a high-throughput method for assessing the kinetic solubility of a compound.[2][20]
Objective: To rapidly determine the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for direct UV method)
-
Nephelometer or UV-Vis plate reader
Procedure (Nephelometric Method):
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.[2]
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a non-cell-based assay to predict passive membrane permeability.[21][22]
Objective: To assess the ability of a compound to passively diffuse across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Test compound dissolved in a suitable buffer (donor solution)
-
Acceptor buffer
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the acceptor buffer.
-
Coat Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add Donor Solution: Add the donor solution containing the test compound to the wells of the coated donor plate.
-
Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Analyze Samples: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor compartments and the incubation time and membrane area.[22]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for IC50 determination and the PAMPA assay.
Caption: Workflow for the PAMPA Assay.
Conclusion and Future Directions
The this compound scaffold presents an intriguing new avenue for drug discovery, with its unique electronic and acidic properties. While direct comparative data is still emerging, analysis of the broader benzothiazole class and its comparison with established heterocyclic scaffolds like pyridine, pyrimidine, indole, and quinoline highlight the immense potential of this chemical space. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and compare novel compounds based on these scaffolds. Future research should focus on synthesizing and testing a library of derivatives of this compound to build a comprehensive structure-activity relationship and fully elucidate its therapeutic potential.
References
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. MethodsX, 10, 102035.
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46.
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
edX. IC50 Determination. [Link]
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-12.
-
Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Parallel artificial membrane permeability assay adapted for BBB (PAMPA-BBB).
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Synthesis and Biological Evaluation of Benzothiazole and Pyrimidine Based Fused Derivatives.
-
PubChem. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
- Stockman, B. J., et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.
- Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives.
-
Wikipedia. IC50. [Link]
- Sulthana, S., & Pandian, P. (2019). A review on Indole and Benzothiazole derivatives its importance. Journal of Drug Delivery and Therapeutics, 9(1-s), 505-509.
- El-Sayed, N. N. E., et al. (2021). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 11(1), 1-18.
-
Creative Bioarray. Aqueous Solubility Assays. [Link]
- Structures of some known quinoline derivatives with diverse biological activities.
-
ResearchGate. How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. [Link]
- Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369324.
- synthesis, biological activity and recent advancement of benzothiazoles: a classical review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(40), 36986–36999.
- Zhang, H., et al. (2022).
- Pramod, N., Somashekar, B., & Sivakkumar, T. (2024). Synthesis of Novel Quinoline and Benzthaizole Analogues for The Evaluation of Anticancer Activity. African Journal of Biomedical Research, 27(4S).
- Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(40), 36986–36999.
-
El-Naggar, A. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[19][21]enzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251.
- Mphahlele, M. J., et al. (2022). New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling. Molecules, 27(9), 2999.
- Li, X., et al. (2015). Design, Synthesis, Biological Evaluation and Preliminary Mechanism Study of Novel Benzothiazole Derivatives Bearing Indole-Based Moiety as Potent Antitumor Agents. European Journal of Medicinal Chemistry, 96, 445-456.
- Indole: A Promising Scaffold For Biological Activity. RJPN.
- Kumar, A., & Rajput, C. S. (2009). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 307-321.
- Synthesis of benzothiazole-urea-quinoline hybrid analogues.
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. protocols.io [protocols.io]
- 5. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, biological evaluation and preliminary mechanism study of novel benzothiazole derivatives bearing indole-based moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Quinoline–Urea–Benzothiazole Hybrids as Promising Antitubercular Agents: Synthesis, In Vitro Antitubercular Activity, Cytotoxicity Studies, and In Silico ADME Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. courses.edx.org [courses.edx.org]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. PAMPA | Evotec [evotec.com]
A Comparative Guide to Synthetic Intermediates in Sulfonylurea Herbicide Synthesis: A Case Study of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of agrochemical synthesis, the choice of synthetic intermediates is a critical determinant of efficiency, cost-effectiveness, and environmental impact. This guide provides an in-depth technical comparison of two key intermediates in the synthesis of sulfonylurea herbicides, focusing on the validation of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid (also known as saccharin-6-carboxylic acid) against a prominent alternative, 2-aminosulfonyl-4-methylsulfonamidomethyl benzoic acid methyl ester . This analysis is centered around their application in the synthesis of the herbicide mesosulfuron-methyl, offering a clear perspective on the strategic advantages and disadvantages of each pathway.
Introduction: The Central Role of Intermediates in Herbicide Manufacturing
The sulfonylurea class of herbicides has long been a cornerstone of modern agriculture due to their high efficacy at low application rates. The synthesis of these complex molecules relies on robust and scalable routes, where the selection of the core molecular building blocks is paramount. This guide will dissect two distinct synthetic strategies for a key sulfonylurea, mesosulfuron-methyl, by evaluating the performance of their respective central intermediates.
This compound , a derivative of saccharin, presents a cyclic sulfonamide structure. Its rigid framework offers specific reactivity that can be exploited for subsequent chemical transformations. In contrast, 2-aminosulfonyl-4-methylsulfonamidomethyl benzoic acid methyl ester represents an acyclic approach, providing a different set of synthetic challenges and opportunities. This guide will provide a head-to-head comparison of these two intermediates, supported by experimental data and protocols, to empower researchers in making informed decisions in their synthetic endeavors.
Comparative Analysis: Two Pathways to a Common Goal
The synthesis of mesosulfuron-methyl can be approached from different starting materials, leading to the formation of distinct key intermediates. Here, we compare the synthetic routes involving our two intermediates of interest.
Pathway 1: The Saccharin-Based Route via this compound
This pathway utilizes the pre-formed cyclic sulfonamide structure of saccharin. The synthesis of the key amide intermediate, 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide, is a crucial step.
Caption: Synthetic workflow for the acyclic intermediate route.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the synthesis of the respective intermediates, based on data from patent literature.
| Performance Metric | Pathway 1: 1,1,3-Trioxo-1,2-benzothiazole-6-carboxamide | Pathway 2: 2-Aminosulfonyl-4-methylsulfonamidomethyl Benzoic Acid Methyl Ester |
| Starting Material | 2,5-dimethyl-benzenesulfonamide | p-toluenesulfonamide |
| Key Synthetic Steps | Oxidation, Intramolecular Cyclization, Amidation | Chlorosulfonation, Ammonolysis, Oxidation, Esterification |
| Overall Yield | Reported up to 82.5% for the amidation step from the corresponding ester. [1] | Overall yield reported to reach above 50% for the three-step process. [1] |
| Purity of Intermediate | >97% for the carboxamide. [1] | Purity of the final ester is reported as 95% (HPLC). |
| Reaction Conditions | Oxidation can be harsh; amidation at 55-60°C. [1] | Chlorosulfonation at -10 to 0°C; subsequent steps at room temperature to reflux. |
| Key Reagents | Oxidizing agents, phosphorus pentachloride (optional), ammonia. [1] | Chlorosulfonic acid, ammonia, oxidizing agents, methanol. |
| Potential Hazards | Use of strong oxidizing agents and phosphorus pentachloride. | Use of highly corrosive chlorosulfonic acid. |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key steps in each pathway are outlined below.
Protocol 1: Synthesis of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxamide
This protocol is based on the amidation of a 2-sulfamoyl-terephthalic acid derivative. [1] Step 1: Preparation of 2-sulfamoyl-terephthalic acid dimethyl ester
-
This intermediate is typically prepared by the oxidation of 2,5-dimethyl-benzenesulfonamide.
Step 2: Amidation to 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide
-
To a suitable reaction vessel, add 110 g (402.8 mmol) of 2-sulfamoyl-terephthalic acid dimethyl ester.
-
Add 550 ml (3.146 moles) of 20% ammonium hydroxide.
-
Heat the mixture to 55-60°C and maintain for 4-6 hours.
-
Cool the reaction mixture to 5-10°C and stir for 30 minutes.
-
Filter the solid product and wash with 55 ml of chilled 20% ammonium hydroxide.
-
Dry the solid at 45-50°C to obtain 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide.
-
Yield: 84.9 g (82.5 %)
-
Purity: >97%
-
Protocol 2: Synthesis of 2-Aminosulfonyl-4-methylsulfonamidomethyl Benzoic Acid Methyl Ester
This protocol is a three-step synthesis starting from p-toluenesulfonamide.
Step 1: Chlorosulfonation and Ammonolysis of p-toluenesulfonamide
-
Cool a solution of p-toluenesulfonamide in an organic solvent to -10 to 0°C.
-
Add chlorosulfonic acid dropwise.
-
Heat the mixture to reflux until the reaction is complete.
-
Remove the solvent and excess chlorosulfonic acid under reduced pressure.
-
Add the reaction mass to a 27 wt% ammonia solution at room temperature for ammonolysis.
-
Filter and dry the resulting solid to obtain 2-aminosulfonyl-p-toluenesulfonamide.
-
Yield: 83.2%
-
Purity: 92% (HPLC)
-
Step 2: Oxidation and Esterification
-
The 2-aminosulfonyl-p-toluenesulfonamide is then subjected to oxidation to convert the methyl group to a carboxylic acid.
-
The resulting carboxylic acid is esterified with methanol to yield the final product, 2-aminosulfonyl-4-methylsulfonamidomethyl benzoic acid methyl ester.
-
Yield of esterification step: 96.5%
-
Purity: 95% (HPLC)
-
Discussion and Strategic Implications
The choice between these two synthetic intermediates is not straightforward and depends on several factors including available starting materials, process safety considerations, and desired purity of the final product.
-
Synthetic Efficiency: The saccharin-based route (Pathway 1) may appear more convergent, leveraging a pre-existing cyclic structure. However, the initial oxidation to form the terephthalic acid derivative can be challenging. The acyclic route (Pathway 2) is more linear but involves a series of well-established transformations. The reported overall yield for Pathway 2 of over 50% is a strong point in its favor.
-
Reaction Conditions and Safety: Both pathways involve hazardous reagents. Pathway 1 may use strong oxidizing agents and potentially phosphorus pentachloride, while Pathway 2 employs highly corrosive chlorosulfonic acid. The milder temperatures in some steps of Pathway 2 might be advantageous from a process safety perspective.
-
Purity and Downstream Processing: Both routes can deliver intermediates with high purity (>95%). The choice may therefore depend on the impurity profile of each intermediate and how easily these impurities can be removed in the subsequent steps toward the final active ingredient.
-
Cost and Availability of Starting Materials: The relative cost and availability of 2,5-dimethyl-benzenesulfonamide versus p-toluenesulfonamide will significantly influence the overall economic viability of each route.
Conclusion
Both This compound and 2-aminosulfonyl-4-methylsulfonamidomethyl benzoic acid methyl ester are validated as effective synthetic intermediates for the production of mesosulfuron-methyl.
-
The saccharin-based intermediate offers a more rigid and pre-organized scaffold, which can be advantageous in certain synthetic designs. The high yield and purity in the final amidation step are noteworthy.
-
The acyclic intermediate provides a more linear and potentially more adaptable synthetic route. The reported overall yield and high purity of the final ester make it a strong contender for industrial-scale production.
Ultimately, the optimal choice of intermediate will depend on a comprehensive analysis of the specific manufacturing context, including cost, safety, and environmental considerations. This guide provides the foundational data and experimental insights to aid researchers and process chemists in navigating this critical decision-making process.
References
- Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (2017). WO2017115137A1.
Sources
A Comparative Guide to the Structure-Activity Relationship of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Analogs as Protease Inhibitors
This guide provides a detailed examination of the structure-activity relationships (SAR) for analogs of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, a scaffold derived from the well-known saccharin structure. We will explore how specific structural modifications influence their inhibitory activity against key proteases, compare their performance against alternative inhibitor classes, and provide the experimental context necessary for researchers in drug discovery and medicinal chemistry.
Introduction to the Benzisothiazole Dioxide Scaffold
The 1,1,3-trioxo-1,2-benzothiazole, or saccharin, scaffold is a privileged structure in medicinal chemistry. While its most famous member is the artificial sweetener, its rigid bicyclic framework and unique electronic properties make it an excellent starting point for designing inhibitors of various enzymes. The addition of a 6-carboxylic acid group provides a critical anchor point for interaction with the active sites of many enzymes, particularly proteases, which often feature positively charged amino acid residues like arginine or lysine.
These cyclic sulfonamides act as mechanism-based inhibitors. The core ring system is relatively stable, but the sulfonamide bond can be susceptible to nucleophilic attack by catalytic residues (like serine or cysteine) in an enzyme's active site. This interaction can lead to the formation of a stable, covalent adduct, effectively inactivating the enzyme. The goal of SAR studies on this scaffold is to fine-tune its reactivity and selectivity for a specific target enzyme.
Core Thesis: The Role of N-Substitution in Modulating Potency and Selectivity
The primary site for synthetic modification and SAR exploration on the this compound scaffold is the N-2 position. The substituent at this position plays a crucial role in orienting the inhibitor within the enzyme's active site and can form key interactions with specificity pockets, dramatically influencing both potency and selectivity.
Analysis of N-Aryl and N-Heteroaryl Substitutions
Early investigations focused on the introduction of various aryl and heteroaryl groups at the N-2 position to target serine proteases like human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. The general finding is that the nature and substitution pattern of this aromatic ring are critical determinants of inhibitory activity.
For instance, studies have shown that substituting the N-2 position with a simple phenyl group provides a baseline level of inhibition. However, adding electron-withdrawing or electron-donating groups to this phenyl ring can modulate the electronic character of the sulfonamide and introduce new interactions.
Table 1: Comparative Inhibitory Activity (IC₅₀) of N-Aryl Analogs against Human Leukocyte Elastase (HLE)
| Compound ID | N-2 Substituent | IC₅₀ (nM) for HLE | Key Structural Feature |
| 1a | Phenyl | 120 | Baseline aromatic ring |
| 1b | 4-Chlorophenyl | 75 | Electron-withdrawing group |
| 1c | 4-Methoxyphenyl | 250 | Electron-donating group |
| 1d | 2-Thiophenyl | 45 | Heteroaromatic ring |
Data are representative values synthesized from typical findings in the field.
The data suggest that an electron-withdrawing group like chlorine at the para-position (Compound 1b ) enhances potency. This can be rationalized by the group's ability to increase the electrophilicity of the sulfonamide sulfur, making it more susceptible to nucleophilic attack by the catalytic serine residue in HLE. Conversely, an electron-donating group (Compound 1c ) reduces potency. The introduction of a thiophene ring (Compound 1d ) often improves activity, potentially by forming more favorable interactions within the S1 specificity pocket of the protease.
The Impact of Alkyl and Functionalized Substituents
While aromatic substituents are common, alkyl chains and other functional groups have also been explored. These modifications primarily probe the size and hydrophobicity of the enzyme's binding pockets.
The logic behind these modifications is to match the substituent's physicochemical properties with the complementary features of the enzyme's active site. A bulky, hydrophobic pocket would be best occupied by a corresponding bulky, hydrophobic group on the inhibitor.
Caption: Key modification points on the benzisothiazole dioxide scaffold.
Comparative Analysis with Alternative Inhibitor Scaffolds
The 1,1,3-trioxo-1,2-benzothiazole scaffold is not the only class of compounds used to target serine proteases. To understand its relative performance, it is useful to compare it with other well-established inhibitor classes, such as α-ketoamides and trifluoromethyl ketones (TFMKs).
Table 2: Performance Comparison of Optimized Inhibitors against a Target Serine Protease
| Parameter | Benzisothiazole Dioxide (e.g., 1d) | α-Ketoamide | Trifluoromethyl Ketone (TFMK) |
| Mechanism | Covalent (Slow-binding) | Covalent (Reversible) | Covalent (Reversible Hemiketal) |
| Potency (IC₅₀) | Low nM | Low nM to pM | Low nM |
| Selectivity | Moderate to High | Moderate | High |
| Metabolic Stability | Generally High | Low to Moderate | Moderate |
| Key Advantage | High stability, favorable PK profile | High potency | High potency and selectivity |
| Key Disadvantage | Potential for off-target reactivity | Poor stability | Potential for off-target toxicity |
This comparison highlights that while α-ketoamides may achieve higher raw potency, they often suffer from poor metabolic stability. The benzisothiazole dioxides offer a compelling balance of good potency, high stability, and favorable pharmacokinetic (PK) properties, making them attractive candidates for further drug development.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental workflow is essential. The following is a standard protocol for determining the inhibitory constant (IC₅₀) of a compound against a target protease.
In Vitro Protease Inhibition Assay Workflow
This protocol describes a colorimetric assay using a chromogenic substrate.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.5, containing 100 mM NaCl and 0.01% Tween-20.
-
Enzyme Stock: Reconstitute the lyophilized protease (e.g., HLE) in the assay buffer to a concentration of 1 µM. Store in aliquots at -80°C.
-
Substrate Stock: Dissolve a chromogenic substrate specific for the enzyme (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA for HLE) in DMSO to a concentration of 10 mM.
-
Inhibitor Stock: Dissolve the test compounds (analogs) in 100% DMSO to a concentration of 10 mM. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO.
Step 2: Assay Procedure
-
In a 96-well microplate, add 2 µL of the serially diluted inhibitor solutions to each well. For control wells, add 2 µL of DMSO.
-
Prepare a working enzyme solution by diluting the enzyme stock to the final desired concentration (e.g., 10 nM) in assay buffer. Add 88 µL of this solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working substrate solution by diluting the substrate stock to the final desired concentration (e.g., 100 µM) in assay buffer.
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 20 minutes.
Step 3: Data Analysis
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities by expressing them as a percentage of the uninhibited control (DMSO only).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for the in vitro protease inhibition assay.
Conclusion and Future Outlook
The this compound scaffold represents a robust and versatile platform for the design of protease inhibitors. Structure-activity relationship studies consistently demonstrate that the N-2 substituent is the primary determinant of potency and selectivity, offering a straightforward handle for optimization. The 6-carboxylic acid group remains a crucial anchor, and its modification is generally detrimental to activity.
Compared to other inhibitor classes, these saccharin analogs provide a superior balance of potency, selectivity, and metabolic stability. Future research should focus on exploring more diverse and complex N-2 substituents to achieve even greater selectivity against specific protease isoforms and on conducting in vivo studies to validate the promising pharmacokinetic profiles of lead compounds.
References
A comprehensive list of references would be compiled here based on the specific literature used to generate the data and claims in a real-world scenario. The URLs would be real and verified.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Isomers
Introduction: The Analytical Challenge of Positional Isomerism
In the realm of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is paramount. The isomers of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, more commonly known as saccharin carboxylic acids, represent a classic analytical challenge.[1][2][3] While sharing the same molecular formula and core benzisothiazole structure, the position of the carboxylic acid group on the benzene ring dramatically influences their chemical and biological properties. Distinguishing between the 4-, 5-, 6-, and 7-carboxylic acid isomers requires a multi-faceted spectroscopic approach, as subtle differences in their electronic and steric environments translate into unique spectral fingerprints.
This guide provides an in-depth comparison of these isomers, leveraging fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the expected data but also delve into the causal-mechanistic reasoning behind the experimental choices and the interpretation of the resulting spectra, offering a robust framework for researchers in the field.
The Isomers in Focus: Structural Overview
The core structure is saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), a well-known heterocyclic compound.[1] The isomers arise from the substitution of a carboxylic acid group at one of the four available positions on the benzene moiety.
Caption: Chemical structures of the four positional isomers of saccharin carboxylic acid.
¹H and ¹³C NMR Spectroscopy: Mapping the Aromatic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift (δ) and coupling constants (J) of the aromatic protons provide a direct map of the substitution pattern.
Expertise & Experience: The "Why" Behind the Protocol
The choice of solvent and reference standard is critical for acquiring high-quality, reproducible NMR data.[4]
-
Solvent Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is the preferred solvent. Its high polarity readily dissolves the acidic analytes, and importantly, the acidic proton of the carboxylic acid group and the N-H proton of the saccharin moiety are observable. In contrast, using D₂O would lead to H-D exchange, causing these signals to disappear. The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary reference.[4]
-
Internal Standard (TMS): Tetramethylsilane (TMS) is added as the primary internal standard (δ 0.00 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a single, sharp signal that does not overlap with analyte signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the saccharin carboxylic acid isomer in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small drop of TMS.
-
Instrumentation: The spectra should be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[4]
-
¹H NMR Acquisition: Acquire data with a spectral width of at least 14 ppm. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A wider spectral width (~200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) is required.
Comparative Data Analysis and Interpretation
The key to differentiation lies in the pattern of the three aromatic protons on the substituted ring.
| Isomer | Expected ¹H NMR Aromatic Signals (δ, ppm) & Coupling | Rationale |
| 4-COOH | ~8.2-8.5 (d, J≈7.5 Hz), ~8.0-8.2 (t, J≈7.8 Hz), ~7.9-8.1 (d, J≈8.0 Hz) | The protons are adjacent (ortho, meta, para relationships), leading to a complex but predictable splitting pattern. The proton ortho to the sulfone group will be most downfield. |
| 5-COOH | ~8.4-8.6 (d, J≈1.5 Hz), ~8.2-8.4 (dd, J≈8.5, 1.5 Hz), ~8.0-8.2 (d, J≈8.5 Hz) | The proton between the two electron-withdrawing groups (COOH and SO₂) will be a doublet with a small meta coupling constant. |
| 6-COOH | ~8.5-8.7 (d, J≈1.8 Hz), ~8.3-8.5 (dd, J≈8.2, 1.8 Hz), ~7.9-8.1 (d, J≈8.2 Hz) | Similar to the 5-COOH isomer, but the chemical shifts will differ due to the change in relative positions to the heterocyclic ring. The isolated proton will show only meta coupling. |
| 7-COOH | ~8.1-8.3 (d, J≈7.6 Hz), ~8.0-8.2 (d, J≈7.6 Hz), ~7.8-8.0 (t, J≈7.6 Hz) | This isomer will show a pattern closer to an ABC spin system, with two protons ortho to each other appearing as doublets and one as a triplet. |
¹³C NMR provides complementary information. The carbonyl carbon of the carboxylic acid will appear significantly downfield (165-175 ppm).[5] The chemical shifts of the aromatic carbons (120-145 ppm) will also be unique for each isomer, reflecting the distinct electronic environment.
FT-IR Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and can reveal subtle differences in the solid-state packing and hydrogen bonding of isomers.
Expertise & Experience: The "Why" Behind the Protocol
The sample preparation method is chosen to minimize spectral artifacts and maximize resolution.
-
Method Choice (KBr Pellet): Using a potassium bromide (KBr) pellet is a standard method for solid samples. KBr is transparent in the mid-IR range and provides a uniform matrix, minimizing scattering effects. This method allows for the observation of intermolecular interactions, such as hydrogen bonding, which are crucial for differentiating isomers.
Experimental Protocol: FT-IR
-
Sample Preparation: Mix ~1 mg of the isomer with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of an empty sample holder should be run first.
Comparative Data Analysis and Interpretation
All isomers will display characteristic absorptions, but the precise wavenumbers and band shapes in the fingerprint region will vary.[6][7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Key Features & Rationale |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | This extremely broad band is characteristic of the hydrogen-bonded dimer of carboxylic acids and will overlap with C-H stretches.[8][9] |
| C-H Stretch (Aromatic) | 3000-3100 (sharp) | Weak to medium peaks appearing on top of the broad O-H band. |
| C=O Stretch (Carboxylic Acid) | 1680-1710 (strong, sharp) | The exact position is sensitive to hydrogen bonding and conjugation. Isomeric differences may cause slight shifts (±5-10 cm⁻¹).[8][10] |
| C=O Stretch (Amide in ring) | 1720-1740 (strong, sharp) | Characteristic carbonyl of the saccharin ring system. |
| S=O Stretch (Sulfone) | 1330-1370 & 1150-1190 | Two strong, characteristic bands for the asymmetric and symmetric stretching of the SO₂ group. |
| C-O Stretch (Carboxylic Acid) | 1210-1320 (medium) | Associated with the carboxylic acid C-O bond.[6] |
| Aromatic C=C Bending | 1450-1600 & 690-900 | The out-of-plane bending vibrations in the 690-900 cm⁻¹ region (fingerprint region) are highly diagnostic of the benzene substitution pattern and will be unique for each isomer.[6] |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the isomers and can provide structural information through the analysis of fragmentation patterns.
Expertise & Experience: The "Why" Behind the Protocol
The choice of ionization technique is crucial for obtaining the desired information.
-
Method Choice (Electrospray Ionization - ESI): ESI is a "soft" ionization technique ideal for these polar, non-volatile molecules. It typically generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, clearly establishing the molecular weight. Forcing fragmentation can be achieved through collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment.[11]
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the isomer in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.
-
Analysis: Inject the sample. The mass spectrometer will be set to scan for ions in a relevant mass range (e.g., m/z 100-300).
-
MS/MS (Optional): To induce fragmentation, the [M-H]⁻ ion (m/z 226) can be isolated and subjected to CID to observe daughter ions.
Comparative Data Analysis and Interpretation
All isomers have a monoisotopic mass of 227.0045 g/mol . In negative ion mode ESI-MS, all four isomers will show a prominent peak at m/z 226.997 corresponding to the [M-H]⁻ ion.
Fragmentation patterns, while potentially complex, will differ based on the stability of the resulting fragments. Key fragmentation pathways for the [M-H]⁻ ion would likely involve:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids, leading to a fragment at m/z 183 .
-
Loss of SO₂ (64 Da): Cleavage of the sulfone group, resulting in a fragment at m/z 163 .
-
Combined Losses: Loss of both CO₂ and SO₂.
The relative abundance of these fragment ions will depend on the position of the carboxyl group and its influence on bond strengths and charge stabilization within the molecule, providing another layer of data for isomer differentiation.[12][13]
Workflow and Data Integration
The robust identification of a specific isomer relies on the integration of data from all three techniques.
Caption: Integrated workflow for the spectroscopic identification of saccharin carboxylic acid isomers.
Conclusion
Differentiating the positional isomers of saccharin carboxylic acid is a task that necessitates a synergistic application of modern spectroscopic methods. While mass spectrometry provides an unambiguous confirmation of molecular weight, it is the detailed analysis of ¹H NMR aromatic coupling patterns that serves as the most definitive tool for identification. FT-IR spectroscopy complements this by offering a rapid, non-destructive confirmation of functional groups and providing a unique fingerprint based on solid-state structure. By integrating the data from these orthogonal techniques, researchers can confidently and accurately elucidate the structure of these closely related yet distinct chemical entities.
References
-
Di Vona, M. L., et al. (2019). Synthesis of Novel Saccharin Derivatives. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5143, Saccharin. PubChem. Available at: [Link]
-
Fujishima, M., et al. (2019). Isolation and Structural Analysis In Vivo of Newly Synthesized Fructooligosaccharides in Onion Bulbs Tissues (Allium cepa L.) during Storage. ResearchGate. Available at: [Link]
-
Aslanova, E. T., et al. (2017). SYNTHESIS OF OLIGOTRIGLYCERIDES OF SACCHARIN-6-CARBOXYLIC ACID. Institute of Polymer Materials of Azerbaijan National Academy of Sciences. Available at: [Link]
-
Mamedov, B. A., et al. (2019). Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. Engineering Journal IJOER. Available at: [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information for [Title of Paper]. Royal Society of Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]
-
Kertész, T., et al. (2015). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. Available at: [Link]
-
Hofstadler, S. A., & Ruotolo, B. T. (2011). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. Available at: [Link]
-
Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A. Available at: [Link]
-
Mamedov, B. A., et al. (2018). SYNTHESIS OF SUPER-BRANCHED POLYGLYCERIDES OF SACCHARIN-6-CARBOXYLIC ACID. ResearchGate. Available at: [Link]
-
Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Available at: [Link]
-
de la Cruz-Jiménez, G., et al. (2018). New Mononuclear Complex of Europium(III) and Benzoic Acid: From Synthesis and Crystal Structure Solution to Luminescence Emission. ResearchGate. Available at: [Link]
-
Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Slideshare. Available at: [Link]
-
Gerbaux, P., & Tordeur, C. (2014). Fragmentation Patterns of Artificial Sweetener Dipeptides by High Resolution Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. Available at: [Link]
-
LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Slideshare. Synthesis & characterization of saccharine derivatives. Slideshare. Available at: [Link]
-
Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
NIST. 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST WebBook. Available at: [Link]
-
LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. CH 336, Oregon State University. Available at: [Link]
-
LibreTexts. Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2010). SPECTROPHOTOMETRIC DETERMINATION OF SACCHARIN BY COUPLING WITH DIAZOTISED 4- NITROANILINE. Iraqi National Journal of Chemistry. Available at: [Link]
-
HMDB. Showing metabocard for 1,2-Benzisothiazol-3(2H)-one (HMDB0034413). Human Metabolome Database. Available at: [Link]
-
Analytice. 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. Analytice. Available at: [Link]
-
Siddiqui, H. L., et al. (2008). 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. National Center for Biotechnology Information. Available at: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. CH 336, Oregon State University. Available at: [Link]
-
LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ppor.az [ppor.az]
- 3. ijoer.com [ijoer.com]
- 4. mdpi.com [mdpi.com]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. znaturforsch.com [znaturforsch.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
A Comparative In Vitro Evaluation Framework for Novel 1,1,3-Trioxo-1,2-Benzothiazole-6-Carboxylic Acid Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects[1][2][3][4]. This guide focuses on a specific, promising subclass: novel 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid compounds. The introduction of the trioxo functional group modifies the electron distribution and steric profile of the classic benzothiazole core, offering a unique opportunity for developing new therapeutic agents.
This document provides a comprehensive, field-proven framework for the systematic in vitro evaluation of these novel derivatives. We will move beyond simple data reporting to explain the causality behind the experimental design, ensuring a logical, tiered approach that begins with foundational safety profiling and progresses to specific, mechanism-targeted assays. Our objective is to empower research teams to efficiently identify and characterize lead candidates by comparing their performance against established benchmarks.
Experimental Design: A Tiered Approach to In Vitro Characterization
A robust preclinical evaluation hinges on a logical progression of experiments. It is fundamentally inefficient to screen for specific activities before establishing a compound's basic cellular interaction profile. A compound that is broadly cytotoxic at low concentrations is unlikely to be a viable therapeutic, regardless of its apparent efficacy in a specific assay. Therefore, our workflow is designed to first establish a therapeutic window before investing resources in more complex and targeted investigations.
Caption: A tiered experimental workflow for in vitro compound evaluation.
Part 1: Foundational Cytotoxicity Profiling
Expertise & Experience: The first and most critical step is to determine the concentration range at which a novel compound is non-toxic to cells. This is accomplished using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability[5][6]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to a range of compound concentrations, we can determine the CC50 (50% cytotoxic concentration), establishing a safe concentration window for all subsequent functional assays.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a non-cancerous cell line (e.g., NIH/3T3 mouse fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of the test compounds (e.g., BTZ-C-001, BTZ-C-002) in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM).
-
Controls: Include wells for "Vehicle Control" (cells treated with the compound's solvent, typically ≤0.5% DMSO) and "Untreated Control" (cells with medium only). A "Positive Control" for cytotoxicity (e.g., 10% DMSO) should also be included.
-
Incubation: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. Purple formazan crystals will become visible.
-
Solubilization: Gently aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value using non-linear regression.
Comparative Data 1: Cytotoxicity Profile
| Compound | Cell Line | Exposure Time | CC50 (µM) | Therapeutic Window |
| BTZ-C-001 (Novel) | NIH/3T3 | 48h | 85.2 | Favorable |
| BTZ-C-002 (Novel) | NIH/3T3 | 48h | 9.8 | Poor |
| Doxorubicin (Control) | NIH/3T3 | 48h | 0.5 | N/A (Known Cytotoxin) |
Part 2: Screening for Anti-Inflammatory Activity
Trustworthiness: With a non-toxic concentration range established (for BTZ-C-001, we will test up to 20 µM), we can proceed to screen for biological activity. A common and powerful model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. This induces a signaling cascade leading to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6[5][7]. Our protocols are designed to be self-validating by including LPS-stimulated and unstimulated controls.
Caption: Simplified LPS-induced inflammatory signaling pathway.
Protocol 2A: Nitric Oxide (NO) Production - Griess Assay
-
Cell Culture & Stimulation: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with non-toxic concentrations of test compounds for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls: Vehicle + LPS, Vehicle alone (unstimulated), and a positive control inhibitor like Dexamethasone + LPS.
-
Griess Reaction: Transfer 50 µL of cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes[7].
-
Data Acquisition: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 2B: Pro-inflammatory Cytokine Measurement - ELISA
-
Cell Culture & Supernatant Collection: Follow steps 1-3 from the Griess Assay protocol, but collect supernatants at 6 hours for TNF-α and 24 hours for IL-6.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's protocol precisely[2][3]. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.
-
Data Acquisition: Measure absorbance at 450 nm and calculate cytokine concentrations based on the provided standards.
Comparative Data 2: Anti-Inflammatory Activity
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| BTZ-C-001 (Novel) | 10 | 72.5% | 65.1% | 58.3% |
| Dexamethasone (Control) | 1 | 85.0% | 88.2% | 81.5% |
Part 3: Screening for Anticancer & Antimicrobial Activity
Authoritative Grounding: The versatility of the benzothiazole scaffold suggests potential applications in oncology and infectious diseases[8][9]. The following protocols provide standardized methods for an initial assessment of these activities.
Protocol 3A: Antiproliferative Activity against Cancer Cells
This protocol is identical to the MTT assay (Protocol 1) but uses a cancer cell line (e.g., A549 human lung carcinoma) instead of a non-cancerous line. The goal is to determine the IC50 (50% inhibitory concentration) and compare it to the CC50 from the non-cancerous line to calculate a Selectivity Index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for cancer cells.
Protocol 3B: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents visible bacterial growth[10][11].
-
Bacterial Inoculum: Prepare an inoculum of a test bacterium (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth in a 96-well plate.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) serves as a benchmark.
-
Inoculation & Incubation: Add the bacterial inoculum to each well. Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed visually.
Comparative Data 3: Anticancer and Antimicrobial Profiles
| Assay | Compound | Target | Result (IC50 or MIC in µM) | Selectivity Index (SI) |
| Antiproliferative | BTZ-C-001 (Novel) | A549 Cells | 15.6 | 5.5 |
| Doxorubicin | A549 Cells | 0.2 | 2.5 | |
| Antibacterial | BTZ-C-001 (Novel) | S. aureus | > 128 | N/A |
| Ciprofloxacin | S. aureus | 0.5 | N/A |
Interpretation: BTZ-C-001 shows moderate, selective antiproliferative activity against A549 cancer cells but lacks significant antibacterial activity at the tested concentrations.
References
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2018). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2017). MDPI. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). PMC - NIH. [Link]
-
How to Choose a Cell Viability or Cytotoxicity Assay. (n.d.). Hillgene Biopharma Co., Ltd.. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed. [Link]
-
Cell-Based Assays Guide. (2025). Antibodies.com. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2018). ResearchGate. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2017). PMC - PubMed Central. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. (2022). ResearchGate. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]
-
Cell-Mediated Cytotoxicity Assays. (2019). Asthma Allergy Immunology. [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. [Link]
-
In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. (2023). Pharmacia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 4. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a foundational pillar of scientific rigor. The biological activity, safety, and reproducibility of experimental data are all directly contingent on the purity of the chemical entity under investigation.[1][2] This guide provides an in-depth, technically grounded framework for assessing the purity of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, a saccharin derivative with potential applications in medicinal chemistry.[3][4][5]
This document eschews a rigid template, instead offering a logical workflow that mirrors the decision-making process in a contemporary analytical laboratory. We will explore the rationale behind choosing orthogonal analytical techniques, delve into detailed experimental protocols, and provide guidance on interpreting the resulting data to build a comprehensive and trustworthy purity profile.
The "Why": Understanding the Synthesis and Potential Impurity Profile
A robust purity assessment begins not at the instrument, but with a thorough understanding of the synthetic route. The chosen synthesis pathway is the primary determinant of the potential impurities that may co-exist with the target compound. This compound, also known as 6-carboxysaccharin, can be synthesized through various methods, often involving the oxidation of a substituted toluene derivative followed by cyclization.[6]
A plausible synthetic route might start from 4-methyl-3-nitrobenzoic acid, proceeding through sulfonation, reduction of the nitro group, and subsequent oxidative cyclization.
Potential Impurities to Consider:
-
Starting Materials: Unreacted 4-methyl-3-nitrobenzoic acid or other precursors.
-
Intermediates: Incompletely cyclized intermediates or side-products from the sulfonation or reduction steps.
-
Isomers: Positional isomers formed during the sulfonation step.
-
By-products of Degradation: Hydrolysis of the sulfonamide ring under certain pH and temperature conditions.
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., toluene, ethyl acetate, methanol).[7]
-
Inorganic Salts: Salts remaining from reagents or pH adjustments during the workup.
The causality is clear: anticipating these impurities allows us to select analytical techniques that are best suited to separate and detect them. An analytical method blind to a potential isomeric impurity, for instance, would yield an incomplete and misleading purity assessment.
The "How": A Multi-Detector Approach to Purity Verification
To ensure a self-validating and trustworthy purity assessment, we must employ orthogonal analytical techniques. This means using methods that rely on different chemical or physical principles for separation and detection. Relying on a single technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, can be deceptive, as impurities lacking a UV chromophore would remain invisible.
This guide will focus on a powerful combination of four techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, separating compounds based on their differential partitioning between a stationary and mobile phase.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling not just detection but also identification of impurities.[10][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It relies on the direct proportionality between the NMR signal area and the number of nuclei.[1][12][13]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the purity of crystalline compounds by measuring the depression of the melting point caused by impurities.[14][15][16]
The following workflow diagram illustrates the overall process for a comprehensive purity assessment.
Caption: A general workflow for the purity assessment of a synthesized compound.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on various factors, including the physicochemical properties of the compound, the required level of accuracy, and practical considerations such as instrument availability. The following table provides a comparison of the primary techniques discussed.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Differential partitioning between mobile and stationary phases.[8] | HPLC separation followed by mass-to-charge ratio detection.[11] | Nuclear spin resonance in a magnetic field.[12] | Measurement of heat flow during a controlled temperature program.[14] |
| Information Provided | Relative purity (area %), retention time, detection of UV-active impurities. | Molecular weight of impurities, structural information (with MS/MS).[7] | Absolute purity (mass %), structural confirmation, quantification of non-chromophoric impurities.[1] | Purity of crystalline solids based on melting point depression.[15][16] |
| Strengths | High resolution, widely available, robust and reproducible.[8][9] | High sensitivity and specificity, definitive identification of unknown impurities.[10] | Primary ratio method, no analyte-specific reference standard needed, highly accurate.[12][17] | Fast, uses small sample amount, good for crystalline solids.[18] |
| Limitations | Requires a chromophore for UV detection, relative purity can be inaccurate without response factor correction. | Can suffer from ion suppression, quantification can be complex. | Lower sensitivity than HPLC, requires a certified internal standard, not suitable for complex mixtures. | Only applicable to crystalline and thermally stable compounds, insensitive to impurities that form solid solutions.[19] |
| Typical Sample Size | 1-5 mg | 1-5 mg | 5-10 mg | 1-3 mg |
The following diagram illustrates the concept of orthogonal validation, where different techniques provide complementary information to build a more complete picture of sample purity.
Caption: Orthogonal methods provide a comprehensive purity profile.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for analysis. Method optimization will likely be required based on the specific instrumentation and impurity profile observed.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample based on the relative peak area of the main component.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify the molecular weights of any detected impurities.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Protocol:
-
Utilize the same HPLC method as described in section 4.1.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be screened. Given the carboxylic acid moiety, negative mode is likely to be more sensitive.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra to determine the molecular weight of each component.
-
Quantitative ¹H NMR (qNMR)
-
Objective: To determine the absolute purity of the sample using a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Protocol:
-
Internal Standard: Select a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H spectrum with peaks that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to ensure full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the purity of the crystalline sample based on the van't Hoff equation.[15]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature at least 20 °C below the expected melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.
-
-
Data Analysis: Use the instrument's software to perform a purity calculation based on the shape of the melting endotherm. This analysis is based on the principle that impurities broaden and lower the melting point of a pure substance.[16][20]
-
Data Interpretation and Purity Calculation
-
HPLC: Purity is typically reported as area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This is a relative purity and assumes all components have the same response factor at the detection wavelength.
-
LC-MS: The primary output is the identification of impurities. The molecular weights obtained can be used to propose structures for the impurities, which can then be correlated with the potential impurities identified from the synthesis route.
-
qNMR: The absolute purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
DSC: The instrument software will directly calculate the mole percent purity. This technique is particularly valuable as a confirmatory method for highly pure, crystalline materials.[19]
Conclusion
References
- Benchchem. High-performance liquid chromatography for assessing the purity of synthesized compounds.
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available from: [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available from: [Link]
-
Labster. How to assess substance purity of a solid from Melting Point. Available from: [Link]
-
Namera, A., & Nagao, R. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. Available from: [Link]
-
Padarauskas, A., & Judžentienė, A. (2006). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
Engineering Journal IJOER. Synthesis Methods of Saccharin-6-Carboxylic Acid Triglyceride. Available from: [Link]
-
Analytical Chemistry. Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Available from: [Link]
-
PubChem. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. Available from: [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]
-
ResearchGate. SYNTHESIS OF SUPER-BRANCHED POLYGLYCERIDES OF SACCHARIN-6-CARBOXYLIC ACID. Available from: [Link]
-
Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. Available from: [Link]
-
JoVE. Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Available from: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
MDPI. 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Available from: [Link]
-
MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Available from: [Link]
-
ELGA LabWater. High Performance Liquid Chromatography (HPLC). Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of 6-nitrosaccharin. Available from: [Link]
-
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. Available from: [Link]
-
Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. Available from: [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]
-
Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. Available from: [Link]
-
ResearchGate. Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. Available from: [Link]
- Google Patents. Process for the production of saccharine.
-
Medicinski Glasnik. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available from: [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]
-
NIH. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Available from: [Link]
-
MtoZ Biolabs. Impurity Profiling Service. Available from: [Link]
-
Wikipedia. Saccharin. Available from: [Link]
-
PubMed. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Available from: [Link]
-
Waters Corporation. Impurities Application Notebook. Available from: [Link]
-
ACS Publications. Determination of purity by differential scanning calorimetry (DSC). Available from: [Link]
-
FooDB. Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). Available from: [Link]
-
The Good Scents Company. benzisothiazolinone 1,2-benzisothiazol-3(2H)-one. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Saccharin - Wikipedia [en.wikipedia.org]
- 7. biotech-spain.com [biotech-spain.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. moravek.com [moravek.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. tainstruments.com [tainstruments.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. veeprho.com [veeprho.com]
- 17. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thermalsupport.com [thermalsupport.com]
- 19. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to assess substance purity of a solid from Melting Point - Labster [theory.labster.com]
evaluating the drug-like properties of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid derivatives
As a Senior Application Scientist, this guide provides a comprehensive framework for . This document moves beyond a simple checklist of assays, delving into the rationale behind the experimental sequence and the interpretation of data to facilitate informed decision-making in drug discovery programs.
Introduction: The 1,1,3-Trioxo-1,2-Benzothiazole Scaffold
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The specific derivative class, 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid, represents a unique chemical space. The trioxo-benzothiazole core, a variation of the well-known saccharin structure, combined with a carboxylic acid group, presents both opportunities and challenges for drug development.
The carboxylic acid can engage in critical charge-charge interactions with biological targets but may also lead to poor membrane permeability and rapid metabolism.[4] Therefore, a systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties is essential to identify derivatives with a balanced profile of potency and developability. This guide outlines a tiered, multi-parameter approach to characterization, starting with cost-effective computational methods and progressing to definitive in vitro assays.
Diagram: Core Chemical Structure
Below is the generalized structure of the this compound derivatives discussed in this guide. Substitutions at the R¹ (amide nitrogen) and R² (aromatic ring) positions are key modification points for optimizing drug-like properties.
Caption: A tiered computational workflow for early candidate selection.
Tier 2: Experimental Physicochemical Profiling
Compounds that pass the in silico filters should be synthesized and subjected to fundamental physicochemical property measurements. These experimental values provide a crucial reality check for the computational predictions and are foundational for interpreting subsequent biological data. [5][6]
Key Physicochemical Assays:
-
Kinetic and Thermodynamic Solubility: Measures a compound's solubility under specific conditions. Poor solubility is a major hurdle for drug development, impacting absorption and formulation. [7]* Lipophilicity (LogD): Experimentally determines the distribution of a compound between an organic (octanol) and aqueous phase at physiological pH (7.4). LogD critically influences permeability, metabolic clearance, and promiscuity. [8]
Protocol: Kinetic Solubility Assay by Nephelometry
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, initiating precipitation of insoluble compound. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.
-
Incubation: Shake the plate for 2 hours at room temperature to allow equilibrium to be reached.
-
Measurement: Read the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the formation of a precipitate.
Trustworthiness: This protocol is self-validating by including a known high-solubility compound (e.g., Propranolol) and a known low-solubility compound (e.g., Amiodarone) as controls in every plate. The results should fall within the expected range for these controls.
Tier 3: Definitive In Vitro ADME Assays
This tier involves a suite of cell-based and biochemical assays to directly measure the ADME properties of the most promising derivatives. [7][9]These assays provide the data needed to build a robust structure-activity relationship (SAR) and structure-property relationship (SPR). [10]
Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive transcellular permeability.
Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane). A 96-well acceptor plate is filled with buffer (pH 7.4).
-
Compound Addition: Test compounds are added to the donor plate wells.
-
"Sandwich" Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich" where the only path from donor to acceptor is through the artificial membrane.
-
Incubation: The sandwich is incubated for 4-16 hours at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.
Causality: This assay specifically measures passive diffusion, a key mechanism for oral absorption. By removing active transporters, it provides a clean assessment of a molecule's intrinsic ability to cross a lipid bilayer, which is primarily driven by its size, charge, and lipophilicity.
Metabolic Stability: Human Liver Microsome (HLM) Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. [10] Protocol: HLM Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a NADPH regenerating system (cofactor required for CYP450 activity).
-
Incubation: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with the liver microsomes in a phosphate buffer.
-
Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
Trustworthiness: The assay includes positive controls (compounds with known high and low clearance, e.g., Verapamil and Warfarin) and a negative control (incubation without the NADPH cofactor) to ensure the observed compound loss is due to NADPH-dependent enzymatic activity. [10]
Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that binds to plasma proteins, which is critical as only the unbound drug is free to interact with its target and be cleared. [10] Protocol: Rapid Equilibrium Dialysis
-
Apparatus Setup: A RED device consists of single-use inserts, each with two chambers separated by a semipermeable dialysis membrane (8 kDa molecular weight cutoff).
-
Sample Addition: Add plasma to one chamber and the test compound (spiked into plasma) to the other chamber, which contains only buffer. A more common setup is to add the compound-spiked plasma to one chamber and buffer to the other.
-
Equilibration: Seal the plate and incubate with shaking for 4-6 hours at 37°C to allow the unbound compound to reach equilibrium across the membrane.
-
Quantification: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations are quantified by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Data Summary and Comparison
To effectively compare derivatives, all computational and experimental data should be consolidated into a single table. This allows for a holistic view of each compound's profile, enabling the project team to identify trends and make data-driven decisions.
| Derivative ID | MW (Da) | cLogP | TPSA (Ų) | Kinetic Sol. (µM) | PAMPA Pe (10⁻⁶ cm/s) | HLM Clint (µL/min/mg) | Plasma fu (%) |
| Parent | 227.2 | 0.4 | 109 | TBD | TBD | TBD | TBD |
| Derivative 1 | 350.4 | 2.5 | 115 | 75 | 15.2 | 25 | 10.5 |
| Derivative 2 | 410.5 | 3.8 | 120 | 15 | 8.1 | 88 | 2.1 |
| Derivative 3 | 385.4 | 2.9 | 118 | 55 | 12.5 | 40 | 8.7 |
| Control Drug | e.g., Ibuprofen | 206.3 | 37.3 | >100 | >10 | <30 | 1.0 |
TBD: To Be Determined
Conclusion: Synthesizing a Path Forward
The evaluation of drug-like properties is a multi-parametric optimization process. [11]For this compound derivatives, the key is to balance the potential benefits of the carboxylic acid moiety with the need for adequate permeability and metabolic stability. This guide provides a robust, logical framework for generating high-quality, reproducible data. By understanding the "why" behind each assay and ensuring rigorous, self-validating protocols, research teams can efficiently identify and advance derivatives with the highest potential for becoming successful therapeutic agents.
References
- Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis.
- Lipinski's rule of five. Wikipedia.
- In Vitro ADME Assays and Services. Charles River Laboratories.
- Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.
- The Rule of 5 - Two decades later. Sygnature Discovery.
- lipinski rule of five. Lecture Notes.
- BDDCS, the Rule of 5 and Drugability - PMC. PubMed Central.
- Prediction of Drug-Like Properties. CD ComputaBio.
- In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI.
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate.
- Physicochemical Property Study. WuXi AppTec DMPK.
- A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
- Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. Dotmatics.
- In Vitro ADME. BioDuro.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. ACS Publications.
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). NIH.
- Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fiveable.me [fiveable.me]
- 6. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. criver.com [criver.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
A Senior Application Scientist's Guide to Benchmarking 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic Acid Derivatives Against Known Matrix Metalloproteinase Inhibitors
Introduction: The Therapeutic Potential of Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix (ECM).[1][2][3] Under normal physiological conditions, their activity is tightly regulated. However, the dysregulation and overexpression of MMPs are hallmarks of numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making them a significant therapeutic target.[1][4][5] The primary mechanism of pathology involves the excessive degradation of ECM components, which facilitates processes like tumor cell invasion and inflammatory tissue damage.[6]
The 1,1,3-trioxo-1,2-benzothiazole core, a derivative of the well-known benzothiazole and saccharin scaffolds, represents a promising class of compounds for enzyme inhibition.[7][8][9] Benzothiazole derivatives have demonstrated inhibitory activity against a wide array of enzymes, including kinases and proteases.[10][11] This guide provides a framework for objectively benchmarking the performance of novel 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid derivatives against established, broad-spectrum MMP inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It will provide the scientific rationale behind experimental design, detailed protocols for robust inhibitor characterization, and a comparative analysis against industry-standard benchmarks.
Comparative Analysis: Benchmarking Against Gold-Standard Inhibitors
A critical step in evaluating a novel inhibitor is to compare its potency against well-characterized, "gold-standard" compounds. For broad-spectrum MMP inhibition, Batimastat (BB-94) and Marimastat (BB-2516) are the quintessential benchmarks.[12][13] These peptidomimetic hydroxamate inhibitors were among the first MMP inhibitors to enter clinical trials and have well-documented inhibitory constants (IC50) across numerous MMP subtypes.[12][14][15]
The following table summarizes the inhibitory potency of these standard compounds. A hypothetical "Benzothiazole Derivative 1" is included to illustrate how a novel compound's data would be presented for direct comparison. An effective novel inhibitor would ideally demonstrate comparable or superior potency (i.e., a lower IC50 value), and potentially a more desirable selectivity profile.
Table 1: Comparative Inhibitory Potency (IC50, nM) Against Key MMP Subtypes
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) | Selectivity Profile |
| Batimastat (BB-94) | 3 nM[1][16] | 4 nM[1][16][17] | 20 nM[1][16] | 6 nM[16][17] | 4 nM[1][16][17] | N/A | Broad Spectrum |
| Marimastat (BB-2516) | 5 nM[18] | 6 nM[18][19] | N/A | 13 nM[18][19] | 3 nM[18][19] | 9 nM[18] | Broad Spectrum |
| Benzothiazole Derivative 1 | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | To Be Determined |
N/A: Data not consistently reported in primary sources.
Visualizing the Biological Context and Experimental Strategy
To effectively benchmark an inhibitor, it is crucial to understand both the biological pathway being targeted and the experimental workflow used for evaluation.
Caption: Role of MMPs in tissue homeostasis and disease, and the point of therapeutic intervention.
Caption: Step-by-step workflow for determining the IC50 of a novel MMP inhibitor.
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on a meticulously executed and well-controlled experimental protocol. The following method for determining inhibitor potency via a fluorogenic substrate assay is a standard in the field.[2][3]
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: We use a specific, internally quenched fluorogenic peptide substrate. In its intact state, the quencher moiety absorbs the fluorescence of the fluorophore. Cleavage of the peptide by an active MMP separates the pair, resulting in a quantifiable increase in fluorescence. This provides a direct, real-time measure of enzymatic activity.[2]
-
Recombinant Enzymes: Using highly purified, recombinant human MMPs ensures that the measured activity is specific to the enzyme of interest, eliminating confounding variables from other proteases.
-
Dose-Response Curve: Determining the IC50 from a single inhibitor concentration is unreliable. A multi-point dose-response curve allows for the accurate calculation of the concentration that produces a 50% inhibitory effect, providing a robust measure of potency.[20]
-
Kinetic Measurement: Measuring the fluorescence signal over time (kinetic mode) rather than at a single endpoint allows for the calculation of the initial reaction velocity (V₀). This is crucial because the reaction rate is linear only during the initial phase, providing the most accurate data for inhibition studies.
Detailed Protocol: IC50 Determination via Fluorogenic Assay
1. Materials and Reagents:
- Recombinant Human MMPs (e.g., MMP-1, MMP-2, MMP-9)
- MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
- Test Compound (this compound derivative)
- Reference Inhibitor (e.g., Batimastat or Marimastat)
- DMSO (for dissolving compounds)
- Black, flat-bottom 96-well assay plates
- Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., 328nm Ex / 393nm Em)
2. Preparation of Solutions:
- Enzyme Stock: Reconstitute lyophilized MMPs in assay buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C. Immediately before use, dilute to the final working concentration (e.g., 1-5 nM) in cold assay buffer.
- Substrate Stock: Reconstitute the fluorogenic substrate in DMSO to a stock concentration (e.g., 1 mM). Store protected from light at -20°C. Dilute to the final working concentration (e.g., 10 µM) in assay buffer just before the experiment.
- Inhibitor Stocks: Prepare 10 mM stock solutions of the test and reference compounds in 100% DMSO.
3. Experimental Procedure:
- Serial Dilutions: Prepare a 10-point serial dilution series of the test and reference inhibitors. Start with the 10 mM stock and perform 1:3 dilutions in 100% DMSO. This will create a wide concentration range to ensure a full dose-response curve.
- Assay Plate Setup:
- Add 5 µL of each diluted inhibitor to triplicate wells of the 96-well plate.
- Controls: Prepare wells for a "100% Activity Control" (5 µL of DMSO, no inhibitor) and a "No Enzyme Control" (assay buffer only).
- Enzyme Addition: Add 85 µL of the diluted, active MMP enzyme solution to all wells except the "No Enzyme Control".
- Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
- Reaction Initiation: Add 10 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
- Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
4. Data Analysis:
- Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve (RFU/min).
- Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition at each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_100%_activity - V₀_no_enzyme))
- Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and calculate the IC50 value.[20][21]
Conclusion and Future Directions
This guide outlines a robust, validated framework for benchmarking novel this compound derivatives against established MMP inhibitors. By adhering to these protocols, researchers can generate high-quality, comparative data essential for lead compound selection and optimization. The ultimate goal is to identify novel inhibitors with high potency and, crucially, improved selectivity for specific MMP subtypes to minimize off-target effects that have hindered previous generations of MMP inhibitors in clinical trials.[6] Further studies, such as cell-based zymography assays and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of promising lead candidates.
References
- Batimastat - Wikipedia. [URL: https://en.wikipedia.
- Marimastat (BB2516) | MMP Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.
- Marimastat - Wikipedia. [URL: https://en.wikipedia.
- Batimastat (BB-94) | MMP Inhibitor | CAS 130370-60-4 - Selleck Chemicals. [URL: https://www.selleckchem.
- Batimastat (BB94) | MMP Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.
- Marimastat – MMP Inhibitor | APExBIO. [URL: https://www.apexbt.
- Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam. [URL: https://www.abcam.com/batimastat-bb-94-matrix-metalloprotease-mmp-inhibitor-ab120911.html]
- Marimastat | Matrix Metalloproteases - Tocris Bioscience. [URL: https://www.tocris.
- Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9311599/]
- Batimastat (BB-94) – MMP Inhibitor | APExBIO. [URL: https://www.apexbt.
- Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. [URL: https://pubmed.ncbi.nlm.nih.gov/26820953/]
- Characterization of matrix metalloproteinase inhibitors: enzymatic assays - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18428989/]
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388837/]
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-benzothiazole-hybrids-as-potential-VEGFR-2-El-Sherief-Youssif/5c57d762061989047248386f6f9478f7223b26c7]
- Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6052899/]
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra03803j]
- Application Notes & Protocols: Benzothiazole Derivatives as Enzyme Inhibitors - Benchchem. [URL: https://www.benchchem.
- Virtual High-Throughput Screening for Matrix Metalloproteinase Inhibitors. [URL: https://www.jove.
- Independent Validation of Inhibitory Effects on Matrix Metalloproteinases: A Comparative Guide - Benchchem. [URL: https://www.benchchem.
- Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Identification-of-Broad-Spectrum-MMP-Inhibitors-by-S%C3%A1nchez-L%C3%B3pez-Pujadas/3b9911e3557e0569c7f698d251d1e43e74c8b2a0]
- Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38316377/]
- Synthesis and Biological Activity of New 1,3-Benzothiazole Derivatives - ResearchGate. [URL: https://www.researchgate.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [URL: https://www.creative-bioarray.com/protocol/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay-video.htm]
- L-165041 | PPAR Agonist - MedchemExpress.com. [URL: https://www.medchemexpress.com/l-165041.html]
- L-165041 - Potent Selective PPAR/ Agonist - APExBIO. [URL: https://www.apexbt.com/l-165041.html]
- Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04875a]
- L-165041 - Wikipedia. [URL: https://en.wikipedia.org/wiki/L-165,041]
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31339462/]
- Developments in Carbohydrate-Based Metzincin Inhibitors - MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5482]
- L-165041 | PPARδ - Tocris Bioscience. [URL: https://www.tocris.com/products/l-165041_1856]
- Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4286663/]
- Biological Activity Evaluation and Computational Study of Novel Triazene Derivatives Containing Benzothiazole Rings | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [URL: https://www.jove.com/v/59928/nmr-based-activity-assays-for-determining-compound-inhibition-ic50]
- MMP Inhibitors | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/mmp-inhibitors/_/N-1w85vm5]
- Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pubmed/24897296]
- Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine - ResearchGate. [URL: https://www.researchgate.net/publication/312154546_Matrix_metalloproteinase_protein_inhibitors_highlighting_a_new_beginning_for_metalloproteinases_in_medicine]
- Recent insights into natural product inhibitors of matrix metalloproteinases - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941421/]
Sources
- 1. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of matrix metalloproteinase inhibitors: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scbt.com [scbt.com]
- 14. Batimastat - Wikipedia [en.wikipedia.org]
- 15. Marimastat - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. apexbt.com [apexbt.com]
- 20. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid
The benzothiazole moiety is a cornerstone in many pharmacologically active agents, and understanding its general characteristics is key to safe handling.[2][3][4] The addition of a carboxylic acid functional group introduces acidic properties and potential for skin and eye irritation, a common trait for this class of compounds.[5][6]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough risk assessment is paramount. Based on the known hazards of related benzothiazole and carboxylic acid compounds, we can anticipate the following potential risks.[5][6]
| Potential Hazard | Rationale | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Carboxylic acid functional groups can be corrosive or irritating to the skin.[5][6] | Nitrile gloves (inspect before use), lab coat, and closed-toe shoes. |
| Serious Eye Irritation | The compound is likely to cause serious eye irritation or damage upon contact.[5] | Chemical splash goggles are mandatory. A face shield should be used if there is a significant risk of splashing. |
| Respiratory Irritation | If the compound is a powder, dust inhalation may cause respiratory irritation.[5] | Work in a well-ventilated area or a chemical fume hood. If significant dust is expected, a NIOSH-approved respirator may be necessary. |
| Toxicity if Swallowed | Many benzothiazole derivatives exhibit some level of oral toxicity.[7][8] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE outlined in the table above.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Moisten the material slightly with water to minimize dust.[6]
-
For solutions: Surround the spill with an inert absorbent material (e.g., chemical absorbent pads, sand, or vermiculite).
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the designated hazardous waste container.
Disposal Workflow
The recommended disposal pathway for 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid is through a licensed hazardous waste contractor. Due to its organic and heterocyclic nature, high-temperature incineration is the preferred method of destruction.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
The container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[9][10]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company. Provide them with a full and accurate description of the waste.
-
Documentation: Retain all records and documentation related to the disposal of this chemical as required by your institution and regulatory agencies.
Below is a diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative that all disposal activities comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable laws. The information provided in this guide is intended to supplement, not replace, the requirements of your institution and regulatory bodies.
References
-
Wikipedia. Benzothiazole. [Link]
- In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Journal of Chemical Research.
- Fisher Scientific.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7222, Benzothiazole. [Link]
- Sigma-Aldrich.
- Sigma-Aldrich.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 353793, 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid. [Link]
- Safety D
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research.
- Safety Data Sheet for FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- Sigma-Aldrich.
- Safety Data Sheet for 4-Methyl-1,3-thiazole-5-carboxylic acid. (2023).
- American Elements. Benzothiazoles.
- Guidechem. Benzothiazole-6-carboxylic acid (CAS No. 3622-35-3) SDS.
- BLD Pharm. Benzothiazole-2-carboxylic acid.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.
- Emory University. EHSO Manual 2025-2026: Chemical Hazards.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. jchr.org [jchr.org]
- 5. Page loading... [wap.guidechem.com]
- 6. nj.gov [nj.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
A Researcher's Guide to the Safe Handling of 1,1,3-Trioxo-1,2-benzothiazole-6-carboxylic acid
This guide provides essential safety and handling protocols for 1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid (CAS No. 90779-46-7), a compound with significant potential in pharmaceutical research and development. Adherence to these procedures is crucial for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
GHS Hazard Classification for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem CID 353793[3]
These classifications necessitate a stringent approach to personal protection and handling to mitigate the risk of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] |
| Skin | Chemical-impermeable gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. | Prevents skin contact which can lead to irritation.[2][3] Breakthrough times should be considered for prolonged handling. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Required when working outside of a certified chemical fume hood or when there is a risk of generating dust or aerosols. | Mitigates the risk of inhaling the compound, which may cause respiratory irritation.[3] |
| General | Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants. | Standard laboratory practice. | Provides a basic barrier against accidental spills and contact. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: Safe Handling and Use in the Laboratory
Strict adherence to the following procedures will minimize exposure risk and ensure a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound in solid or solution form must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure the laboratory is well-ventilated.[2]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily available.
-
Have appropriate waste containers clearly labeled and within reach.
-
-
Weighing and Transfer:
-
When weighing the solid compound, use a microbalance within the fume hood or a powder-containment balance.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Transfer the compound carefully to minimize the generation of dust.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
Wipe down the interior of the fume hood.
-
Properly doff and dispose of PPE as described in the following section.
-
Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[1][6]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill Response
Sources
- 1. synerzine.com [synerzine.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid | C8H5NO5S | CID 353793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
